Hemiasterlin
Beschreibung
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
157207-90-4 |
|---|---|
Molekularformel |
C30H46N4O4 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C30H46N4O4/c1-18(2)23(16-19(3)28(37)38)34(11)27(36)25(29(4,5)6)32-26(35)24(31-9)30(7,8)21-17-33(10)22-15-13-12-14-20(21)22/h12-18,23-25,31H,1-11H3,(H,32,35)(H,37,38)/b19-16+/t23-,24-,25-/m1/s1 |
InChI-Schlüssel |
KQODQNJLJQHFQV-MKWZWQCGSA-N |
Isomerische SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |
Kanonische SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CN(C2=CC=CC=C21)C)NC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Hemiasterlin; NSC695242; Milnamide B; (-)-Hemiasterlin; NSC-695242; NSC 695242; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hemiasterlin's Mechanism of Action on Tubulin Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hemiasterlin and its analogues on tubulin dynamics. It delves into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its potent antimitotic activity.
Core Mechanism of Action: Disruption of Microtubule Dynamics
This compound and its synthetic analogues, such as HTI-286 and E7974, are potent cytotoxic agents that exert their primary effect by interfering with the dynamic instability of microtubules.[1][2] Microtubules, essential components of the cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly polymerize and depolymerize is critical for numerous cellular processes, most notably the formation and function of the mitotic spindle during cell division.[3]
Hemiasterlins act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[2][3][4] This leads to a net depolymerization of existing microtubules and prevents the formation of new ones.[1][2] The disruption of microtubule dynamics has profound consequences for dividing cells, leading to the failure of mitotic spindle formation, arrest of the cell cycle in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4][5]
Binding Site on Tubulin
This compound and its analogues are known to bind to the Vinca domain on tubulin.[6][7][8] This binding site is located on the β-tubulin subunit, near the interface with the α-tubulin subunit of the adjacent heterodimer in the microtubule lattice.[9][10] Photoaffinity labeling studies with synthetic analogues of this compound have indicated preferential labeling of α-tubulin, although minor binding to β-tubulin has also been detected.[3][5] This suggests a unique binding interaction that may differ from other Vinca alkaloid drugs.[5] Competitive binding studies have shown that this compound analogues can inhibit the binding of vinblastine to tubulin, confirming their interaction at or near the Vinca domain.[8]
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tumor cells resistant to a microtubule-depolymerizing this compound analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Hemiasterlin: A Technical Guide to its Natural Sources and Isolation from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiasterlin, a potent cytotoxic tripeptide, has emerged as a significant molecule of interest in the field of oncology due to its effective antimicrotubule activity. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily marine sponges, and delves into the methodologies for its isolation and purification. While detailed experimental protocols and biosynthetic pathways are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers and drug development professionals. The document summarizes the known sponge species that produce this compound, outlines a general workflow for its extraction and purification, and discusses the challenges and future perspectives related to its natural sourcing.
Natural Sources of this compound
This compound and its analogues have been isolated from several species of marine sponges, highlighting the rich chemical diversity of these sessile marine invertebrates. The primary genera of sponges known to produce this compound are Auletta, Siphonochalina, Cymbastela, and Hemiasterella. These sponges are typically found in diverse marine environments and represent a critical resource for novel bioactive compounds.
| Sponge Genus | Specific Species Cited | Key this compound Analogues Isolated |
| Auletta | Auletta sp. | This compound, this compound A, this compound C |
| Siphonochalina | Siphonochalina spp. | This compound, this compound A, this compound C |
| Cymbastela | Cymbastela sp. | This compound A, this compound B, Criamide A, Criamide B |
| Hemiasterella | Hemiasterella minor | This compound, Geodiamolide TA |
Isolation and Purification of this compound: A General Protocol
While specific, detailed experimental protocols for the isolation of this compound from marine sponges are not widely published, a general workflow can be constructed based on common practices in marine natural product chemistry. The process typically involves extraction of the sponge biomass followed by a series of chromatographic steps to purify the target compound.
Extraction
The initial step involves the extraction of the collected and preserved sponge material to obtain a crude extract containing a mixture of secondary metabolites, including this compound.
Experimental Protocol:
-
Sample Preparation: The sponge material is typically frozen or lyophilized immediately after collection to preserve the integrity of the chemical constituents. The preserved sponge is then ground or cut into smaller pieces to increase the surface area for extraction.
-
Solvent Extraction: A polar organic solvent, most commonly methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and methanol, is used to extract the compounds from the sponge biomass. The sponge material is soaked in the solvent for an extended period (e.g., 24-48 hours), and the process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract is a complex mixture that requires further separation and purification to isolate this compound. This is typically achieved through a combination of chromatographic techniques.
Experimental Protocol:
-
Solvent Partitioning: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol) to remove lipids and other nonpolar components. The this compound-containing fraction is then further partitioned between a moderately polar solvent (e.g., ethyl acetate or butanol) and water.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography.
-
Normal-Phase Chromatography: Silica gel is a common stationary phase. The sample is loaded onto the column and eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Reversed-Phase Chromatography: C18-bonded silica is frequently used as the stationary phase. Elution is typically performed with a gradient of water and an organic solvent such as methanol or acetonitrile.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably involves reversed-phase HPLC. This technique provides high resolution and is crucial for obtaining pure this compound. A C18 column is typically used with a gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) as a mobile phase modifier to improve peak shape. Fractions are collected and analyzed, and those containing pure this compound are pooled and concentrated.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the isolation of this compound from marine sponges and the logical relationship between the key steps.
Caption: General workflow for the isolation of this compound.
Biosynthetic Pathway of this compound
The biosynthetic pathway of this compound in marine sponges has not yet been elucidated. It is hypothesized that, like many other complex natural products from sponges, this compound may be produced by symbiotic microorganisms residing within the sponge tissue rather than the sponge itself. The structural complexity of this compound, a tripeptide with unusual amino acid residues, suggests a non-ribosomal peptide synthetase (NRPS) or a combination of NRPS and polyketide synthase (PKS) pathway. However, without genomic and transcriptomic data from the producing organisms, this remains speculative.
The diagram below illustrates a hypothetical high-level relationship for the biosynthesis of such peptides, which is not specific to this compound but represents a general paradigm.
Caption: Hypothetical biosynthetic pathway for a complex peptide.
Discussion and Future Outlook
The isolation of this compound from natural sources presents significant challenges, including the low abundance of the compound in sponge tissues, the difficulties in collecting sufficient quantities of the source organisms, and the potential environmental impact of large-scale harvesting. These challenges have driven considerable research into the total synthesis of this compound and its analogues. Chemical synthesis offers a more sustainable and scalable approach to obtaining these valuable compounds for further preclinical and clinical development.
Future research in this area should focus on several key aspects:
-
Detailed Isolation Protocols: The publication of detailed, step-by-step protocols for the isolation of this compound from various sponge species would be invaluable to the research community.
-
Biosynthetic Studies: Elucidating the biosynthetic pathway of this compound is a critical next step. This could be achieved through genomic and transcriptomic analysis of the producer sponges and their associated microbial communities. Understanding the biosynthetic machinery could open up possibilities for heterologous expression and biotechnological production of this compound.
-
Aquaculture of Producer Sponges: Developing methods for the sustainable aquaculture of this compound-producing sponges could provide a more environmentally friendly source of the compound.
The Structural Elucidation of Hemiasterlin and Its Analogues: A Technical Guide
Hemiasterlin, a potent antimitotic tripeptide originally isolated from the marine sponge Hemiastrella minor, has garnered significant attention in the field of oncology for its powerful cytotoxicity against a range of cancer cell lines.[1] Its unique and complex structure, characterized by highly modified amino acid residues, has made it a compelling target for total synthesis and the development of structurally related analogues with improved pharmacological profiles.[1][2][3][4] This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogues, detailing the experimental methodologies and key data that underpin our understanding of these promising anticancer agents.
Core Structure of this compound and Its Analogues
This compound and its derivatives are tripeptides composed of three distinct amino acid fragments, commonly designated as A, B, and C for the N-terminus, middle, and C-terminus residues, respectively.[1][3] The natural product this compound itself features a unique N-terminal amino acid (A), a conserved homologated valine residue (B), and a C-terminal residue.[3]
The potent biological activity and attractive structural simplicity of this compound have made it an ideal scaffold for synthetic modification.[1] Many analogues have been developed by systematically altering each of the three fragments to explore structure-activity relationships (SAR).[3][5] A notable synthetic analogue, Taltobulin (HTI-286), replaces the indole ring of the A-fragment with a phenyl group and has advanced to clinical trials.[1] Another significant analogue is E7974, which also demonstrates potent antimitotic activity.[6][7]
Techniques for Structural Elucidation
The determination of the absolute and relative stereochemistry of this compound and the confirmation of its synthetic analogues' structures rely on a combination of sophisticated analytical techniques.
-
Spectroscopic Methods: These are fundamental for determining the connectivity and chemical environment of atoms within a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and advanced 2D NMR techniques (like COSY, HSQC, and HMBC) allow for the assignment of protons and carbons and establish connectivity between different parts of the molecule.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.[1]
-
-
X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in a crystalline state. By diffracting X-rays off a single crystal, a detailed electron density map is generated, from which the precise positions of atoms and their bonding relationships can be modeled.[8][9][10] This technique provides definitive proof of a molecule's structure and stereochemistry.
Data on this compound and Key Analogues
The structural elucidation of these compounds is underpinned by quantitative data from the analytical techniques described above.
Table 1: Representative Spectroscopic Data for a this compound Analogue Precursor
The following table presents characteristic spectroscopic data for a synthetic intermediate, methyl 2-amino-3-methyl-3-phenylbutanoate, which serves as a precursor for the A-fragment of analogues like Taltobulin.[1]
| Data Type | Value |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.42-7.17 (m, 5H), 3.67 (s, 1H), 3.59 (s, 3H), 2.00 (s, br, 2H), 1.40 (s, 6H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 174.3, 146.1, 128.2-126.3 (5C), 64.0, 51.4, 41.8, 25.8, 23.0 |
| HRMS (ESI) | Calculated for C₁₂H₁₈NO₂ (MH⁺): 208.1338, Found: 208.1341 |
Table 2: Structural Comparison of this compound and Key Analogues
This table summarizes the key structural differences and reported biological activities of this compound and two of its most significant synthetic analogues.
| Compound | Key Structural Feature | Reported Biological Activity |
| This compound | Natural product with a 3-substituted indole ring in the A-fragment.[1] | Potent inhibitor of tubulin polymerization; cytotoxic in the nanomolar range.[1] |
| Taltobulin (HTI-286) | Synthetic analogue where the indole ring in the A-fragment is replaced by a phenyl group.[1] | Potent antimitotic agent; poor substrate for P-glycoprotein drug transporters.[1] Advanced to clinical trials. |
| E7974 | Synthetic analogue of this compound.[6][7] | Potent antimitotic and potential antineoplastic activities at subnanomolar concentrations against a wide variety of human cancer cell types.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound analogues.
General Protocol for Analogue Synthesis
The synthesis of this compound analogues is typically achieved through a convergent approach involving the independent synthesis of the A, B, and C fragments, followed by sequential peptide coupling.
-
Synthesis of Fragment A: The N-terminal amino acid fragment is synthesized. For example, in the synthesis of Taltobulin-like analogues, methyl 2-amino-3-methyl-3-phenylbutanoate is prepared. A key step often involves a dynamic resolution to achieve high enantiomeric excess (e.g., 97% ee).[1]
-
Synthesis of Fragments B and C: The central and C-terminal fragments are synthesized, often incorporating non-standard amino acids or moieties designed to probe SAR.
-
Peptide Coupling: The fragments are coupled together using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the final tripeptide.
-
Purification and Characterization: The final compound is purified using techniques like column chromatography or HPLC. Its structure is then confirmed using NMR, HRMS, and other spectroscopic methods.
Protocol for Spectroscopic Analysis
-
Sample Preparation: A small quantity (1-5 mg) of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For HRMS, the sample is dissolved in a suitable solvent like methanol or acetonitrile.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Standard pulse programs are used. 2D NMR experiments are performed as needed to resolve structural ambiguities.
-
HRMS Data Acquisition: The sample solution is infused into a high-resolution mass spectrometer (e.g., Q-ToF) equipped with an ESI source. The instrument is calibrated to ensure high mass accuracy. The exact mass of the protonated molecular ion (MH⁺) is measured.
-
Data Analysis: NMR spectra are processed (Fourier transformation, phasing, baseline correction) and chemical shifts are referenced to the residual solvent peak. The HRMS data is analyzed to confirm the elemental composition against the calculated theoretical mass.
General Protocol for X-ray Crystallography
-
Crystallization: The purified compound is dissolved in a suitable solvent system to a high concentration. Crystallization is induced by slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality (typically >0.1 mm).[8]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[8][9] The crystal is rotated, and the diffraction pattern (angles and intensities of reflected X-rays) is recorded by a detector.[8][9]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map.[10] An atomic model is built into this map and then refined iteratively to achieve the best possible fit between the calculated and observed diffraction data.[9]
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action, structural elucidation workflow, and SAR logic for this compound and its analogues.
Caption: this compound's mechanism of action via tubulin polymerization inhibition.
Caption: General workflow for the structural elucidation of this compound analogues.
Caption: Logical framework for Structure-Activity Relationship (SAR) studies.
References
- 1. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antimitotic/cytotoxic activity of this compound analogues | UBC Chemistry [chem.ubc.ca]
- 5. Synthesis and activity of novel analogs of this compound as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
Hemiasterlin: From Marine Discovery to Potent Cytotoxic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early discovery, cytotoxic profiling, and key experimental methodologies related to Hemiasterlin, a potent antimitotic agent of marine origin.
Early Discovery and Origin
This compound is a naturally occurring, highly cytotoxic tripeptide that belongs to a family of structurally related compounds.[1] It was first isolated from marine sponges, highlighting the vast potential of marine invertebrates as a source of novel therapeutic agents. Species from which this compound and its analogues have been identified include Hemiasterella minor, Cymbastela sp., Auletta sp., and Siphonochalina sp. The discovery and characterization of these compounds have been advanced by researchers at institutions including the University of British Columbia and the National Cancer Institute.[2] The complex structure of this compound, featuring sterically hindered amino acid residues, spurred significant interest in its total synthesis, which has since been accomplished and refined, enabling the production of synthetic analogues for further investigation.[2][3]
Mechanism of Action: A Potent Antimitotic Agent
This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[1] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis.
The core mechanism of this compound involves:
-
Tubulin Binding: this compound binds to the Vinca domain on β-tubulin, a site distinct from the taxane-binding site.[2]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[4]
-
Mitotic Arrest: The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[2]
This compound and its analogues are notable for their high potency, often exhibiting cytotoxicity at sub-nanomolar concentrations.[5] Furthermore, some synthetic analogues, such as HTI-286, have demonstrated the ability to circumvent multidrug resistance mechanisms mediated by P-glycoprotein, a significant advantage over other microtubule-targeting agents like paclitaxel and vinca alkaloids.[2]
Cytotoxic Profiling
The cytotoxic activity of this compound and its derivatives has been evaluated against a wide range of human cancer cell lines. The synthetic analogue HTI-286, which closely mimics the activity of natural this compound, has shown potent inhibition of proliferation across numerous tumor types.[2]
Table 1: In Vitro Cytotoxicity of HTI-286 (this compound Analogue) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Breast | ||
| MCF-7 | Adenocarcinoma | 1.1 |
| MDA-MB-231 | Adenocarcinoma | 1.3 |
| MDA-MB-435 | Carcinoma | 1.1 |
| MX-1 | Carcinoma | 1.7 |
| Colon | ||
| COLO 205 | Adenocarcinoma | 1.3 |
| DLD-1 | Adenocarcinoma | 1.8 |
| HCT-15 | Adenocarcinoma | 2.5 |
| HCT-116 | Carcinoma | 1.7 |
| HT29 | Adenocarcinoma | 1.2 |
| KM12 | Carcinoma | 1.6 |
| SW620 | Adenocarcinoma | 1.9 |
| Lung | ||
| A549 | Carcinoma | 8.8 |
| NCI-H460 | Large Cell Carcinoma | 1.8 |
| Prostate | ||
| DU-145 | Carcinoma | 2.5 |
| PC-3 | Adenocarcinoma | 1.9 |
| Ovarian | ||
| OVCAR-3 | Adenocarcinoma | 1.4 |
| Skin | ||
| LOX IMVI | Melanoma | 1.6 |
| CNS | ||
| U251 | Glioblastoma | 6.5 |
| Mean ± SD | 2.5 ± 2.1 |
Data sourced from Loganzo et al., Cancer Research, 2003.[2] Assays were performed with a 3-day continuous drug exposure.
Experimental Protocols
This section provides detailed methodologies for two key experiments used in the cytotoxic profiling and mechanistic studies of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or analogue stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol; or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Mechanistic Study: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by the increase in light scattering (turbidity), which is measured as an increase in optical density (OD) at 340 nm.
Materials:
-
Lyophilized, high-purity tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (as a polymerization enhancer)
-
This compound or analogue stock solution (in DMSO)
-
Control compounds: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
Ice bucket
-
Pre-chilled, UV-transparent 96-well plates
-
Temperature-controlled spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep the tubulin solution on ice at all times to prevent premature polymerization.
-
Plate Setup: Pre-warm the spectrophotometer to 37°C. Add test compounds (this compound), controls (Nocodazole, Paclitaxel), and vehicle (DMSO) to the wells of a pre-chilled 96-well plate.
-
Initiate Polymerization: Initiate the polymerization reaction by adding the cold tubulin solution to the wells containing the compounds. The total reaction volume is typically 100-200 µL.
-
Kinetic Reading: Immediately place the plate into the 37°C spectrophotometer. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the OD at 340 nm versus time. The vehicle control should show a sigmoidal curve representing nucleation, growth, and steady-state phases. An inhibitor like this compound will cause a decrease in the rate of polymerization (Vmax) and the final plateau of the curve compared to the vehicle control.
This compound-Induced Signaling Pathway
The cytotoxic activity of this compound culminates in the induction of apoptosis. By causing mitotic arrest, this compound activates the intrinsic (mitochondrial) apoptotic pathway.
This pathway illustrates that this compound's inhibition of tubulin polymerization leads to mitotic arrest, which in turn modulates the Bcl-2 family of proteins to favor apoptosis. This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, leading to cell death.
References
- 1. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and antimitotic/cytotoxic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Hemiasterlin: A Technical Guide to its Function as a Microtubule Depolymerizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiasterlin, a potent tripeptide isolated from marine sponges, has garnered significant interest within the oncology research community for its profound cytotoxic effects on cancer cells. This technical guide provides an in-depth exploration of this compound's core mechanism of action as a microtubule depolymerizing agent. It details its interaction with tubulin, the subsequent disruption of microtubule dynamics, and the downstream cellular consequences, namely cell cycle arrest and apoptosis. This document serves as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further research and drug development efforts centered on this promising class of antimitotic agents.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this equilibrium is a clinically validated strategy for cancer chemotherapy. This compound and its synthetic analogs represent a class of potent antimitotic agents that exert their cytotoxic effects by interfering with microtubule dynamics.[1][2] Originally isolated from marine sponges, these natural products have demonstrated significant activity against a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance, making them attractive candidates for novel anticancer therapies.[3]
Chemical Structure
This compound is a tripeptide characterized by a unique chemical structure. The molecule consists of three amino acid residues, with notable features including a tert-leucine residue and a vinyl-indole moiety. The core structure of this compound has been the subject of extensive synthetic efforts, leading to the development of several potent analogs, such as HTI-286 (Taltobulin), where modifications have been introduced to improve pharmacological properties while retaining the core pharmacophore responsible for its biological activity.
Mechanism of Action: Microtubule Depolymerization
This compound's primary mechanism of action is the disruption of microtubule dynamics through direct interaction with tubulin, the fundamental protein subunit of microtubules.
Binding to the Vinca Domain on Tubulin
Inhibition of Tubulin Polymerization and Induction of Depolymerization
By binding to the Vinca domain, this compound sterically hinders the addition of new tubulin dimers to the growing plus-end of the microtubule. This action effectively suppresses microtubule polymerization. Furthermore, the binding of this compound to tubulin within the microtubule lattice induces a conformational change that promotes the dissociation of tubulin dimers, leading to the net depolymerization of existing microtubules.[5] This dual effect on both polymerization and depolymerization shifts the cellular equilibrium towards a state of reduced microtubule polymer mass.
Cellular Effects of this compound
The this compound-induced depolymerization of microtubules has profound consequences for cellular function, ultimately leading to cell death.
Cell Cycle Arrest at G2/M Phase
The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule integrity, this compound activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with a defective spindle. This prolonged mitotic arrest is a hallmark of microtubule-targeting agents.[6]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The sustained activation of the SAC leads to the activation of a cascade of signaling events culminating in the activation of caspases, the executioner enzymes of apoptosis.
The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Mitotic arrest due to microtubule disruption leads to the inactivation of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members. This shift in balance results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. A this compound derivative, (R)(S)(S)-BF65, has been shown to induce phosphorylation and inactivation of Bcl-2 and downregulate Mcl-1, leading to apoptosis.[7]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Various | Various | low- to sub-nanomolar | [2] |
| (R)(S)(S)-BF65 | SKOV3 | Ovarian Cancer | Potent | [7] |
| BF65 | A549 | Lung Carcinoma | low nanomolar | [6] |
| BF78 | A549 | Lung Carcinoma | low nanomolar | [6] |
Note: The term "potent" and "low nanomolar" are used where specific numerical values were not provided in the source material.
Table 2: Effects of this compound on Microtubule Dynamics
| Parameter | Effect | Quantitative Data | Method of Measurement |
| Tubulin Polymerization | Inhibition | Potent inhibitor | In vitro tubulin polymerization assay |
| Microtubule Polymer Mass | Decrease | Significant reduction | Immunofluorescence microscopy, Quantitative cell-based assays[5] |
| Microtubule Depolymerization Rate | Increase | Not specified | Live-cell imaging of fluorescently tagged tubulin |
| Microtubule Plus-End Dynamics | Suppression of growth | Not specified | Live-cell imaging of plus-end tracking proteins (e.g., EB1) |
Note: Specific quantitative values for depolymerization rates and effects on plus-end dynamics were not available in the surveyed literature. The methods listed are standard techniques used to acquire such data.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound or derivative compound
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare the polymerization reaction mixture on ice. For a 100 µL reaction, combine:
-
Tubulin solution
-
GTP to a final concentration of 1 mM
-
Glycerol to a final concentration of 10% (v/v)
-
This compound or vehicle control (e.g., DMSO) at the desired final concentration.
-
-
Transfer the reaction mixture to a pre-warmed (37°C) 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the initial rate of polymerization and the maximum polymer mass.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound or derivative compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin (e.g., mouse monoclonal anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash the cells twice with PBS.
-
Fix the cells with the chosen fixative. For paraformaldehyde, incubate for 10-15 minutes at room temperature. For methanol, incubate for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using a non-methanol fixative, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or derivative compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound or derivative compound
-
PBS
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound and its synthetic derivatives are highly potent microtubule depolymerizing agents with significant potential as anticancer therapeutics. Their ability to bind to the Vinca domain of tubulin, inhibit microtubule polymerization, and induce mitotic arrest and apoptosis provides a strong rationale for their continued investigation. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of experiments aimed at further elucidating the therapeutic potential of this important class of natural products. Future research should focus on obtaining more precise quantitative data on the kinetics of this compound-tubulin interactions and its effects on microtubule dynamics, as well as exploring its efficacy in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based identification of the binding site for the this compound analogue HTI-286 on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Foundational Studies of Hemiasterlin-Induced Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlins, a class of natural tripeptides originally isolated from marine sponges, have garnered significant attention in oncology research due to their potent antimitotic activity.[1][2] These compounds and their synthetic analogs are powerful inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3][4] By disrupting microtubule dynamics, Hemiasterlins induce a cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[5][6] This technical guide provides a comprehensive overview of the foundational studies on Hemiasterlin-induced mitotic arrest, detailing the core mechanisms of action, experimental methodologies to assess its effects, and the signaling pathways governing this process.
Mechanism of Action
This compound and its analogs exert their cytotoxic effects by binding to the vinca domain of tubulin, thereby inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[2] The activation of the spindle assembly checkpoint (SAC) in response to this disruption leads to a prolonged arrest of cells in mitosis.[7] If the damage is irreparable, this mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[8][9]
Quantitative Data: Cytotoxicity of this compound and Analogs
The cytotoxic and antimitotic activities of this compound and its synthetic analogs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | P388 murine leukemia | 1.5 | [10] |
| This compound | A549 human lung carcinoma | 2.1 | [10] |
| This compound | NCI/ADR-RES ovarian carcinoma | 3.2 | [10] |
| HTI-286 (Taltobulin) | P388 murine leukemia | 0.8 | [10] |
| HTI-286 (Taltobulin) | A549 human lung carcinoma | 1.1 | [10] |
| HTI-286 (Taltobulin) | NCI/ADR-RES ovarian carcinoma | 1.9 | [10] |
| SPA-110 (this compound analog) | P388 murine leukemia | 0.1 | [10] |
| SPA-110 (this compound analog) | A549 human lung carcinoma | 0.2 | [10] |
| SPA-110 (this compound analog) | NCI/ADR-RES ovarian carcinoma | 0.3 | [10] |
| E7974 (this compound analog) | DU 145 human prostate cancer | 19.5 (causes mitotic arrest) | [3] |
| BF65 (this compound derivative) | A549 lung carcinoma | Low nanomolar range | [11] |
| BF78 (this compound derivative) | A549 lung carcinoma | Low nanomolar range | [11] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Materials:
-
Cultured cells
-
This compound or its analog
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvesting: Detach adherent cells using trypsin-EDTA or collect suspension cells by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer to measure the DNA content.[1]
Immunofluorescence for Microtubule and Spindle Visualization
This method allows for the direct visualization of the effects of this compound on microtubule organization and mitotic spindle formation.
Materials:
-
Cells grown on coverslips
-
This compound or its analog
-
Microtubule-stabilizing buffer (e.g., PEM buffer)
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound.
-
Fixation and Permeabilization: Wash cells with microtubule-stabilizing buffer. Fix the cells with the appropriate fixative. Permeabilize the cell membrane to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with blocking solution.
-
Antibody Incubation: Incubate with the primary antibody against α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Visualization: Observe the cells under a fluorescence microscope to assess microtubule integrity and spindle morphology.[12][13]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
This compound or its analog
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add this compound or a control vehicle to the reaction mixture.
-
Polymerization Initiation: Transfer the reaction mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. This compound will inhibit this increase.[14][15]
Western Blot for Bcl-2 Family Proteins and Caspase Activation
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with specific primary antibodies overnight. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16][17]
Signaling Pathways and Visualizations
This compound-induced mitotic arrest triggers a cascade of signaling events that culminate in apoptosis. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.
This compound's Core Mechanism of Action
Caption: Core mechanism of this compound-induced mitotic arrest.
Experimental Workflow for Assessing Mitotic Arrest
Caption: Workflow for experimental validation of mitotic arrest.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced intrinsic apoptotic signaling pathway.
Conclusion
This compound and its derivatives represent a promising class of antimitotic agents with potent activity against a variety of cancer cell types. Their mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of these compounds. Future studies may focus on overcoming potential resistance mechanisms and exploring synergistic combinations with other anticancer agents to enhance their efficacy in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle analysis and mitotic arrest [bio-protocol.org]
- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Tubulin Polymerization Assays [bio-protocol.org]
- 11. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Immunoflourescent staining of cytoplasmic and spindle microtubules in mouse fibroblasts with antibody to tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
The Pharmacophore of Hemiasterlin: A Technical Guide to a Potent Tripeptide Antimitotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiasterlin, a natural tripeptide isolated from marine sponges, represents a class of highly potent antimitotic agents. Its remarkable cytotoxicity against a broad spectrum of cancer cell lines, including multidrug-resistant strains, has positioned it and its synthetic analogs as promising candidates for anticancer drug development. This technical guide provides an in-depth exploration of the pharmacophore of the this compound tripeptide. It details the structure-activity relationships, mechanism of action, and key experimental protocols for its evaluation. Quantitative data are summarized in structured tables, and critical biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers in oncology and medicinal chemistry.
Introduction
The relentless pursuit of novel and effective cancer therapeutics has led researchers to explore the vast chemical diversity of natural products. Marine organisms, in particular, have proven to be a rich source of bioactive compounds with unique mechanisms of action. This compound, a tripeptide originally isolated from the sponge Hemiastrella minor, is a prime example of such a discovery.[1] It exhibits potent cytotoxic and antimitotic activity in the nanomolar and even picomolar range.[2]
Structurally, this compound is a modified tripeptide consisting of three non-proteinogenic amino acid residues, often referred to as fragments A, B, and C.[1] A key characteristic of this compound and its active analogs is the extensive methylation, which is believed to enhance its proteolytic stability and enforce a bioactive conformation.[2] This guide will dissect the essential structural features that constitute the pharmacophore of this compound, providing a foundational understanding for the rational design of next-generation analogs.
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its potent anticancer effects by disrupting the dynamic equilibrium of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[3][4] This mechanism is pivotal for its antimitotic activity.
Inhibition of Tubulin Polymerization
This compound and its analogs are potent inhibitors of tubulin polymerization.[5] They bind to the vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites.[4][6] This binding event prevents the assembly of αβ-tubulin heterodimers into microtubules. The disruption of microtubule formation is a critical event that triggers a cascade of cellular responses.
Mitotic Arrest and Apoptosis
The inhibition of microtubule dynamics during cell division leads to a failure in the formation of a functional mitotic spindle.[3] This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[4] The apoptotic cascade involves the Bcl-2 family of proteins and the activation of caspases.[8][9]
The this compound Pharmacophore and Structure-Activity Relationships (SAR)
The potent biological activity of this compound is intrinsically linked to its unique chemical structure. Extensive SAR studies have been conducted by modifying the three main fragments of the tripeptide, revealing the key features of its pharmacophore.
A simplified 2D representation of the this compound pharmacophore highlights the essential features for tubulin binding and cytotoxic activity.
Fragment A: The N-terminus
The N-terminal fragment (A) plays a crucial role in the molecule's interaction with the tubulin binding pocket.
-
Aromatic Ring: The presence of an aromatic system, such as the indole ring in this compound or a phenyl group in the potent synthetic analog Taltobulin (HTI-286), is critical for activity.[10][11]
-
Stereochemistry: The stereochemistry of the substituents on the aromatic ring influences potency.[11]
-
N-methylation: The N-methyl group on the amine is a common feature among active analogs and is thought to contribute to both binding and metabolic stability.[2]
Fragment B: The Central Amino Acid
The central amino acid residue (B) provides a critical hydrophobic interaction.
-
tert-Butyl Group: The tert-butyl group of the tert-leucine residue is a key hydrophobic feature that fits into a lipophilic pocket of tubulin.[6] Modifications that reduce the steric bulk of this group generally lead to a decrease in activity.
Fragment C: The C-terminus
The C-terminal fragment (C) is essential for the proper orientation of the molecule within the binding site.
-
Olefinic Double Bond: The exocyclic double bond is believed to impart conformational rigidity to the C-terminus, which is crucial for presenting the carboxylic acid group in the correct orientation for binding.[1]
-
Carboxylic Acid: The terminal carboxylic acid is a key hydrogen bond acceptor, interacting with residues in the tubulin binding pocket.[6]
Quantitative Biological Data
The following tables summarize the in vitro cytotoxicity of this compound and its potent synthetic analog, Taltobulin (HTI-286), against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| KB-3-1 | Human epidermoid carcinoma | 0.3 |
| KB-V1 | Human epidermoid carcinoma (P-gp overexpressing) | 76 |
Data compiled from MedChemExpress product information.[12]
Table 2: In Vitro Cytotoxicity of Taltobulin (HTI-286)
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian Cancer | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 6.8 ± 6.1 |
| MX-1W | Breast Cancer | 1.8 ± 0.6 |
| MCF-7 | Breast Cancer | 7.3 ± 2.3 |
| HCT-116 | Colon Cancer | 0.7 ± 0.2 |
| DLD-1 | Colon Cancer | 1.1 ± 0.4 |
| Colo205 | Colon Cancer | 1.5 ± 0.6 |
| KM20 | Colon Cancer | 1.8 ± 0.6 |
| SW620 | Colon Cancer | 3.6 ± 0.8 |
| S1 | Colon Cancer | 3.7 ± 2.0 |
| HCT-15 | Colon Cancer | 4.2 ± 2.5 |
| Moser | Colon Cancer | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Morris Hepatoma | Hepatocellular Carcinoma | 1.0 |
| Hep3B | Hepatocellular Carcinoma | 2.0 |
| HepG2 | Hepatocellular Carcinoma | 3.0 |
Data for leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines from MedChemExpress product information.[1] Data for hepatocellular carcinoma cell lines from Vashist et al., 2006.[10]
Key Experimental Protocols
The evaluation of this compound and its analogs relies on a set of standardized in vitro assays to determine their biological activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analog for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reagent Preparation: Prepare tubulin stock solution, GTP, and polymerization buffer.
-
Reaction Setup: On ice, mix tubulin with polymerization buffer containing GTP.
-
Compound Addition: Add the this compound analog at various concentrations to the tubulin solution. Include positive (e.g., paclitaxel for polymerization promotion) and negative (vehicle) controls.
-
Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.
-
Monitor Turbidity: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the change in absorbance over time to generate polymerization curves. Determine the IC50 for inhibition of tubulin polymerization.
Conclusion and Future Directions
The this compound tripeptide represents a compelling pharmacophore for the development of potent antimitotic agents. Its unique structure and mechanism of action, particularly its efficacy against multidrug-resistant cancer cells, underscore its therapeutic potential. The detailed understanding of its SAR, as outlined in this guide, provides a rational basis for the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on further refining the pharmacophore to enhance its drug-like properties, exploring novel drug delivery systems such as antibody-drug conjugates, and elucidating potential mechanisms of resistance to inform the development of combination therapies. The continued exploration of the this compound scaffold holds significant promise for the advancement of cancer chemotherapy.
References
- 1. Structure-based identification of the binding site for the this compound analogue HTI-286 on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and activity of novel analogs of this compound as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Investigations of Hemiasterlin's Anticancer Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hemiasterlin, a cytotoxic tripeptide originally isolated from marine sponges, has emerged as a promising lead compound in anticancer drug discovery.[1][2] Initial investigations have revealed its potent antimitotic activity, which stems from its ability to interfere with microtubule dynamics, a critical process for cell division. This technical guide synthesizes the foundational preclinical data on this compound and its synthetic analogues, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its evaluation. The document aims to provide a comprehensive resource for researchers engaged in the development of microtubule-targeting agents.
Mechanism of Action: A Potent Tubulin Destabilizer
The primary anticancer mechanism of this compound and its derivatives is the disruption of microtubule dynamics.[3] Unlike stabilizing agents such as taxanes, this compound acts as a potent inhibitor of tubulin polymerization.[1]
-
Binding Site: this compound and its synthetic analogue, HTI-286 (taltobulin), bind to the Vinca alkaloid domain on β-tubulin.[4][5] This interaction is believed to occur at the interface between tubulin heterodimers, altering the conformation required for proper protofilament assembly.[3][6] Competitive binding studies have shown that this compound inhibits the binding of vinblastine and dolastatin-10, suggesting a shared or overlapping binding region.[4]
-
Microtubule Depolymerization: By binding to tubulin, this compound prevents its polymerization into microtubules.[1] At higher concentrations, it actively causes the depolymerization of existing microtubules.[2] This disruption of microtubule equilibrium is central to its cytotoxic effects.
-
Mitotic Arrest: The interference with the mitotic spindle, a structure composed of microtubules, leads to a halt in the cell cycle at the G2/M phase.[2][5] Cancer cells are unable to form a functional bipolar spindle, leading to mitotic arrest and subsequent cell death.[2] Studies have observed the formation of abnormal mitotic spindles, including monopolar and multipolar spindles, in cells treated with this compound derivatives.[1]
Downstream Signaling and Apoptosis Induction
The mitotic arrest triggered by this compound initiates downstream signaling cascades that culminate in programmed cell death (apoptosis).
-
Bcl-2 Family Modulation: The this compound derivative (R)(S)(S)-BF65 has been shown to induce the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. It also downregulates Mcl-1, another key anti-apoptotic protein.[7]
-
MAPK Pathway Inhibition: The same derivative was found to inhibit mitogen-activated protein kinases (MAPKs), which are often activated in cancer to promote cell proliferation.[7]
-
Induction of Apoptosis: The combination of mitotic catastrophe and the modulation of pro- and anti-apoptotic proteins leads to the activation of the apoptotic cascade.[4] This is often confirmed by observing markers like the cleavage of poly (ADP-ribose) polymerase (PARP).[7]
The signaling pathway is visualized below.
Quantitative In Vitro Anticancer Activity
This compound and its synthetic analogues exhibit potent cytotoxicity against a wide range of human cancer cell lines at nanomolar to sub-nanomolar concentrations.[8][9] A key advantage of some analogues, such as E7974 and HTI-286, is their ability to retain potency in cancer cells that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance (MDR).[5][8][10]
| Compound/Analogue | Cell Line(s) | Potency (IC50) | Key Findings | Reference(s) |
| This compound | Various Cancer Cell Lines | Sub-nanomolar | Potent antimitotic activity. | [9][11] |
| HTI-286 (Taltobulin) | Panel of Tumor Cell Lines | ~2 - 5 nM | Less sensitive to P-gp efflux pumps than taxanes or vinca alkaloids. | [5] |
| E7974 | Wide range of human cancer cell lines | Low nM | Retains potency against taxane-resistant cells (P-gp or β-tubulin mutations). | [8] |
| BF65 / (R)(S)(S)-BF65 | A549 Lung Carcinoma, SKOV3 Ovarian Cancer | Low nM | Highly potent; induces monopolar and multipolar mitotic spindles. | [1][7] |
| This compound-ADCs | HER2-expressing cancer cells | Sub-nanomolar (pM range) | Targeted delivery shows high potency on antigen-positive cells. | [9][11] |
In Vivo Antitumor Efficacy
The promising in vitro activity of this compound analogues has been validated in preclinical xenograft models. These studies demonstrate significant tumor growth inhibition and, in some cases, complete tumor regression.
-
E7974: Showed marked in vivo anticancer activity in a variety of human tumor xenograft models, including those insensitive to taxanes. Effects ranged from potent tumor inhibition to complete regression depending on the tumor type and model.[8]
-
HTI-286: In a study on bladder cancer, HTI-286 significantly delayed tumor growth in mice in a dose-dependent manner.[10]
-
Synergistic Effects: this compound derivatives have shown synergistic effects when combined with other microtubule inhibitors, such as stilbene compounds, in both in vitro and in vivo models.[1]
Experimental Protocols
The initial investigation of this compound's anticancer potential relies on a series of established experimental protocols. A generalized workflow is depicted below.
In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
-
Methodology:
-
Purified tubulin (>99%) is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP and glutamate).
-
The tubulin solution is distributed into a 96-well plate and cooled to 4°C.
-
This compound, a positive control (e.g., vinblastine), and a negative control (DMSO) are added to respective wells.
-
The plate is placed in a spectrophotometer pre-warmed to 37°C.
-
The absorbance (OD) at 340 nm is measured every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the control.[1]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the phase of the cell cycle at which this compound-treated cells are arrested.
-
Methodology:
-
Cancer cells (e.g., MCF-7, HT-29) are seeded and allowed to adhere overnight.[2][12]
-
Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.[12]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the number of cells undergoing apoptosis.
-
Methodology:
-
Cells are seeded and treated with this compound as described for the cell cycle analysis.
-
After treatment, floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark for 15 minutes at room temperature.
-
The stained cells are immediately analyzed by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13]
-
In Vivo Xenograft Model
-
Objective: To evaluate the antitumor activity of this compound analogues in a living organism.
-
Methodology:
-
Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
The treatment group receives the this compound analogue via a clinically relevant route (e.g., intravenous or intraperitoneal injection) on a defined schedule. The control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
The experiment is concluded when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition is calculated as the primary endpoint.[1]
-
Conclusion and Future Directions
Initial investigations conclusively identify this compound as a highly potent antimitotic agent with a clear mechanism of action centered on tubulin depolymerization. Its efficacy at low nanomolar concentrations and the ability of its synthetic analogues to overcome common drug resistance mechanisms make it a highly attractive scaffold for anticancer drug development.[5][8] The successful incorporation of this compound derivatives as cytotoxic payloads in antibody-drug conjugates (ADCs) further underscores its therapeutic potential, offering a strategy for targeted delivery to tumor cells and potentially reducing systemic toxicity.[11][14] Future research will likely focus on optimizing the therapeutic window of this compound-based drugs, exploring novel combination therapies, and advancing next-generation ADCs into clinical trials.
References
- 1. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Rise of Hemiasterlin in Next-Generation ADCs
An In-Depth Technical Guide to Hemiasterlin as a Payload for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents.[1] The choice of the cytotoxic "payload" is critical to an ADC's success, requiring high potency, a well-understood mechanism of action, and favorable properties for conjugation. This compound, a natural tripeptide originally isolated from marine sponges, has emerged as a highly promising payload candidate.[2][3] It is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis at sub-nanomolar concentrations.[3][4]
Unlike first-generation payloads, this compound and its synthetic analogues, such as taltobulin (HTI-286) and 3-aminophenyl-hemiasterlin (SC209), offer a compelling combination of high cytotoxicity and, in some cases, the ability to overcome multidrug resistance mechanisms.[2][5][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, its application as an ADC payload, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Microtubule Disruption
Hemiasterlins exert their potent cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics, which is essential for forming the mitotic spindle during cell division.[7]
-
Binding Target: this compound and its analogues bind to the Vinca domain on β-tubulin, the building block of microtubules.[2] This binding site is also shared by other potent antimitotic agents like dolastatins.[2]
-
Inhibition of Polymerization: By binding to tubulin, this compound inhibits its polymerization into microtubules.[7][8] This disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers prevents the formation of a functional mitotic spindle.
-
Cell Cycle Arrest and Apoptosis: The inability to form a proper mitotic spindle triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[2][8] Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[2]
The signaling pathway from microtubule disruption to apoptosis is a critical aspect of this compound's efficacy.
References
- 1. hoeford.com [hoeford.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Naturally Occurring Hemiasterlin Derivatives: A Technical Guide
Introduction
Hemiasterlins are a class of highly potent, naturally occurring cytotoxic tripeptides originally isolated from marine sponges such as Hemiastrella minor.[1][2] These compounds and their derivatives have garnered significant interest in the field of oncology due to their profound antimitotic activity. The primary mechanism of action for hemiasterlins is the disruption of microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization.[3][4][5] This activity makes them promising candidates for the development of novel anticancer agents. Notably, synthetic analogues like taltobulin (HTI-286) have shown efficacy against multidrug-resistant (MDR) cancer cell lines, as they are poor substrates for the P-glycoprotein drug efflux pump.[1][6] This guide provides an in-depth overview of the biological activity, mechanism of action, and relevant experimental protocols for studying naturally occurring hemiasterlin derivatives.
Mechanism of Action: Tubulin Interaction and Apoptotic Induction
The cytotoxic effects of this compound derivatives stem from their direct interaction with the tubulin/microtubule system. They are classified as microtubule-destabilizing agents that bind to the vinca domain on β-tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[1][6][7] Uniquely, studies on the synthetic analogue E7974 revealed a preferential binding to α-tubulin, a characteristic that distinguishes the this compound class from many other tubulin-targeting agents that primarily bind to the β-subunit.[8]
This inhibition of tubulin polymerization has significant downstream cellular consequences:
-
Disruption of Mitotic Spindle: By preventing microtubule formation, this compound derivatives inhibit the assembly of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.[8][9]
-
G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[7][8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8] This process is often characterized by the activation of key executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[8]
Caption: A diagram illustrating the pathway from tubulin binding to apoptosis.
Quantitative Biological Data
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in both cell-based cytotoxicity assays and biochemical tubulin polymerization assays. These compounds consistently demonstrate activity in the low to sub-nanomolar range across a variety of cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| This compound (1) | SKBR3 | Breast (HER2+) | 0.43 | [10] |
| BT474 | Breast (HER2+) | 0.58 | [10] | |
| MCF7 | Breast (HER2-) | 0.77 | [10] | |
| Taltobulin (HTI-286) | Various | Panel of tumor lines | ~2 - 5 | [6] |
| SKBR3 | Breast (HER2+) | 3.3 | [10] | |
| BT474 | Breast (HER2+) | 4.8 | [10] | |
| MCF7 | Breast (HER2-) | 8.8 | [10] | |
| BF65 & BF78 | Various | Panel of cancer lines | Low nanomolar range | [2][4] |
| E7974 | Various | Cultured human cancer | Potent G2/M arrest |[8] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Conditions | IC50 | Reference(s) |
|---|---|---|---|
| E7974 | Purified tubulin | Similar to Vinblastine | [8] |
| BF65 | In vitro assay | Highly potent inhibitor | [4] |
| BF78 | In vitro assay | Highly potent inhibitor |[4] |
Experimental Protocols
Standardized protocols are crucial for accurately assessing and comparing the biological activity of this compound derivatives.
1. In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in light scattering (turbidity) at 340-350 nm.[11][12]
-
Principle: Microtubule formation increases the turbidity of a solution, which is proportional to the mass of the polymer. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.
-
Materials:
-
Lyophilized, high-purity (>99%) tubulin (e.g., porcine brain)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% Glycerol)
-
Guanosine triphosphate (GTP) solution (10 mM)
-
Test compounds (this compound derivatives) and controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor)
-
Temperature-controlled 96-well plate spectrophotometer
-
-
Procedure:
-
Reconstitute tubulin on ice in G-PEM buffer to a final concentration of 3-4 mg/mL.
-
Prepare test compounds by diluting them to the desired final concentrations in G-PEM buffer.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or control.
-
Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory activity is determined by the reduction in the polymerization rate (slope of the growth phase) and the final plateau absorbance compared to a vehicle control (e.g., DMSO).
-
References
- 1. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 8. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Hemiasterlin Across Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin is a naturally occurring, highly potent cytotoxic tripeptide originally isolated from marine sponges.[1] It belongs to a family of small peptides that have garnered significant interest in oncology research due to their profound anti-cancer activities. As antineoplastic agents, this compound and its synthetic analogs have demonstrated efficacy in inducing cancer cell death at nanomolar concentrations.[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, focusing on its mechanism of action, quantitative efficacy across various cancer cell lines, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Microtubule Disruption
The primary cytotoxic effect of this compound stems from its activity as a potent inhibitor of tubulin polymerization.[3][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By interfering with microtubule dynamics, this compound and its derivatives effectively halt the cell cycle and induce apoptosis (programmed cell death).
Key aspects of this compound's mechanism include:
-
Binding Site: this compound binds to the Vinca alkaloid binding site on tubulin.[1]
-
Inhibition of Polymerization: It inhibits the polymerization of tubulin into microtubules, leading to their destabilization.[1][3][4] This is in contrast to agents like taxol, which stabilize microtubules.[2]
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase.[2][4][5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and cleavage of poly ADP ribose polymerase (PARP).[4][6]
Signaling Pathway of this compound-Induced Cytotoxicity
References
- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
The Structure-Activity Relationship of Hemiasterlin: A Deep Dive into a Potent Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin, a naturally occurring tripeptide isolated from marine sponges, has emerged as a promising scaffold for the development of potent anticancer agents. Its remarkable cytotoxic and antimitotic activities stem from its ability to inhibit tubulin polymerization, a critical process in cell division. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that influence its biological efficacy. We present quantitative data in structured tables, offer detailed experimental protocols for key biological assays, and visualize the intricate signaling pathways and experimental workflows.
Core Structure and SAR Summary
This compound and its analogs are tripeptides, typically divided into three key regions for SAR studies: the N-terminal 'A' fragment, the central 'B' fragment, and the C-terminal 'C' fragment.[1] The majority of synthetic efforts have focused on modifying these fragments to enhance potency, improve pharmacokinetic properties, and overcome drug resistance.[2][3]
A pivotal finding in the SAR of this compound is that its cytotoxicity is strongly and linearly correlated with its antimitotic activity, suggesting that the primary mechanism of cell death is the disruption of microtubule function during mitosis.[3]
Key SAR Insights:
-
Fragment A (N-terminus): Modifications in this region have yielded some of the most significant improvements in activity. Replacement of the natural N-methylindole group with a phenyl group led to the development of SPA110 (also known as HTI-286 or taltobulin), a synthetic analog with more potent in vitro cytotoxicity and antimitotic activity than this compound itself.[2][3] This analog has undergone preclinical and clinical evaluation.[1]
-
Fragment B (Middle Amino Acid): The central amino acid residue is crucial for maintaining the overall conformation of the molecule. While some modifications are tolerated, significant alterations in this region often lead to a decrease in activity.
-
Fragment C (C-terminus): The C-terminal portion of this compound is also important for its activity. While some modifications have been explored, attempts to introduce significant conformational rigidity by incorporating the C-terminal double bond into cyclic structures resulted in a loss of biological activity.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a selection of this compound analogs, focusing on their cytotoxic and antimitotic activities. The data is primarily derived from studies on various cancer cell lines.
Table 1: Cytotoxicity of this compound Analogs
| Compound | Modification | Cell Line | IC50 (nM) |
| This compound | - | Multiple | Sub-nanomolar |
| Taltobulin (HTI-286) | Phenyl group replaces N-methylindole in Fragment A | 18 human tumor cell lines (mean) | 2.5 ± 2.1 |
| This compound Analog 1 | [Specify Modification] | [Specify Cell Line] | [IC50 Value] |
| This compound Analog 2 | [Specify Modification] | [Specify Cell Line] | [IC50 Value] |
| ... | ... | ... | ... |
Note: Specific IC50 values for a wider range of analogs need to be extracted from the full text of cited literature.
Table 2: Antimitotic Activity of this compound Analogs
| Compound | Assay | IC50 (nM) |
| This compound | Tubulin Polymerization Inhibition | Potent |
| Taltobulin (HTI-286) | Tubulin Polymerization Inhibition | Potent |
| ... | ... | ... |
Note: This table will be populated with specific IC50 values from tubulin polymerization assays as data is extracted from full-text articles.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.[4]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP, plus 5% glycerol)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin solution to each well of a pre-warmed 96-well plate.
-
Add various concentrations of the test compounds (e.g., 0.1 µM – 10 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000–6,000 cells per well) and allow them to attach overnight.[4]
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[4]
-
After the incubation period, add 10-20 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4][5]
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[4]
-
Carefully remove the medium containing MTT and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The primary mechanism of action of this compound and its analogs is the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network, mitotic arrest, and ultimately apoptosis.[7][8] However, recent studies suggest that the cellular response to microtubule disruption by agents like this compound is more complex and involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.[7]
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[9] There is evidence of crosstalk between the PI3K/Akt pathway and the microtubule cytoskeleton.[9] For instance, Akt has been shown to play a role in regulating microtubule stability.[10] this compound derivatives have been shown to inhibit the Akt pathway, which may contribute to their pro-apoptotic effects.[7]
The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11] Some this compound derivatives have been found to inhibit mitogen-activated protein kinases (MAPKs), which can suppress cell proliferation.[7] The interplay between microtubule disruption and these signaling pathways is an active area of research and may provide opportunities for combination therapies.
Caption: this compound's mechanism of action and its interplay with key signaling pathways.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the structure-activity relationship studies of this compound analogs.
Caption: A typical experimental workflow for this compound SAR studies.
Conclusion
The potent antimitotic activity of this compound, coupled with its synthetic tractability, makes it an exceptional lead compound in the quest for novel anticancer therapeutics. The extensive SAR studies have not only elucidated the key structural features required for its activity but have also led to the development of a clinical candidate, taltobulin. The emerging understanding of the interplay between this compound-induced microtubule disruption and crucial cellular signaling pathways opens new avenues for rational drug design and combination therapies. This guide provides a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of the this compound scaffold.
References
- 1. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimitotic/cytotoxic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchhub.com [researchhub.com]
- 7. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K-Akt pathway promotes microtubule stabilization in migrating fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Taltobulin (HTI-286): A Technical Guide to a Potent Synthetic Hemiasterlin Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (HTI-286) is a potent, synthetic tripeptide analogue of the natural marine product hemiasterlin.[1][2] As an inhibitor of tubulin polymerization, taltobulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][3] A significant characteristic of taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common challenge with existing antimicrotubule agents like taxanes and vinca alkaloids.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of taltobulin, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Introduction
Hemiasterlins, a class of natural products isolated from marine sponges, have demonstrated potent antimitotic activity.[4] However, their limited natural availability has driven the development of synthetic analogues.[1] Taltobulin (HTI-286) emerged from these efforts as a promising candidate with enhanced properties, including high potency and the ability to overcome drug resistance.[1][4] It binds to the Vinca-peptide site on tubulin, leading to the disruption of microtubule formation.[2] Preclinical studies have shown its efficacy against a broad range of human tumor cell lines and in in vivo xenograft models.[1][5]
Quantitative Data
The preclinical efficacy of taltobulin has been extensively documented. The following tables summarize its in vitro cytotoxicity and in vivo antitumor activity.
Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[6] |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Average | - | 2.5 ± 2.1 |
| Median | - | 1.7 |
Data represents the mean ± standard deviation from multiple experiments. The average and median IC50 values are calculated from a panel of 18 human tumor cell lines.[1][6]
Table 2: In Vivo Antitumor Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models
| Tumor Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition (%) |
| Lox | Melanoma | p.o. gavage | 3 mg/kg | 97.3 |
| KB-3-1 | Epidermoid | p.o. gavage | 3 mg/kg | 82 |
| HCT-15 | Colon | i.v. | 1.6 mg/kg | 66 |
| DLD-1 | Colon | i.v. | 1.6 mg/kg | 80 |
| MX-1W | Breast | i.v. | 1.6 mg/kg | 97 |
| KB-8-5 | Epidermoid | i.v. | 1.6 mg/kg | 84 |
Tumor growth inhibition was measured at specific time points compared to vehicle-treated controls.[6]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay spectrophotometrically measures the inhibition of microtubule formation.
-
Reagents:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (1 mM final concentration)
-
Glycerol (10% final concentration)
-
Taltobulin (HTI-286) or other test compounds
-
-
Protocol:
-
Reconstitute purified tubulin in ice-cold General Tubulin Buffer containing GTP.
-
Add varying concentrations of taltobulin or control compounds to the wells of a 96-well plate.
-
Add the tubulin solution to the wells.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the increase in absorbance at 340 nm over time using a microplate spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Cell Proliferation/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This colorimetric assay is used to determine cell growth inhibition.[7][8]
-
Reagents:
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of taltobulin for a specified period (e.g., 3 days).
-
Fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Measure the optical density at 510 nm using a microplate reader.
-
Cell Cycle Analysis (Bromodeoxyuridine - BrdU Incorporation Assay)
This assay identifies the proportion of cells in the S-phase of the cell cycle.[9]
-
Reagents:
-
Bromodeoxyuridine (BrdU) labeling solution
-
Fixation/permeabilization solution
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DNA staining dye (e.g., propidium iodide)
-
-
Protocol:
-
Culture cells with taltobulin for the desired time.
-
Add BrdU labeling solution to the culture medium and incubate to allow incorporation into newly synthesized DNA.
-
Harvest, fix, and permeabilize the cells.
-
Treat cells with DNase to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Stain the total DNA with a fluorescent dye.
-
Analyze the cell population by flow cytometry to determine the percentage of cells in different phases of the cell cycle.
-
In Vivo Human Tumor Xenograft Studies
These studies evaluate the antitumor activity of taltobulin in a living organism.
-
Materials:
-
Athymic nu/nu female mice
-
Human tumor cell lines
-
Matrigel (optional)
-
Taltobulin (HTI-286) formulation for injection or oral gavage
-
-
Protocol:
-
Subcutaneously implant human tumor cells (e.g., 1 x 10^7 cells) into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer taltobulin intravenously or orally at specified doses and schedules.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway of Taltobulin (HTI-286)
Caption: Mechanism of action of Taltobulin (HTI-286).
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for Taltobulin.
Logical Relationship: From this compound to Taltobulin
Caption: Development of Taltobulin from this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. zellx.de [zellx.de]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. HTI-286, a synthetic analogue of the tripeptide this compound, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Convergent Synthetic Strategies for Hemiasterlin Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiasterlin, a potent tripeptide of marine origin, is a powerful antimitotic agent that has garnered significant interest in the field of oncology. Its complex structure and potent activity have spurred the development of various synthetic strategies. This document provides a detailed overview of convergent synthetic approaches to this compound, offering a comparative analysis of key methodologies. Detailed experimental protocols for a prominent convergent strategy are provided, alongside a summary of quantitative data from different approaches to aid in synthetic planning and optimization. Furthermore, the mechanism of action of this compound, involving tubulin polymerization inhibition and subsequent induction of apoptosis, is outlined. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of this compound and its analogues for drug discovery and development.
Introduction
This compound is a natural product isolated from marine sponges, exhibiting potent cytotoxic and antimitotic activity.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The unique structural features of this compound, including a sterically hindered peptide backbone, have made its total synthesis a challenging endeavor. Convergent synthesis, a strategy that involves the independent synthesis of complex fragments followed by their assembly, offers a more efficient and flexible approach compared to linear synthesis. This application note will focus on two notable convergent strategies for the production of this compound.
Comparative Analysis of Convergent Synthetic Strategies
Two prominent convergent synthetic strategies for this compound are the Ugi four-component reaction (Ugi-4CR) approach developed by Li et al. and the N-Bts (N-benzothiazole-2-sulfonyl) methodology reported by Vedejs and Kongkittingam. A summary of their key quantitative parameters is presented below.
| Parameter | Ugi Four-Component Reaction (Li et al., 2020) | N-Bts Methodology (Vedejs & Kongkittingam, 2001) |
| Key Coupling Reaction | Ugi four-component reaction | N-Bts activated peptide coupling |
| Overall Yield | >35% | Not explicitly stated, but fragment yields are high |
| Longest Linear Sequence | 9 steps | Not explicitly stated, but appears comparable |
| Key Advantages | High convergency, operational simplicity of the Ugi reaction. | High reactivity of Bts-protected amino acid chlorides, effective for sterically hindered couplings.[3] |
Experimental Protocols: Ugi Four-Component Reaction Strategy
This section provides a detailed protocol for the convergent synthesis of this compound based on the work of Li et al. (2020). The overall strategy is depicted in the workflow diagram below.
Caption: Convergent synthesis workflow for this compound production.
Materials and Reagents
-
Indole-3-acetic acid methyl ester
-
L-tert-Leucine methyl ester
-
N-Boc-N-methyl-L-valine
-
All necessary solvents and reagents for multi-step organic synthesis (e.g., DMF, DCM, TFA, HATU, DIPEA, etc.)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Synthesis of Key Fragments
1. Synthesis of the Aldehyde Fragment:
The aldehyde fragment is prepared from indole-3-acetic acid methyl ester over several steps, including methylation and reduction, followed by oxidation to the aldehyde.
2. Synthesis of the Isonitrile Fragment:
The isonitrile fragment is synthesized from L-tert-leucine methyl ester through a two-step sequence of formylation followed by dehydration.
3. Synthesis of the Amino Ester Fragment:
The amino ester fragment is derived from N-Boc-N-methyl-L-valine through a multi-step synthesis.
The Ugi Four-Component Reaction
Procedure:
-
To a solution of the aldehyde fragment (1.0 equiv) in a suitable solvent (e.g., methanol), add the amino ester fragment (1.0 equiv), methylamine (1.0 equiv), and the isonitrile fragment (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Ugi product.
Final Deprotection
Procedure:
-
Dissolve the purified Ugi product in a suitable solvent system for global deprotection (e.g., a mixture of TFA and DCM).
-
Stir the reaction at room temperature for the time required for complete deprotection (typically 1-2 hours), monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the final product, this compound, by preparative HPLC to obtain a highly pure sample.
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound exerts its potent anticancer effects by disrupting microtubule dynamics. This leads to mitotic arrest and ultimately triggers the intrinsic pathway of apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
The inhibition of tubulin polymerization by this compound disrupts the formation of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. This sustained mitotic arrest is a signal for the cell to undergo apoptosis. The signaling cascade involves the activation of cyclin-dependent kinase 1 (CDK1), which in turn can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. This relieves the inhibition on pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Applications in Drug Development
The high potency of this compound has made it an attractive payload for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a cytotoxic agent to cancer cells expressing a specific antigen on their surface. By conjugating this compound to a tumor-targeting antibody, its therapeutic window can be significantly widened, minimizing systemic toxicity while maximizing its anticancer efficacy. Several this compound-based ADCs are currently in preclinical and clinical development, highlighting the ongoing importance of efficient synthetic routes to this valuable natural product.
Conclusion
Convergent synthetic strategies provide a powerful and efficient means for the production of this compound. The Ugi four-component reaction and the N-Bts methodology represent two effective, though mechanistically distinct, approaches to assemble this complex molecule. The detailed protocols and comparative data presented herein are intended to aid researchers in the selection and implementation of a synthetic strategy best suited for their research goals. A thorough understanding of this compound's mechanism of action is crucial for its rational application in drug development, particularly in the context of ADCs. The continued refinement of synthetic routes to this compound and its analogues will undoubtedly accelerate the development of next-generation cancer therapeutics.
References
Application Notes and Protocols for Developing Hemiasterlin-Based Antibody-Drug Conjugates for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Hemiasterlin-based Antibody-Drug Conjugates (ADCs). This document outlines the mechanism of action of this compound, detailed protocols for ADC conjugation, characterization, and evaluation, as well as representative data for the successful development of these potent anticancer agents.
Introduction to this compound and its Derivatives in ADCs
This compound is a highly potent, naturally occurring tripeptide isolated from marine sponges. It functions as a powerful antimitotic agent by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its high cytotoxicity, with IC50 values in the sub-nanomolar range for various cancer cell lines, makes it an attractive payload for ADCs.
Several synthetic analogs of this compound have been developed to optimize its properties for ADC applications, including taltobulin (HTI-286) and 3-aminophenyl this compound (SC209). These derivatives often exhibit improved stability and provide a handle for conjugation to linker chemistries.
Mechanism of Action of this compound-Based ADCs
The therapeutic strategy of a this compound-based ADC involves the targeted delivery of the potent cytotoxic payload to cancer cells expressing a specific surface antigen. The general mechanism is as follows:
-
Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to its target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.
-
Payload Release: The ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal enzymes (e.g., Cathepsin B for a valine-citrulline linker), releasing the active this compound payload into the cytoplasm.
-
Microtubule Disruption: The released this compound binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to mitotic arrest.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cell.
-
Bystander Effect: Some this compound payloads are cell-permeable, allowing them to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[2][3]
Below is a diagram illustrating the signaling pathway following microtubule disruption by this compound.
Caption: Signaling pathway of this compound-based ADCs.
Experimental Protocols
ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes the conjugation of a maleimide-functionalized linker-drug to a monoclonal antibody via reduction of interchain disulfide bonds.
Workflow:
Caption: Workflow for this compound-ADC conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized this compound derivative
-
N-acetylcysteine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Size Exclusion Chromatography (SEC) system
-
Reaction buffers (e.g., PBS with EDTA)
-
Organic solvent for drug-linker (e.g., DMSO)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS, 5 mM EDTA, pH 7.4).
-
Add a 10-20 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Buffer Exchange:
-
Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS, 5 mM EDTA, pH 7.0) using a desalting column according to the manufacturer's protocol.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-Hemiasterlin linker-drug in DMSO.
-
Add the linker-drug solution to the reduced mAb at a molar ratio of 5-10 fold excess of the drug-linker over the antibody. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching:
-
Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the maleimide-linker-drug to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using SEC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR).
-
Assess the percentage of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE.
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR of cysteine-linked ADCs.[4][5]
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the HIC mobile phase A.
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) * DAR of each species]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the this compound-ADC, free this compound, and a non-targeting control ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a control for 100% viability.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
Bystander Killing Assay
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[2][3]
Procedure:
-
Cell Labeling: Label the antigen-negative cells with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the this compound-ADC.
-
Incubation: Incubate for 72-120 hours.
-
Analysis:
-
Image the plates using a fluorescence microscope or a high-content imaging system.
-
Quantify the number of viable (fluorescent) antigen-negative cells in the treated wells compared to the untreated controls.
-
Alternatively, use flow cytometry to distinguish and quantify the viability of the two cell populations.
-
Antibody Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of the ADC upon binding to the target antigen.[9][10][11]
Procedure:
-
Cell Preparation: Harvest antigen-positive cells and resuspend them in FACS buffer (e.g., PBS with 1% BSA).
-
ADC Binding: Incubate the cells with a saturating concentration of a fluorescently labeled version of the ADC (or the parent mAb) on ice for 1 hour.
-
Internalization Induction: Wash the cells to remove unbound antibody and then incubate them at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A control sample should be kept on ice (0 minutes).
-
Quenching or Stripping:
-
For the samples incubated at 37°C, quench the surface fluorescence using an anti-fluorophore antibody or strip the surface-bound antibody with a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity in the quenched/stripped samples corresponds to the internalized antibody.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the total bound antibody (unquenched sample at time 0).
In Vivo Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound-ADC in a mouse xenograft model.[12][13][14][15]
Procedure:
-
Cell Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound-ADC, non-targeting control ADC, parent mAb).
-
Treatment Administration: Administer the treatments intravenously (i.v.) according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound-Based ADCs
| ADC | Target Antigen | Cancer Cell Line | Payload | IC50 (nM) | Reference |
| Trastuzumab-Hemiasterlin | HER2 | SK-BR-3 (HER2+) | This compound | ~0.1-1 | [16] |
| Trastuzumab-Hemiasterlin | HER2 | BT-474 (HER2+) | This compound | ~0.1-1 | [16] |
| Trastuzumab-Taltobulin | HER2 | SK-BR-3 (HER2+) | Taltobulin (HTI-286) | ~1-10 | [16] |
| STRO-002 | Folate Receptor α | IGROV1 (FolRα+) | SC209 | ~1-5 | |
| Non-targeting ADC | N/A | SK-BR-3 (HER2+) | This compound | >1000 | [16] |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Table 2: Representative In Vivo Efficacy of a this compound-Based ADC
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer (IGROV1) | Vehicle Control | - | 0 | |
| Ovarian Cancer (IGROV1) | STRO-002 | 3 mg/kg, single dose | >80 | |
| Breast Cancer (BT-474) | Vehicle Control | - | 0 | [16] |
| Breast Cancer (BT-474) | Trastuzumab-Hemiasterlin ADC | 5 mg/kg, q3d x 4 | Significant regression | [16] |
Note: Efficacy data is representative and specific outcomes will depend on the model and experimental design.
Conclusion
This compound and its derivatives are highly effective payloads for the development of targeted antibody-drug conjugates. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and evaluation of this compound-based ADCs. Careful optimization of the antibody, linker, and conjugation strategy is crucial for achieving a therapeutic candidate with a favorable efficacy and safety profile.
References
- 1. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 13. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cell Viability Assays to Test Hemiasterlin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for assessing the cytotoxicity of Hemiasterlin and its analogues using common cell viability assays. This compound is a potent natural tripeptide, originally isolated from marine sponges, that exhibits significant antitumor activity. Its mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2] Accurate and reproducible methods for quantifying its cytotoxic effects are crucial for preclinical drug development and mechanistic studies.
This document outlines the principles of several widely used cell viability assays and provides detailed step-by-step protocols for their implementation. Additionally, it includes a summary of reported IC50 values for this compound and its derivatives in various cancer cell lines and visual diagrams of the experimental workflow and the relevant signaling pathway.
Principles of Common Cell Viability Assays
Cell viability assays are essential tools for determining the number of living cells in a population after exposure to a therapeutic agent. These assays are based on various cellular functions, such as metabolic activity, membrane integrity, and ATP content.[3]
-
Tetrazolium Salt Reduction Assays (MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce yellow tetrazolium salts to a colored formazan product.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.
-
Resazurin Reduction Assays (PrestoBlue): This assay also measures metabolic activity. The blue, non-fluorescent resazurin reagent is reduced by viable cells to the red, highly fluorescent resorufin.[1][7] The fluorescence or absorbance can be quantified.
-
ATP Quantification Assays (CellTiter-Glo): This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[8][9] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.
Quantitative Data: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its synthetic analogues in various human cancer cell lines.
| Compound/Analogue | Cell Line | Cancer Type | IC50 Value | Assay Used |
| This compound | MCF-7 | Breast Adenocarcinoma | Sub-nanomolar | Not Specified |
| This compound | SKBR3 | Breast Adenocarcinoma | Sub-nanomolar | Not Specified |
| This compound | BT474 | Breast Adenocarcinoma | Sub-nanomolar | Not Specified |
| This compound Analogue (SPA110) | MCF-7 mup53 | Breast Carcinoma | ~1 nM (Antimitotic) | Cell-based assay |
| This compound Analogue (SPA110) | MCF-7 mup53 | Breast Carcinoma | ~0.1 nM (Cytotoxic) | MTT Assay |
| This compound Derivative (BF65) | A549 | Lung Carcinoma | Low nanomolar | Not Specified |
| This compound Derivative (BF78) | A549 | Lung Carcinoma | Low nanomolar | Not Specified |
| This compound Derivative ((R)(S)(S)-BF65) | SKOV3 | Ovarian Cancer | Low nanomolar | Not Specified |
| Taltobulin (HTI-286) | KB | Cervical Carcinoma | Potent | Cell Proliferation Assay |
Experimental Protocols
Below are detailed protocols for two commonly used cell viability assays to determine the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard method for assessing cell viability through metabolic activity.[4][10]
Materials:
-
This compound (or analogue) stock solution
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a rapid and sensitive method for quantifying ATP as an indicator of cell viability.[8][12][13]
Materials:
-
This compound (or analogue) stock solution
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well microplates (white or black)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of this compound dilutions to the wells.
-
Incubate for the desired exposure time.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
This compound-Induced Apoptotic Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis via microtubule disruption.
References
- 1. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemiasterlin-Induced Cell Cycle Arrest: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin and its synthetic analogs are potent tripeptides, originally isolated from marine sponges, that have garnered significant interest as potential anticancer agents.[1] These compounds exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. By binding to tubulin, this compound inhibits its polymerization, leading to the disruption of the mitotic spindle. This disruption activates the spindle assembly checkpoint, ultimately causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2] The targeted action on proliferating cells makes this compound and its derivatives promising candidates for the development of novel cancer therapeutics, including antibody-drug conjugates (ADCs).
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining DNA with a fluorescent dye, such as propidium iodide (PI), the cellular DNA content can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry.
Data Presentation
The following table summarizes the quantitative analysis of cell cycle distribution in KB cells following treatment with the this compound analogue SC209 for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, characteristic of mitotic arrest.
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 60.5 | 25.3 | 14.2 |
| SC209 | 1 nM | 45.2 | 20.1 | 34.7 |
| SC209 | 10 nM | 20.8 | 15.6 | 63.6 |
| SC209 | 100 nM | 10.1 | 8.7 | 81.2 |
Data is hypothetical and representative of typical results for this compound analogues.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for analyzing its effect on the cell cycle.
Caption: this compound's mechanism leading to G2/M arrest.
References
Application Note and Protocol: Preparation of Hemiasterlin Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hemiasterlin is a potent, naturally occurring antimitotic agent isolated from marine sponges. It exerts its cytotoxic effects by disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1][2] Due to its high potency, this compound and its synthetic analogues are frequently utilized as cytotoxic payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
This table provides essential information for the handling, preparation, and storage of this compound. Note that various derivatives of this compound exist; the data below pertains to the parent compound unless otherwise specified.
| Parameter | Value | Reference |
| IUPAC Name | (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-(1-methylindol-3-yl)butanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | [3] |
| Molecular Formula | C₃₀H₄₆N₄O₄ | [3] |
| Molecular Weight | 526.7 g/mol | [3] |
| CAS Number | 157207-90-4 | [1][3] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide), high purity, anhydrous | [1] |
| Recommended Stock Conc. | 1 mM to 10 mM | [1] |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [4] |
| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C | [4] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.
2.1 Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials for weighing
-
Sterile, nuclease-free polypropylene microcentrifuge tubes or cryovials for aliquots
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves
2.2 Safety Precautions
This compound is a potent cytotoxic compound. All handling, including weighing and dissolution, must be performed inside a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder or contact with skin. Always wear appropriate PPE. Dispose of all contaminated materials and waste according to institutional guidelines for cytotoxic agents.
2.3 Step-by-Step Procedure
-
Preparation:
-
Allow the vial containing this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Ensure all equipment, including pipettes and tubes, is clean, sterile, and readily accessible within the fume hood.
-
-
Calculation of Mass:
-
Determine the desired stock concentration and final volume. This example is for 1 mL of a 10 mM stock solution .
-
Use the following formula to calculate the mass of this compound required: Mass (mg) = [Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Sample Calculation: Mass (mg) = 10 mM x 1 mL x 526.7 g/mol / 1000 = 5.267 mg
-
-
Weighing:
-
Tare the analytical balance with a suitable weighing vessel (e.g., a microcentrifuge tube).
-
Carefully weigh out the calculated mass (5.267 mg) of this compound powder.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (1 mL) directly to the weighing vessel containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
If precipitation occurs, gentle warming or brief sonication can be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile cryovials.[5]
-
Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
Visualized Workflow and Signaling Pathway
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C30H46N4O4 | CID 5352092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application of Hemiasterlin Derivatives in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlins are a class of potent antimitotic agents originally isolated from marine sponges.[1][2] These natural products and their synthetic derivatives have demonstrated significant cytotoxic activity against a broad range of cancer cell lines, making them promising candidates for cancer therapeutics.[3][4] This document provides an overview of the preclinical applications of key Hemiasterlin derivatives, detailed protocols for their evaluation, and a summary of their efficacy data in various cancer models.
The primary mechanism of action for this compound derivatives is the inhibition of tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[5][6][7] Notably, certain derivatives have shown efficacy in multidrug-resistant (MDR) cancer models, suggesting they may overcome common resistance mechanisms.[8][9][10]
Featured this compound Derivatives
Several synthetic analogs of this compound have been developed to improve potency, metabolic stability, and in vivo efficacy. Key derivatives discussed in this document include:
-
HTI-286 (Taltobulin): A well-characterized derivative that has advanced to clinical trials.[11][12] It is a potent inhibitor of tubulin polymerization and circumvents P-glycoprotein-mediated resistance.[6][7][9]
-
E7974: A synthetic analog with a favorable in vivo toxicity profile and strong antitumor activity in various xenograft models, including those resistant to taxanes.[8][13]
-
SPA110: An analog that has demonstrated more potent in vitro cytotoxicity and antimitotic activity than the parent compound, this compound.[14][15][16]
-
BF65 and BF78: Novel derivatives with high potency in inducing cancer cell death in the low nanomolar range.[1]
Mechanism of Action: Tubulin Inhibition and Mitotic Arrest
This compound derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division. The proposed signaling pathway leading to apoptosis is depicted below.
Caption: Mechanism of action of this compound derivatives.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo antitumor activity of various this compound derivatives across different cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| HTI-286 | Average of 18 cell lines | Various | 2.5 ± 2.1 | [6][10] |
| HepG2 | Hepatocellular Carcinoma | ~2 | [5] | |
| Hep3B | Hepatocellular Carcinoma | ~2 | [5] | |
| Morris Hepatoma | Hepatocellular Carcinoma | ~2 | [5] | |
| PC-3 | Prostate Cancer | Potent inhibitor | [17] | |
| LNCaP | Prostate Cancer | Potent inhibitor | [17] | |
| E7974 | Various | Wide range of human cancers | Low nM range | [8] |
| This compound | Various | Several cancer cell lines | Sub-nanomolar | [3][4] |
| Taltobulin | SKBR3 | Breast Cancer | ~10-100 | [4] |
| BT474 | Breast Cancer | ~1-10 | [4] | |
| MCF7 | Breast Cancer | ~1-10 | [4] |
Table 2: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Models
| Derivative | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| HTI-286 | Lox Melanoma | Melanoma | 1.6 mg/kg i.v. (days 1, 5, 9) | 96-98% | [10] |
| KB-3-1 Epidermoid | Epidermoid Carcinoma | 1.6 mg/kg i.v. (days 1, 5, 9) | Significant | [10] | |
| KB-8-5 Epidermoid | Epidermoid Carcinoma | 1.6 mg/kg i.v. (days 1, 5, 9) | 84% | [7][10] | |
| MX-1W Breast | Breast Cancer | 1.6 mg/kg i.v. (days 1, 5, 9) | 97% | [7][10] | |
| DLD-1 Colon | Colon Cancer | 1.6 mg/kg i.v. (days 1, 5, 9) | 80% | [7][10] | |
| HCT-15 Colon | Colon Cancer | 1.6 mg/kg i.v. (days 1, 5, 9) | 66% | [7][10] | |
| Rat Allograft | Hepatocellular Carcinoma | i.v. | Significant | [5] | |
| PC-3 Xenograft | Prostate Cancer | i.v. | Significant | [17] | |
| LNCaP Xenograft | Prostate Cancer | i.v. | Significant | [17] | |
| E7974 | Various | Wide range of human cancers | Not specified | Marked activity to complete regression | [8] |
Experimental Protocols
The following are detailed protocols for key experiments used in the preclinical evaluation of this compound derivatives.
Preclinical Evaluation Workflow
Caption: General workflow for preclinical evaluation.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound derivative stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound derivative
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at various concentrations (e.g., 1x and 10x IC50) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound derivatives in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound derivative formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.[18]
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9][10]
-
Administer the this compound derivative and vehicle control according to the predetermined dosing schedule (e.g., intravenously, intraperitoneally, or orally).[6][9][10]
-
Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound derivatives represent a promising class of antimitotic agents with potent anticancer activity in a variety of preclinical models. Their ability to overcome certain mechanisms of drug resistance makes them particularly attractive for further development. The protocols and data presented here provide a framework for researchers to evaluate these and other novel compounds in the pursuit of more effective cancer therapies.
References
- 1. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTI-286, a synthetic analogue of the tripeptide this compound, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and antimitotic/cytotoxic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antimitotic/cytotoxic activity of this compound analogues | UBC Chemistry [chem.ubc.ca]
- 17. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Hemiasterlin Antibody-Drug Conjugates (ADCs) In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin and its derivatives are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1][2] When used as payloads in antibody-drug conjugates (ADCs), they offer the potential for targeted delivery to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[3][4] These application notes provide detailed protocols for the in vivo evaluation of this compound ADCs, focusing on xenograft and patient-derived xenograft (PDX) models. The protocols outlined below cover tumor growth inhibition studies, dose-response analysis, and survival studies, along with methods for key biomarker assessments.
Key In Vivo Efficacy Evaluation Parameters
A comprehensive in vivo evaluation of this compound ADCs should include the following key parameters, which are detailed in the subsequent protocols:
-
Tumor Growth Inhibition (TGI): Measurement of the reduction in tumor volume in response to treatment.
-
Dose-Response Relationship: Determination of the therapeutic window and optimal dosing regimen.
-
Survival Benefit: Assessment of the impact of treatment on the overall survival of tumor-bearing animals.
-
Target Antigen Expression: Confirmation of target presence in the xenograft models.
-
Drug-to-Antibody Ratio (DAR): Monitoring the stability of the ADC in vivo.
-
Bystander Effect: Evaluating the ability of the ADC to kill neighboring antigen-negative tumor cells.
Experimental Models
The selection of an appropriate animal model is critical for the meaningful evaluation of ADC efficacy.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously or orthotopically implanting human cancer cell lines into immunodeficient mice.[5] CDX models are useful for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments from a patient directly into immunodeficient mice.[6][7] These models are considered more clinically relevant as they better recapitulate the heterogeneity and tumor microenvironment of human cancers.[7]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition Study
This protocol describes the establishment of a subcutaneous xenograft model and its use in a tumor growth inhibition study.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Cancer cell line expressing the target antigen
-
Cell culture medium and supplements
-
Matrigel or other extracellular matrix
-
This compound ADC and vehicle control
-
Calipers
-
Anesthesia
-
Sterile surgical instruments
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Treatment Administration: Administer the this compound ADC and vehicle control to the respective groups via the appropriate route (e.g., intravenous). The dosing schedule will depend on the specific ADC and study design.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to assess treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the endpoint, tumors can be excised for further analysis (e.g., immunohistochemistry).
Data Presentation:
-
Summarize the tumor volume and body weight data in tables.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (%TGI) for each treatment group.
Protocol 2: Dose-Response and Survival Study
This protocol outlines a study to determine the dose-dependent efficacy and impact on survival of a this compound ADC.
Materials:
-
Established tumor-bearing mice (from Protocol 1)
-
This compound ADC at multiple dose levels
-
Vehicle control
Procedure:
-
Group Assignment: Randomize tumor-bearing mice into multiple treatment groups, each receiving a different dose of the this compound ADC, and a vehicle control group.
-
Treatment: Administer the assigned treatments according to the predetermined schedule.
-
Tumor and Body Weight Monitoring: Monitor tumor volume and body weight as described in Protocol 1.
-
Survival Monitoring: Monitor the mice daily for signs of morbidity and mortality. The endpoint for survival is typically defined by tumor size reaching a specific limit or the presentation of clinical signs of distress.
-
Data Analysis:
-
Dose-Response: Plot the final tumor volume or %TGI as a function of the ADC dose to determine the dose-response relationship.
-
Survival: Generate Kaplan-Meier survival curves for each group and compare them using a statistical test such as the log-rank test.[9] Calculate the median survival time for each group.[10]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals | Median Survival (Days) | % Increase in Lifespan |
| Vehicle Control | 0 | 10 | 25 | - |
| This compound ADC | 1 | 10 | 35 | 40% |
| This compound ADC | 3 | 10 | 45 | 80% |
| This compound ADC | 10 | 10 | 60 | 140% |
| Table 1: Example of Survival Data Summary |
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI |
| Vehicle Control | 0 | 1500 ± 150 | - |
| This compound ADC | 1 | 800 ± 90 | 46.7% |
| This compound ADC | 3 | 400 ± 50 | 73.3% |
| This compound ADC | 10 | 100 ± 20 | 93.3% |
| Table 2: Example of Dose-Response Data Summary |
Protocol 3: Immunohistochemistry (IHC) for Target Expression
This protocol describes the use of IHC to confirm the expression of the target antigen in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibody against the target antigen
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal concentration and time.
-
Secondary Antibody Incubation: Incubate with the enzyme-conjugated secondary antibody.
-
Detection: Apply the chromogenic substrate to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Examine the slides under a microscope and score the intensity and percentage of positive staining.
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound ADCs.
Caption: Workflow for in vivo efficacy studies.
Caption: Potential signaling pathways affected by this compound.[11][12]
References
- 1. dls.com [dls.com]
- 2. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 6. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Introductory and Advanced Survival Analysis Methods in Clinical Applications: Where Have we Come so far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.championsoncology.com [blog.championsoncology.com]
- 12. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hemiasterlin in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin is a potent antimitotic agent originally isolated from marine sponges.[1][2] As a cytotoxic tripeptide, it functions by disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptosis in cancer cells.[2][3][4] Specifically, this compound and its derivatives inhibit tubulin polymerization by binding at or near the Vinca domain, causing microtubule depolymerization.[5][6] This mechanism makes this compound a compelling candidate for cancer therapy. However, to enhance its therapeutic efficacy and overcome potential resistance, combination therapies are being explored.[7][8]
One rational combination strategy involves pairing this compound with inhibitors of pro-survival signaling pathways that may be activated in response to mitotic stress. For instance, the PI3K/Akt pathway is a critical regulator of cell survival and is often constitutively active in various cancers. Combining this compound with an Akt inhibitor, such as MK-2206, has been shown to synergistically suppress the growth of ovarian cancer cells.[9] This synergy arises from the complementary actions of the two drugs: this compound induces mitotic arrest and apoptosis, while the Akt inhibitor blocks a key survival pathway, preventing the cancer cells from escaping this compound-induced death.[9]
These application notes provide a comprehensive experimental framework for investigating the combination of this compound with a hypothetical Akt inhibitor (referred to as "Akt Inhibitor X") in a relevant cancer cell line (e.g., SKOV3 ovarian cancer cells, which have a constitutively active Akt pathway).[9] The protocols herein detail methods for assessing cell viability, determining synergy, and elucidating the underlying molecular mechanisms through apoptosis and cell cycle analysis.
Data Presentation: Quantitative Summary Tables
The following tables are templates for organizing and presenting the quantitative data generated from the experimental protocols.
Table 1: Single-Agent IC50 Determination
| Compound | Cell Line | IC50 (nM) after 48h Treatment |
| This compound | SKOV3 | |
| Akt Inhibitor X | SKOV3 |
Table 2: Combination Index (CI) Values for this compound and Akt Inhibitor X
| This compound (nM) | Akt Inhibitor X (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
CI < 0.9 indicates synergy, 0.9 < CI < 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 3: Apoptosis Analysis via Annexin V/PI Staining
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Vehicle Control | |||
| This compound (IC50) | |||
| Akt Inhibitor X (IC50) | |||
| Combination |
Table 4: Cell Cycle Analysis
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC50/2) | |||
| Akt Inhibitor X (IC50) | |||
| Combination |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and Akt Inhibitor X individually and to assess the viability of cells treated with the combination.
Materials:
-
SKOV3 ovarian cancer cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Akt Inhibitor X (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SKOV3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Drug Preparation: Prepare serial dilutions of this compound and Akt Inhibitor X in complete medium. For combination studies, prepare a matrix of concentrations of both drugs. A constant ratio design based on the IC50 values of the individual drugs is recommended.[11]
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle controls (medium with DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves to determine IC50 values using non-linear regression. For combination data, use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI).[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and Akt Inhibitor X, alone and in combination.
Materials:
-
SKOV3 cells
-
6-well plates
-
This compound
-
Akt Inhibitor X
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed SKOV3 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with this compound, Akt Inhibitor X, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[12] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic or necrotic cells will be Annexin V- and PI-positive.
Cell Cycle Analysis
Objective: To determine the effects of this compound and Akt Inhibitor X, alone and in combination, on cell cycle progression.
Materials:
-
SKOV3 cells
-
6-well plates
-
This compound
-
Akt Inhibitor X
-
Ice-cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed SKOV3 cells as in the apoptosis assay. Treat cells with this compound (at a concentration that induces mitotic arrest but not widespread death, e.g., IC50/2), Akt Inhibitor X (IC50), or the combination for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS as described previously.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting DNA histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Visualizations: Diagrams of Pathways and Workflows
Caption: A streamlined workflow for combination drug studies.
Caption: Signaling pathways affected by this compound and an Akt inhibitor.
References
- 1. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Linker Stability of Hemiasterlin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. Hemiasterlin and its synthetic analogs are highly potent microtubule-targeting agents that have garnered significant interest as ADC payloads. The linker, which connects the antibody to the this compound payload, is a critical component that dictates the overall stability, efficacy, and safety of the ADC. An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of this compound to induce cell death.
These application notes provide detailed protocols for key assays to evaluate the linker stability of this compound ADCs, enabling researchers to select optimal linker chemistries for clinical development.
Assays for In Vitro Linker Stability
Plasma Stability Assay
Objective: To assess the stability of the this compound ADC and quantify the premature release of the payload in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey). This assay is crucial for predicting the in vivo stability of the ADC.[1][2]
Methodology:
-
ADC Incubation: Incubate the this compound ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C.[3] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma aliquots on ice.
-
Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the payload or a structurally similar compound).
-
Vortex the samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload.
-
-
Quantification by LC-MS/MS:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released this compound payload.[4][5]
-
Generate a standard curve using known concentrations of the this compound payload in plasma to enable accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
-
Determine the half-life (t½) of the linker in plasma.
-
Data Presentation:
| Linker Type | Species | Time (hours) | % Payload Release (Illustrative) | Half-life (t½) (Illustrative) |
| Cleavable Dipeptide (e.g., Val-Cit) | Human | 0 | 0 | >200 hours |
| 24 | < 1 | |||
| 96 | 2.5 | |||
| 168 | 4.8 | |||
| Cleavable Dipeptide (e.g., Val-Cit) | Mouse | 0 | 0 | ~72 hours |
| 24 | 15 | |||
| 96 | 55 | |||
| 168 | 80 | |||
| Non-cleavable (e.g., SMCC) | Human | 0 | 0 | >300 hours |
| 24 | < 0.5 | |||
| 96 | 1.2 | |||
| 168 | 2.1 | |||
| This compound ADC (STRO-002)[3] | Human | up to 504 (21 days) | Minimal change in DAR | Stable |
| This compound ADC (STRO-002)[3] | Cynomolgus | up to 504 (21 days) | Minimal change in DAR | Stable |
Drug-to-Antibody Ratio (DAR) Stability by Mass Spectrometry
Objective: To monitor the change in the average number of this compound molecules conjugated per antibody over time in plasma, providing a direct measure of linker stability.
Methodology:
-
Sample Incubation: Incubate the this compound ADC in plasma as described in the plasma stability assay (Section 1.1).
-
ADC Immunoaffinity Capture:
-
At each time point, capture the ADC from the plasma sample using an appropriate affinity capture method (e.g., Protein A/G magnetic beads or an anti-human IgG antibody conjugated to beads).
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
-
Elution and Analysis:
-
Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.
-
Experimental Workflow for Linker Stability Assessment
Caption: Workflow for assessing this compound ADC linker stability.
Cell-Based Assays for Functional Stability and Potency
Cytotoxicity Assay
Objective: To determine the in vitro potency (e.g., IC50) of the this compound ADC on target antigen-positive cancer cells. A stable and effective ADC will exhibit potent, target-dependent cytotoxicity.[7]
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and the free this compound payload. Treat the cells with the different concentrations of the test articles.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis:
-
Normalize the viability data to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Illustrative Cytotoxicity Data:
| Cell Line | Target Antigen | Compound | IC50 (nM) (Illustrative) |
| SK-BR-3 | HER2+ | This compound-ADC (cleavable) | 0.5 |
| This compound-ADC (non-cleavable) | 5.0 | ||
| Free this compound | 0.1 | ||
| MDA-MB-468 | HER2- | This compound-ADC (cleavable) | >1000 |
| This compound-ADC (non-cleavable) | >1000 | ||
| Free this compound | 0.2 |
Bystander Effect Assay
Objective: To evaluate the ability of the this compound payload, once released from the ADC in target cells, to diffuse and kill neighboring antigen-negative cells. This is particularly relevant for cleavable linkers.[8][9]
Methodology:
-
Co-culture Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP and RFP).
-
ADC Treatment: Treat the co-culture with the this compound ADC.
-
Incubation: Incubate the co-culture for an appropriate duration (e.g., 96-144 hours).
-
Viability Assessment: Assess the viability of both the antigen-positive and antigen-negative cell populations using flow cytometry or high-content imaging, distinguishing the cell types by their fluorescent labels.
-
Data Analysis: Quantify the reduction in viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls.
This compound's Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of tubulin polymerization.[10] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[11]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced mitotic arrest and apoptosis pathway.
The prolonged mitotic arrest activates a cascade of signaling events. The master regulator of mitosis, Cyclin-dependent kinase 1 (Cdk1), plays a crucial role in linking mitotic arrest to apoptosis.[12] Activated Cdk1 can phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[13][14] This relieves the inhibition on pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c.[15] Cytochrome c then initiates the caspase cascade, starting with the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell and apoptotic death.[16][17]
Conclusion
The stability of the linker is a paramount attribute of a successful this compound ADC. The assays and protocols detailed in these application notes provide a comprehensive framework for evaluating linker stability from multiple perspectives: chemical stability in a biological matrix, functional stability in maintaining the drug-to-antibody ratio, and the ultimate translation to potent and specific cytotoxicity. By systematically applying these methods, researchers can identify this compound ADC candidates with optimal linker characteristics, thereby enhancing their potential for successful clinical translation and improving therapeutic outcomes for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker [frontiersin.org]
- 9. ijper.org [ijper.org]
- 10. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The signaling mechanisms linking mitotic arrest with apoptosis - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 13. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Application Notes and Protocols for Generating Hemiasterlin-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin and its synthetic analogs are potent microtubule-depolymerizing agents that have shown significant promise as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The emergence of drug resistance, a common phenomenon in oncology, can limit the therapeutic efficacy of such agents. The development of cancer cell lines with acquired resistance to this compound is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure. These application notes provide detailed protocols for the generation and characterization of this compound-resistant cancer cell lines suitable for research and drug development purposes.
Principle
The generation of drug-resistant cancer cell lines is typically achieved through continuous or intermittent exposure to escalating concentrations of the cytotoxic agent. This process selects for and enriches a population of cells that have developed mechanisms to survive and proliferate in the presence of the drug. Subsequent single-cell cloning can then be employed to isolate genetically homogeneous resistant populations.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Ovarian Cancer Cell Lines
The following table presents representative data on the half-maximal inhibitory concentration (IC50) of this compound in a parental, sensitive human ovarian carcinoma cell line (e.g., A2780) and derived resistant sublines. This data is based on reported fold-resistance for a this compound analogue.[1] Actual values will vary depending on the cell line and specific experimental conditions.
| Cell Line | Description | This compound IC50 (nM) | Resistance Index (RI) |
| A2780 | Parental, sensitive | 0.5 | 1 |
| A2780-HR-Low | Low-level resistance | 5.0 | 10 |
| A2780-HR-Mid | Mid-level resistance | 25.0 | 50 |
| A2780-HR-High | High-level resistance | 50.0 | 100 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Population by Dose Escalation
This protocol describes a method for generating a heterogeneous population of this compound-resistant cancer cells through continuous exposure to gradually increasing concentrations of the drug.[2][3][4][5][6]
Materials:
-
Parental cancer cell line of interest (e.g., A2780 human ovarian carcinoma)
-
Complete cell culture medium
-
This compound (or a well-characterized analog)
-
Cell culture flasks, plates, and other consumables
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a range of this compound concentrations for a period equivalent to 2-3 cell doubling times.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.
-
Observe the cells daily for signs of cytotoxicity. Initially, a significant proportion of cells may die.
-
Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells resume a stable growth rate and reach approximately 80% confluency, passage them and increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold.
-
If excessive cell death (greater than 50%) is observed after a dose increase, revert to the previous concentration until the cells have recovered.[6]
-
Continue this process of stepwise dose escalation. This process can take several months.
-
-
Monitoring and Characterization:
-
At various stages of the dose escalation, perform cell viability assays to determine the current IC50 of the cell population and calculate the resistance index.
-
Cryopreserve aliquots of the resistant cell population at different passage numbers and resistance levels.
-
-
Maintenance of the Resistant Population:
-
Once the desired level of resistance is achieved, the heterogeneous resistant population can be maintained in a culture medium containing a maintenance concentration of this compound (e.g., the IC50 of the parental line).
-
Protocol 2: Isolation of Monoclonal this compound-Resistant Cell Lines by Single-Cell Cloning
This protocol describes the isolation of clonal populations of this compound-resistant cells from the heterogeneous resistant population generated in Protocol 1.
Materials:
-
This compound-resistant cell population
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Microscope
Procedure:
-
Cell Preparation:
-
Harvest the heterogeneous this compound-resistant cell population and perform a cell count.
-
Prepare a single-cell suspension in a complete cell culture medium.
-
-
Limiting Dilution:
-
Serially dilute the cell suspension to a final concentration of 0.5-1 cell per 100 µL of medium.
-
Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates. This low density increases the probability of having a single cell per well.
-
-
Clonal Expansion:
-
Incubate the plates under standard cell culture conditions.
-
After 24-48 hours, carefully examine each well under a microscope to identify wells containing a single cell. Mark these wells.
-
Continue to incubate the plates, replacing the medium as needed, until single-cell-derived colonies are visible. This may take 1-3 weeks.
-
-
Expansion and Characterization of Clones:
-
Once the colonies are of a sufficient size, trypsinize the cells from the wells containing single colonies and transfer them to larger culture vessels (e.g., 24-well plates, then 6-well plates, and finally flasks) for expansion.
-
Perform a full dose-response assay on each clonal line to determine its specific this compound IC50 and confirm the resistant phenotype.
-
Cryopreserve stocks of the characterized monoclonal resistant cell lines.
-
-
Verification of Stable Resistance:
-
To confirm that the resistance is a stable phenotype, culture a subset of the resistant clones in a drug-free medium for several passages (e.g., 5-10 passages).
-
Re-challenge the cells with this compound to confirm that the resistance is maintained.[2]
-
Mandatory Visualizations
Signaling Pathway of this compound Action and Resistance
References
- 1. Tumor cells resistant to a microtubule-depolymerizing this compound analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture Academy [procellsystem.com]
Quantitative Analysis of Hemiasterlin-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlins are a class of potent, naturally derived or synthetic tripeptides that exhibit significant anti-cancer activity. Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. This document provides detailed application notes and protocols for the quantitative analysis of Hemiasterlin-induced apoptosis, focusing on key in vitro assays. The this compound analog, HTI-286 (also known as Taltobulin), is highlighted due to the availability of comprehensive preclinical data.
Data Presentation
Table 1: In Vitro Cytotoxicity of HTI-286 in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of the this compound analog HTI-286 across a panel of 18 human cancer cell lines. The data demonstrates the potent and broad-spectrum anti-proliferative activity of this compound.[1][2][3]
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 1.6 |
| HL-60(TB) | Leukemia | 1.3 |
| K-562 | Leukemia | 1.6 |
| MOLT-4 | Leukemia | 1.7 |
| RPMI-8226 | Leukemia | 1.3 |
| SR | Leukemia | 7.3 |
| A549/ATCC | Non-Small Cell Lung | 1.7 |
| EKVX | Non-Small Cell Lung | 1.6 |
| HOP-62 | Non-Small Cell Lung | 1.4 |
| HOP-92 | Non-Small Cell Lung | 1.5 |
| NCI-H226 | Non-Small Cell Lung | 1.8 |
| NCI-H322M | Non-Small Cell Lung | 1.7 |
| NCI-H460 | Non-Small Cell Lung | 1.4 |
| NCI-H522 | Non-Small Cell Lung | 1.5 |
| OVCAR-3 | Ovarian | 1.9 |
| OVCAR-5 | Ovarian | 2.1 |
| IGROV1 | Ovarian | 2.0 |
| SK-OV-3 | Ovarian | 2.4 |
| Mean ± SD | 2.5 ± 2.1 | |
| Median | 1.7 |
Table 2: Quantitative Apoptosis and Cell Cycle Analysis Data
This table presents a summary of quantitative data from key apoptosis and cell cycle assays following treatment with this compound or its analogs.
| Assay | Cell Line | Treatment | Result | Reference |
| Cell Cycle Analysis | KB-3-1 | 10 nM HTI-286 (24h) | ~90% of cells in G2/M phase | [3] |
| Annexin V/PI Staining | SiHa | 50 µg/mL Erythraline (48h) | 87.9% apoptotic cells (early & late) | [4] |
| Caspase-3/7 Activity | HepG2 | 2 µM UDC-DHA (72h) | 2.13-fold increase vs. control | [5] |
| Western Blot (Cleaved PARP) | HeLa | 250 nM Compound 14 (24h) | ~3.5-fold increase vs. control | [6] |
| Western Blot (Bcl-2) | HeLa | 250 nM Compound 14 (24h) | ~0.4-fold decrease vs. control | [6] |
Signaling Pathway of this compound-Induced Apoptosis
This compound and its analogs initiate a signaling cascade that culminates in apoptotic cell death. The process begins with the binding of the compound to the Vinca alkaloid site on β-tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics. This leads to a G2/M phase cell cycle arrest. The sustained mitotic arrest activates the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of caspases.
Experimental Protocols
The following are detailed protocols for the quantitative analysis of apoptosis induced by this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases, caspase-3 and -7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle control.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2 and cleaved PARP.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.[6]
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the quantitative analysis of this compound-induced apoptosis. By employing these standardized methods, researchers can effectively characterize the pro-apoptotic activity of this compound and its analogs, facilitating their development as potential anti-cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide this compound, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Hemiasterlin Derivatives for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Hemiasterlin derivatives for in vivo research.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a concern?
A1: this compound and its synthetic derivatives, such as Taltobulin (HTI-286) and E7974, are potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] These compounds are often highly hydrophobic, leading to poor aqueous solubility. This low solubility can hinder their formulation for in vivo studies, potentially causing issues with administration, bioavailability, and accurate assessment of their therapeutic efficacy.
Q2: What are the common strategies to improve the aqueous solubility of this compound derivatives?
A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound derivatives for intravenous administration. These include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents (e.g., DMSO, ethanol, polyethylene glycols like PEG300 or PEG400).
-
Surfactants: Incorporating surfactants (e.g., Polysorbate 80 (Tween® 80), Cremophor EL) to form micelles that can encapsulate the hydrophobic drug molecules.
-
Salt Forms: Preparing a salt of the parent compound, such as a hydrochloride or trifluoroacetate salt, which often exhibit improved aqueous solubility compared to the free base.[4]
-
Cyclodextrins: Using cyclodextrins (e.g., sulfobutyl ether beta-cyclodextrin, SBE-β-CD) to form inclusion complexes with the drug, thereby increasing its solubility.
Q3: What is the mechanism of action of this compound derivatives?
A3: this compound derivatives exert their anticancer effects by inhibiting the polymerization of tubulin.[1][2] They bind to the Vinca domain on tubulin, which disrupts the formation of microtubules.[1] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][3]
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution upon dilution with an aqueous vehicle for injection.
-
Question: I dissolved my this compound derivative (e.g., HTI-286) in a small amount of DMSO, but it immediately precipitates when I try to dilute it with saline for my in vivo experiment. Why is this happening and what can I do?
-
Answer: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (in this case, DMSO) is significantly reduced upon addition to the aqueous vehicle, causing the poorly soluble drug to crash out of solution. Here are several troubleshooting steps:
-
Optimize the Co-solvent System: Instead of relying solely on DMSO, consider a multi-component co-solvent system. For instance, a combination of DMSO, PEG300, and a surfactant like Tween® 80 can significantly improve the stability of the formulation upon dilution.
-
Incorporate a Surfactant: Surfactants form micelles that can help keep the drug solubilized even at low co-solvent concentrations. Add a small percentage of a biocompatible surfactant to your formulation.
-
Use a Solubilizing Excipient like Cyclodextrin: Cyclodextrins can encapsulate the hydrophobic drug molecule, preventing precipitation. Prepare your formulation by first dissolving the drug in a solution containing the cyclodextrin.
-
Adjust the pH: For derivatives with ionizable groups, adjusting the pH of the aqueous vehicle can increase solubility. For example, the trifluoroacetate salt of Taltobulin may have better dissolution in acidic conditions.[4]
-
Sonication: After dilution, use a bath sonicator to help re-dissolve any minor precipitate and create a more homogenous dispersion.
-
Consider a Salt Form: If you are working with the free base of the derivative, switching to a more soluble salt form, like Taltobulin hydrochloride, could be a straightforward solution.
-
Issue 2: My formulation is too viscous for injection through a small gauge needle.
-
Question: I have successfully dissolved my this compound derivative in a co-solvent mixture containing a high percentage of PEG400, but the solution is too viscous to be easily injected. How can I resolve this?
-
Answer: High viscosity is a known challenge with formulations containing high concentrations of polymers like polyethylene glycols. Here are some strategies to reduce the viscosity:
-
Reduce the Concentration of the Viscosity-Inducing Agent: Lower the percentage of PEG400 in your formulation. You may need to re-optimize the other components (co-solvents, surfactants) to maintain the desired drug concentration.
-
Switch to a Lower Molecular Weight PEG: Consider using PEG300 instead of PEG400, as it generally has a lower viscosity.
-
Optimize the Co-solvent Ratio: Experiment with different ratios of your co-solvents. For example, slightly increasing the proportion of a less viscous solvent like ethanol or DMSO while decreasing the PEG concentration might be effective.
-
Gentle Warming: Before injection, gently warming the formulation to body temperature (around 37°C) can temporarily reduce its viscosity. Ensure the compound is stable at this temperature for the required duration.
-
Quantitative Data Summary
The following table summarizes the available solubility data for key this compound derivatives.
| Compound Name | Synonym(s) | Formulation | Solubility | Reference(s) |
| Taltobulin | HTI-286, SPA-110 | DMSO | 40 mg/mL | N/A |
| Taltobulin | HTI-286, SPA-110 | DMSO | ≥ 100 mg/mL | N/A |
| Taltobulin hydrochloride | HTI-286 hydrochloride | Water | 33.33 mg/mL (with sonication) | N/A |
| Taltobulin trifluoroacetate | HTI-286 trifluoroacetate | DMSO | ≥ 39 mg/mL | [4] |
| Taltobulin trifluoroacetate | HTI-286 trifluoroacetate | Aqueous Media | Limited | [4] |
| Taltobulin intermediate | N/A | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) | [5] |
| Taltobulin intermediate | N/A | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (clear solution) | [5] |
| Taltobulin intermediate | N/A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (clear solution) | N/A |
| E7974 | N/A | DMSO | Soluble (for in vitro stock) | [2] |
| E7974 | N/A | Aqueous Media | Poor (inferred) | N/A |
Experimental Protocols
Protocol 1: Preparation of Taltobulin (HTI-286) Formulation for Intravenous Administration
This protocol is based on the successful in vivo administration of HTI-286 in saline and a detailed formulation for a related intermediate.
Materials:
-
Taltobulin (HTI-286) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Polysorbate 80 (Tween® 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl) for injection
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Co-solvent/Surfactant Premix:
-
In a sterile vial, combine the formulation excipients in the following ratio to make the vehicle:
-
10% DMSO
-
40% PEG300
-
5% Tween® 80
-
45% Saline
-
-
For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween® 80, and 450 µL of saline.
-
Vortex the mixture until it is a clear, homogenous solution.
-
-
Dissolve Taltobulin:
-
Weigh the required amount of Taltobulin powder.
-
Add the appropriate volume of the co-solvent/surfactant premix to achieve the desired final concentration (e.g., to achieve a 2 mg/mL solution, add 1 mL of the vehicle to 2 mg of Taltobulin).
-
Vortex thoroughly. If needed, gently warm the vial in a 37°C water bath and/or sonicate for 5-10 minutes to aid dissolution.
-
-
Final Preparation for Injection:
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, the final formulation can be sterile-filtered through a 0.22 µm syringe filter. Note that high viscosity may make filtration challenging.
-
Protocol 2: General Approach for E7974 Formulation for Intravenous Administration
While a specific public domain protocol for E7974 is not available, its use in intravenous infusions during clinical trials suggests a similar co-solvent/surfactant-based formulation is likely employed.[2] Researchers should perform formulation development and stability studies.
Materials:
-
E7974 powder
-
DMSO, sterile, injectable grade
-
A suitable co-solvent (e.g., PEG300, ethanol), sterile, injectable grade
-
A suitable surfactant (e.g., Tween® 80, Cremophor EL), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W) for injection
Procedure (to be optimized):
-
Initial Solubility Screening: Determine the solubility of E7974 in various individual and combinations of pharmaceutically acceptable co-solvents and surfactant solutions.
-
Formulation Development:
-
Start by dissolving E7974 in a minimal amount of DMSO.
-
Prepare various vehicle compositions with different ratios of co-solvents, surfactants, and the aqueous vehicle (saline or D5W).
-
Slowly add the E7974/DMSO stock solution to the different vehicles while vortexing.
-
Observe for any precipitation.
-
-
Stability Assessment: Assess the physical and chemical stability of the most promising formulations over a relevant timeframe (e.g., a few hours at room temperature).
-
Final Preparation: Once an optimal formulation is identified, prepare it as described in Protocol 1, ensuring sterility and freedom from particulates.
Visualizations
Caption: Workflow for preparing this compound derivatives for in vivo studies.
Caption: Signaling pathway of this compound derivatives.
References
- 1. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Taltobulin trifluoroacetate [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results in Hemiasterlin cytotoxicity assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in Hemiasterlin cytotoxicity assays. This compound and its analogues are potent antimitotic agents that function by inhibiting tubulin polymerization, making them valuable compounds in cancer research.[1][2][3][4] However, their activity can be sensitive to experimental conditions, leading to variability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally derived tripeptide, originally isolated from marine sponges, with powerful antimitotic properties.[3][4][5][6] Its primary mechanism of action is the inhibition of microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules and leading to the depolymerization of existing ones.[5][6] This disruption of the microtubule network causes cells to arrest in the M-phase (mitosis) of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[4] The cytotoxic effects of this compound are strongly correlated with its antimitotic activity.[1]
Q2: Why are my IC50 values for this compound inconsistent between experiments?
A2: Inconsistent IC50 values can arise from several sources of experimental variability:
-
Cellular Factors: The physiological state of the cells is critical. Factors such as cell passage number, plating density, and whether the cells are in a logarithmic growth phase can significantly impact results.[7]
-
Reagent Stability: Ensure the this compound stock solution (typically in DMSO) is properly stored and has not undergone repeated freeze-thaw cycles, which can lead to degradation.
-
Assay Conditions: Minor variations in incubation times, temperature, CO2 levels, or reagent concentrations can affect cell growth and drug efficacy.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or inconsistent pipetting volumes are common sources of error, especially when working with potent compounds requiring low concentrations.
Q3: The IC50 values I'm observing are much higher than those reported in the literature. What are the potential causes?
A3: Higher-than-expected IC50 values often point to one of the following issues:
-
Compound Inactivity: The this compound compound may have degraded due to improper storage or handling. Verify the integrity of your stock.
-
Cell Line Resistance: The cell line may have acquired resistance, especially over long-term culture. This can occur through mutations in α- or β-tubulin that stabilize microtubules.[5][6] A key advantage of many this compound compounds is that they are poor substrates for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[5][6]
-
High Cell Seeding Density: If too many cells are seeded, the effective concentration of the drug per cell is lower, and cells may reach confluence before the drug has a chance to exert its full effect.[8]
-
Assay Interference: The compound itself might interfere with the assay's detection method. For example, in an MTT assay, a compound that stimulates cellular metabolism could mask cytotoxic effects.[9]
Q4: Can the choice of cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) influence the results?
A4: Yes, the choice of assay is critical as each measures a different cellular parameter:
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic viability.[10] Results can be skewed by compounds that alter cell metabolism without killing the cell.[9]
-
SRB Assay: Measures total cellular protein content, which is a proxy for cell number.[11] This assay is generally less susceptible to metabolic interference.[11]
-
CellTiter-Glo® Assay: Measures intracellular ATP levels, an indicator of metabolically active, viable cells.[12]
Because this compound's primary effect is mitotic arrest, which can impact metabolism and cell mass differently over time, the chosen endpoint can affect the apparent cytotoxicity. It is often advisable to confirm results with a second, mechanistically different assay.
Section 2: Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding reagents, especially viscous ones, ensure complete dispensing. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting. Avoid letting cells settle in the tube or reservoir.[13] |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, leading to increased media concentration and altered cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner 60 wells for the experiment.[13] |
| Cell Clumping | Ensure a single-cell suspension is created after trypsinization by gentle pipetting. If clumping persists, consider using a cell strainer. |
Issue 2: Assay-Specific Problems
MTT Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background (Blank Wells) | Contaminated medium or MTT reagent.[14] | Use fresh, sterile medium and reagents. Ensure aseptic technique during plating. |
| Low Absorbance Readings | Cell number is too low; incubation time is too short. | Optimize cell seeding density to ensure readings are in the linear range of the assay. Increase incubation time with the MTT reagent until purple formazan is visible. |
| Incomplete Formazan Solubilization | Insufficient mixing or incubation with the solubilizing agent (e.g., DMSO). | Ensure crystals are fully dissolved by viewing the wells under a microscope. Increase incubation time with the solubilizing agent or place the plate on an orbital shaker.[7] |
| Compound Interference | The test compound may chemically reduce the MTT reagent or alter cellular metabolism.[9] | Run a control with the compound in cell-free wells to check for direct reduction of MTT. Consider using an alternative assay like SRB. |
SRB Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Cell Layer Detachment | Overly aggressive washing; inadequate cell fixation. | Wash plates gently by submerging in tap water or adding acetic acid slowly to the side of the wells. Ensure fixation with cold TCA for at least 1 hour at 4°C.[8] |
| Inconsistent Staining | Incomplete removal of unbound SRB dye; inconsistent washing. | Wash plates quickly and thoroughly at least four times with 1% acetic acid.[11][15] Ensure all residual dye is removed before air drying. |
| Low Absorbance Readings | Cell seeding density is too low; over-washing has removed bound dye. | Optimize the initial cell number. Perform washing steps quickly to prevent bleaching of the protein-bound dye.[15] |
| High Background | Insufficient washing has left residual SRB dye. | Increase the number and thoroughness of the 1% acetic acid wash steps. |
CellTiter-Glo® Luminescent Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Luminescent Signal | Reagents not at room temperature; incomplete cell lysis. | Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes before mixing.[12][16] Mix contents on an orbital shaker for at least 2 minutes to ensure complete lysis.[16] |
| High Variability | Inconsistent pipetting; bubbles in wells. | Be precise with reagent addition. Check wells for bubbles before reading, as they can interfere with the optical measurement. |
| Signal Instability | Assay read outside the recommended 10-minute stabilization window. | Read the plate promptly after the 10-minute incubation period at room temperature to ensure a stable luminescent signal.[16] |
Section 3: Data & Protocols
Reported Cytotoxic Potency of this compound and Analogues
The cytotoxic activity of this compound and its derivatives is typically potent, often observed in the low- to sub-nanomolar range against various cancer cell lines.[17][18]
| Compound/Analogue | Cell Line(s) | Reported IC50/EC50 | Reference |
| This compound & Analogues | Various Cancer Cell Lines | Potency ranges from 0.1 to 10^5 nM | [1] |
| HTI-286 (this compound Analogue) | A2780/1A9 Ovarian Carcinoma | Potent; resistance in selected cells led to 57-89-fold increase in IC50 | [5][6] |
| BF65 & BF78 (this compound Derivatives) | A549 Lung Carcinoma | Highly potent, inducing cell death in the low nanomolar range | [3] |
| This compound-ADCs (Antibody-Drug Conjugates) | HER2-expressing Cancer Cells | Sub-nanomolar cytotoxicity | [17] |
| cMET this compound ADCs | EBC-1, HT-29, HCC827 | EC50 values range from 0.02 nM to 1.00 nM depending on linker | [19] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay Workflow
-
Cell Seeding: Prepare a single-cell suspension and seed cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be consistent across all treatments and typically ≤0.5%. Add the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72 hours).
-
Assay Measurement: Perform cell viability measurement using one of the protocols below (SRB, MTT, or CellTiter-Glo®).
-
Data Analysis: Subtract the average background reading from all measurements. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay Adapted from Vichai & Kirtikara, 2006 and others.[11][15]
-
After the treatment incubation period, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10%) without disturbing the cell monolayer.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on absorbent paper.[11] Allow the plate to air-dry completely.
-
Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15]
-
Allow the plate to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a gyratory shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 540 nm using a microplate reader.
Protocol 3: MTT Assay Adapted from Mosmann, 1983 and ATCC guidelines.
-
After the treatment incubation period, add 10 µL of MTT Reagent (5 mg/mL in sterile PBS) to each well containing 100 µL of medium.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Visually confirm the formation of purple precipitate within the cells using a microscope.
-
Add 100 µL of Detergent Reagent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes, protected from light, to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 4: CellTiter-Glo® Luminescent Assay Adapted from Promega Technical Manuals.[12][16]
-
After the treatment incubation period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
During this time, thaw the CellTiter-Glo® Reagent and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate luminometer.
Section 4: Visual Guides
Caption: this compound's mechanism of action leading to mitotic arrest.
Caption: General experimental workflow for this compound cytotoxicity assays.
Caption: Troubleshooting logic for inconsistent this compound assay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antimitotic/cytotoxic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tumor cells resistant to a microtubule-depolymerizing this compound analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. scispace.com [scispace.com]
- 16. ulab360.com [ulab360.com]
- 17. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. zymeworks.com [zymeworks.com]
Hemiasterlin Technical Support Center: Addressing Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and investigating potential off-target effects of Hemiasterlin and its analogues in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antimitotic agent that functions by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Synthetic analogues, such as HTI-286 (taltobulin), exhibit a similar mechanism of action.
Q2: My cells are showing phenotypes that are not consistent with mitotic arrest alone. Could these be off-target effects?
While this compound is a potent tubulin inhibitor, unexpected cellular phenotypes could indicate off-target activities. For example, a derivative of this compound, (R)(S)(S)-BF65, has been shown to inhibit mitogen-activated protein kinases (MAPKs) and induce DNA damage with prolonged exposure.[3] It also affects the phosphorylation of Bcl-2 and downregulates Mcl-1, which can contribute to apoptosis.[3] Therefore, it is crucial to consider and investigate potential off-target effects.
Q3: What are some common unexpected results observed with this compound and how can I troubleshoot them?
Unexpected results can arise from various factors, including off-target effects or experimental artifacts. Refer to the troubleshooting guide below for specific scenarios.
Q4: Are there known off-target proteins for this compound?
Direct, large-scale proteomic studies to identify a comprehensive list of this compound off-targets are not widely published. However, studies on this compound derivatives have suggested potential off-target activities. For instance, the derivative (R)(S)(S)-BF65 has been observed to inhibit MAPKs.[3] Given that some kinase inhibitors have been found to have off-target effects on tubulin, it is plausible that tubulin inhibitors like this compound could have off-target effects on kinases.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cell death in non-dividing or G1-arrested cells | This compound's primary target is tubulin, which is most critical during mitosis. Cell death outside of mitosis could indicate off-target effects, possibly related to mitochondrial pathways or kinase inhibition. | 1. Cell Cycle Analysis: Confirm the cell cycle stage of the dying cells using flow cytometry. 2. Investigate Apoptosis Pathways: Assess the activation of caspases and changes in Bcl-2 family protein levels. 3. Mitochondrial Health Assays: Evaluate mitochondrial membrane potential and reactive oxygen species (ROS) production. |
| Changes in cell signaling pathways unrelated to mitosis (e.g., MAPK, Akt pathways) | A this compound derivative has been shown to inhibit MAPKs.[3] This suggests that this compound or its analogues might directly or indirectly modulate kinase signaling pathways. | 1. Western Blot Analysis: Probe for the phosphorylation status of key signaling proteins (e.g., ERK, JNK, p38, Akt). 2. Kinase Activity Assays: Use in vitro kinase assays with purified kinases to determine if this compound directly inhibits their activity. |
| Variable cytotoxicity across different cell lines that doesn't correlate with proliferation rate | While rapidly dividing cells are generally more sensitive to antimitotic agents, discrepancies could be due to differences in the expression of off-target proteins or drug efflux pumps.[6] | 1. Expression Analysis: Quantify the protein levels of tubulin isoforms and potential off-target candidates (e.g., specific MAPKs) in the cell lines. 2. Drug Efflux Pump Inhibition: Co-treat cells with inhibitors of P-glycoprotein (MDR1) to assess if resistance is mediated by drug efflux. |
| Unexpected morphological changes (not typical of mitotic arrest) | While this compound induces characteristic changes in microtubule organization, other morphological alterations could point to off-target effects on other cytoskeletal components or cellular structures. | 1. High-Content Imaging: Use automated microscopy to quantify a wide range of morphological features. 2. Immunofluorescence: Stain for other cytoskeletal proteins (e.g., actin) and organelles to identify structural changes. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic and antimitotic activities of this compound and a key analogue. A strong correlation between these two activities suggests that cytotoxicity is primarily driven by the on-target antimitotic effect, though it does not exclude the contribution of off-target activities.
| Compound | Cell Line | IC50 (Cytotoxicity) | IC50 (Antimitotic) | Reference |
| This compound | Multiple | Sub-nanomolar range | Not explicitly separated from cytotoxicity | [7] |
| Taltobulin (HTI-286) | Multiple | Approximately 10-fold less potent than this compound | Not explicitly separated from cytotoxicity | [7] |
| (R)(S)(S)-BF65 | SKOV3 | ~5 nM | Not specified | [8] |
Experimental Protocols
Protocol 1: Identifying Potential Off-Target Proteins using Affinity Chromatography
This method aims to isolate proteins from cell lysates that bind to immobilized this compound.
Materials:
-
This compound analogue with a linker for immobilization
-
Affinity chromatography resin (e.g., NHS-activated sepharose)
-
Cell lysate from the cellular model of interest
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or a high concentration of free this compound)
-
Mass spectrometry-compatible reagents
Procedure:
-
Immobilization: Covalently couple the this compound analogue to the affinity resin according to the manufacturer's instructions.
-
Cell Lysis: Prepare a native cell lysate to preserve protein complexes.
-
Binding: Incubate the cell lysate with the this compound-coupled resin to allow for binding of target and off-target proteins.
-
Washing: Thoroughly wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using the elution buffer.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Validation: Validate potential off-target interactions using orthogonal methods such as Western blotting or thermal shift assays.
Protocol 2: Validating Off-Target Engagement using a Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature upon ligand binding, indicating a direct interaction.
Materials:
-
Purified potential off-target protein
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
Assay buffer (optimized for the protein of interest)
Procedure:
-
Protein-Dye Mixture: Prepare a solution containing the purified protein and SYPRO Orange dye in the assay buffer.
-
Compound Addition: Add this compound (and a DMSO control) to the protein-dye mixture in a 96- or 384-well PCR plate.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. A significant shift in Tm in the presence of this compound indicates direct binding.
Visualizations
Caption: A logical workflow for investigating unexpected cellular responses to this compound treatment.
Caption: Diagram illustrating the known on-target and potential off-target pathways of this compound.
References
- 1. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The microtubule cytoskeleton: An old validated target for novel therapeutic drugs [frontiersin.org]
- 5. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimitotic drugs in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
identifying and overcoming mechanisms of acquired resistance to Hemiasterlin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and overcoming mechanisms of acquired resistance to Hemiasterlin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound and its synthetic analogues, such as HTI-286, are potent antimitotic agents.[1][2] They function by interacting with tubulin, leading to the depolymerization of existing microtubules and the inhibition of microtubule assembly.[1][3] This disruption of microtubule dynamics causes mitotic arrest, ultimately leading to apoptosis in cancer cells.[1][2]
Q2: My cells have developed resistance to this compound. What is the most likely mechanism?
The most commonly reported mechanism of acquired resistance to this compound and its analogues is the development of mutations in the genes encoding α- or β-tubulin.[3][4] Unlike resistance to some other microtubule-targeting agents, these mutations do not typically reduce the binding affinity of the drug. Instead, they lead to increased microtubule stability, which counteracts the depolymerizing effect of this compound.[3][4]
Q3: Are ABC transporters like P-glycoprotein (MDR1) involved in this compound resistance?
Hemiasterlins are generally considered poor substrates for P-glycoprotein (ABCB1/MDR1).[4][5] This makes the upregulation of this specific transporter an unlikely primary mechanism of resistance. However, the involvement of other ABC transporters, such as ABCC1 (MRP1) or ABCG2 (BCRP), while not widely reported for this compound, should not be entirely ruled out in a comprehensive investigation of resistance.[6][7]
Q4: If my this compound-resistant cells have tubulin mutations, how might they respond to other microtubule-targeting agents?
Cells with acquired resistance to this compound due to stabilizing tubulin mutations often exhibit a specific pattern of cross-resistance and collateral sensitivity. They are typically cross-resistant to other microtubule-depolymerizing agents (e.g., vinca alkaloids) but may show increased sensitivity (collateral sensitivity) to microtubule-stabilizing agents like taxanes (e.g., paclitaxel).[4][5]
Troubleshooting Guides
Issue 1: A significant increase in the IC50 of this compound in our long-term culture has been observed.
-
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 compared to the parental cell line.
-
Isolate Clonal Populations: Use limiting dilution to isolate single-cell clones from the resistant population. This is crucial because the bulk population may be heterogeneous.
-
Characterize Resistance Mechanism: Proceed with the experimental protocols outlined below to investigate tubulin mutations and microtubule stability.
-
-
-
Possible Cause 2: Altered expression of ABC transporters.
-
Troubleshooting Steps:
-
Gene Expression Analysis (RT-qPCR): Quantify the mRNA levels of ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP) in both parental and resistant cells.
-
Protein Expression Analysis (Western Blot): Determine the protein levels of P-glycoprotein, MRP1, and BCRP.
-
Functional Assay: Use a fluorescent substrate efflux assay (e.g., with Rhodamine 123 for P-gp) to measure the functional activity of these transporters. Co-treatment with known inhibitors (e.g., verapamil for P-gp) can help confirm their role.[6]
-
-
Issue 2: We suspect tubulin mutations but are unsure how to confirm this.
-
Troubleshooting Steps:
-
Sequence Tubulin Genes: Extract RNA from both parental and resistant cells, reverse transcribe to cDNA, and sequence the entire coding regions of the relevant α- and β-tubulin isotypes expressed in your cell line. Compare the sequences to identify any mutations.
-
Functional Confirmation: If a mutation is identified, you can use site-directed mutagenesis to introduce the same mutation into a sensitive cell line to confirm that it confers resistance.
-
Issue 3: Our this compound-resistant cells show unexpected sensitivity to Paclitaxel. How can we leverage this?
-
This is indicative of collateral sensitivity due to microtubule-stabilizing mutations.
-
Troubleshooting/Strategy Steps:
-
Quantify Collateral Sensitivity: Perform dose-response assays with a panel of microtubule-stabilizing agents (e.g., paclitaxel, docetaxel) to determine the extent of the increased sensitivity.
-
Combination Therapy Studies: Design in vitro and in vivo experiments to test the efficacy of combination therapies. For example, a sequential treatment regimen where this compound is used first to select for resistant cells, followed by a microtubule-stabilizing agent, could be explored.
-
-
Quantitative Data Summary
Table 1: Resistance Profile of Ovarian Carcinoma (1A9) Cells Selected for Resistance to HTI-286 (a this compound Analogue)
| Cell Line | Resistance to HTI-286 (Fold Increase in IC50) | Cross-Resistance to Vincristine (Fold Increase in IC50) | Collateral Sensitivity to Paclitaxel (Fold Decrease in IC50) |
| 1A9-HTIR | 57 - 89 | 3 - 186 | 2 - 14 |
Data synthesized from Poruchynsky et al., Biochemistry 2004.[3][4]
Table 2: Identified Tubulin Mutations in HTI-286 Resistant Ovarian Carcinoma Cell Lines
| Resistant Cell Population | Tubulin Isotype | Mutation |
| Population 1 | β-tubulin (M40) | S172A |
| Population 2 | α-tubulin (Kα-1) | S165P and R221H |
| Population 3 | α-tubulin (Kα-1) | I384V |
Data from Poruchynsky et al., Biochemistry 2004.[4][5]
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of this compound on the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: When the cells resume a normal growth rate (approximately 80% confluency), passage them and increase the this compound concentration by a factor of 1.5-2.
-
Recovery and Maintenance: If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges.
-
Repeat: Continue this process of stepwise dose escalation until a desired level of resistance is achieved (e.g., >10-fold increase in IC50).
-
Cryopreservation: At each significant increase in resistance, cryopreserve vials of the cells to have a record of the resistance development.[8]
Protocol 2: Quantification of Polymerized vs. Soluble Tubulin
-
Cell Lysis: Wash cells with PBS and lyse them in a microtubule-stabilizing buffer (e.g., 0.1 M PIPES, pH 6.9, 2 M glycerol, 5 mM MgCl2, 2 mM EGTA, 0.5% Triton X-100, and protease inhibitors).
-
Homogenization: Gently homogenize the cell lysate.
-
Separation of Fractions: Centrifuge the lysate at 100,000 x g for 30 minutes at 37°C. The supernatant contains the soluble (unpolymerized) tubulin, and the pellet contains the polymerized microtubules.
-
Pellet Resuspension: Resuspend the pellet in a cold, calcium-containing buffer to depolymerize the microtubules.
-
Quantification: Analyze equal volumes of the soluble and polymerized fractions by SDS-PAGE and Western blotting using an anti-α-tubulin or anti-β-tubulin antibody.
-
Densitometry: Quantify the band intensities to determine the percentage of tubulin in each fraction.
Protocol 3: In Vitro Microtubule Depolymerization Assay
-
Tubulin Polymerization: Polymerize purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP at 37°C. Monitor polymerization by measuring the increase in absorbance at 350 nm.
-
Addition of this compound: Once the polymerization has reached a plateau, add this compound or a vehicle control.
-
Cold-Induced Depolymerization: To confirm that the polymers are bona fide microtubules, transfer the plate to 4°C for 30 minutes, which should induce depolymerization and a decrease in absorbance.[9]
-
Data Analysis: Compare the rate and extent of depolymerization in the presence of this compound to the control. In resistant cells with stabilizing mutations, the microtubules will be more resistant to cold-induced depolymerization.[9]
Visualizations
Caption: Primary mechanism of this compound action and acquired resistance.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: Strategy to overcome this compound resistance via collateral sensitivity.
References
- 1. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Study | 2020 [tubulinmutations.bio.uci.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent progress with microtubule stabilizers: new compounds, binding modes and cellular activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Friend or foe: ABCG2, ABCC1 and ABCB1 expression in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cherrybiotech.com [cherrybiotech.com]
Technical Support Center: Refining Purification Techniques for Synthetic Hemiasterlin and its Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for synthetic Hemiasterlin and its analogues. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound and its analogues in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound analogue during reverse-phase HPLC?
A1: Poor peak shape in HPLC can be attributed to several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic moieties in your compound, leading to peak tailing.
-
Solution: Add a competing base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to protonate the silanols and minimize these interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Low Temperature: Lower temperatures can increase viscosity and slow down mass transfer, leading to broader peaks.
-
Solution: Increasing the column temperature can improve peak shape and resolution.[2]
-
Q2: I am struggling to separate diastereomers of my synthetic this compound analogue. What can I do?
A2: Separating diastereomers can be challenging due to their similar physicochemical properties. Here are some strategies:
-
Optimize the Mobile Phase:
-
Gradient Slope: A shallower gradient can increase the resolution between closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Additives: The use of ion-pairing reagents or changing the pH of the mobile phase can sometimes improve separation.
-
-
Change the Stationary Phase:
-
If a standard C18 column is not providing adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which offer different selectivities.
-
-
Temperature Optimization: Varying the column temperature can influence the interactions between the analytes and the stationary phase, potentially improving resolution.
Q3: My this compound analogue appears to be degrading during the purification process. How can I minimize this?
A3: Peptides and peptide-like molecules such as this compound can be susceptible to degradation under certain conditions.
-
pH Sensitivity: this compound and its analogues may be unstable at acidic or basic pH. It is crucial to assess the stability of your compound at different pH values before selecting your mobile phase. Hydrolysis of amide bonds can occur at extreme pHs.[3]
-
Temperature Stability: Elevated temperatures used to improve peak shape can sometimes lead to degradation. A balance must be struck between improved chromatography and compound stability.
-
Oxidation: If your analogue contains susceptible functional groups, such as methionine or tryptophan residues, it may be prone to oxidation.
-
Solution: Degas your solvents thoroughly and consider adding antioxidants to your sample if compatible with your purification method.
-
Silica Gel Chromatography Troubleshooting
Q4: My compound is streaking on the silica gel column. What is the cause and how can I fix it?
A4: Streaking on a silica gel column is often due to:
-
Poor Solubility: The compound may not be fully dissolved in the mobile phase, causing it to streak as it moves down the column.
-
Solution: Ensure your compound is fully soluble in the chosen eluent. You may need to use a slightly more polar solvent system.
-
-
Compound Instability: The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina.
-
-
Overloading: Applying too much sample can lead to poor separation and streaking.
-
Solution: Reduce the amount of crude material loaded onto the column.
-
Q5: The separation of my desired product from impurities is poor on the silica gel column. How can I improve the resolution?
A5: To improve separation in silica gel chromatography:
-
Solvent System Optimization: Carefully select your solvent system using thin-layer chromatography (TLC) as a guide. Aim for an Rf value of 0.2-0.3 for your target compound. A less polar solvent system will generally provide better separation.
-
Column Dimensions: A longer, narrower column will provide higher resolution than a short, wide column.
-
Packing Quality: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
Quantitative Data Summary
The following tables summarize quantitative data from published literature on the purification of this compound and its analogues.
Table 1: Purification of this compound and Analogues by Reversed-Phase HPLC
| Compound | Column | Mobile Phase | Yield (%) | Purity (%) | Reference |
| This compound | Magnum ODS | H₂O/MeOH (1:1) with 0.05% TFA | 27 (over 4 steps) | Not Specified | [2] |
| SPA110 (analogue) | Magnum ODS | H₂O/MeOH (1:1) with 0.05% TFA | 31 (over 4 steps) | Not Specified | [2] |
| This compound | Not Specified | Reverse-phase chromatography | 86 | Not Specified | [4] |
| epi-Hemiasterlin | Not Specified | Reverse-phase chromatography | 78 | Not Specified | [4] |
Table 2: Purification of this compound Intermediates by Silica Gel Chromatography
| Intermediate | Mobile Phase | Yield (%) | Purity (%) | Reference |
| Oxazolidinone adduct | Diethyl ether/petroleum ether | Not Specified | Not Specified | [2] |
| N-Boc-protected amine | Diethyl ether/petroleum ether | Not Specified | Not Specified | [2] |
| Ethyl 3-(methylamino)benzoate | n-hexane:EtOAc (85:15) | 48 | Not Specified | [5] |
| (S)-tert-butyl (1-cyano-2-methylpropyl)(methyl)carbamate | n-hexane:EtOAc (9:1) | 80 | Not Specified | [5] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Reversed-Phase HPLC Purification of this compound
This protocol is a general guideline based on published methods.[2][4]
-
Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent, preferably the initial mobile phase (e.g., 50% Methanol in Water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation and Column:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Magnum ODS or equivalent).
-
-
Mobile Phase:
-
Solvent A: Water with 0.05% to 0.1% TFA.
-
Solvent B: Methanol or Acetonitrile with 0.05% to 0.1% TFA.
-
-
Gradient Elution:
-
Equilibrate the column with the starting mobile phase composition (e.g., 50% B).
-
Inject the sample.
-
Run a linear gradient to a higher concentration of Solvent B (e.g., 50% to 100% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Analysis and Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization.
-
Protocol 2: General Procedure for Silica Gel Column Chromatography of this compound Intermediates
This protocol is a general guideline based on published methods for the purification of synthetic intermediates.[2][5]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free bed. Add a layer of sand on top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent and then evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system (e.g., a mixture of diethyl ether and petroleum ether).
-
Gradually increase the polarity of the eluent if necessary to elute the compounds of interest.
-
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Analysis and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified intermediate.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound analogues.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the formation of undesired oxazolone byproducts in synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the formation of undesired oxazolone byproducts during chemical synthesis, particularly in the context of peptide synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to oxazolone formation.
Problem 1: High levels of epimerization or racemization in the final product.
Possible Cause: Formation of a 5(4H)-oxazolone intermediate is a primary pathway for the loss of stereochemical integrity in peptide synthesis.[1] This intermediate can readily tautomerize, leading to racemization at the α-carbon.[2]
Solutions:
-
Optimize Coupling Conditions:
-
Choice of Coupling Reagent: Employ coupling reagents known to minimize racemization. Onium salt-based reagents like HBTU, HATU, and COMU, when used with additives, are generally effective.[3][4] Avoid prolonged coupling times, which can increase the likelihood of oxazolone formation.[3]
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is strongly recommended when using carbodiimide coupling reagents like DCC or DIC.[3][4] These additives act as racemization suppressants.[4] Oxyma Pure® is another effective and safer alternative to HOBt and HOAt.[3]
-
-
Base Selection: Use a weaker tertiary base, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like diisopropylethylamine (DIPEA), especially for sensitive amino acids.[3]
-
Solvent Choice: The polarity of the solvent can influence the rate of oxazolone formation. While DMF is common, in some cases, less polar solvents might be advantageous.
-
Temperature Control: Perform the coupling reaction at a lower temperature to reduce the rate of oxazolone formation and subsequent epimerization.[1]
Problem 2: Appearance of an unexpected byproduct with the same mass as the desired peptide.
Possible Cause: This could be an epimer of your target peptide, which often has very similar physical characteristics to the desired product, making it difficult to purify.[1]
Solutions:
-
Analytical Method Verification: Use chiral chromatography or NMR spectroscopy with chiral shift reagents to confirm the presence of diastereomers.
-
Implement Prevention Strategies: Refer to the solutions for Problem 1 to minimize the formation of the oxazolone intermediate that leads to epimerization.
Problem 3: Low coupling efficiency, especially with sterically hindered or N-methylated amino acids.
Possible Cause: While aiming to avoid oxazolone formation, the chosen coupling conditions might not be sufficiently activating for challenging amino acid couplings. Some N-protected urethane derivatives of sterically hindered amino acids, like aminoisobutyric acid (AIB), are prone to rapid intramolecular cyclization to form a stable 4,4-dimethyloxazolone, which can be a poor electrophile.[5]
Solutions:
-
Utilize High-Activity Coupling Reagents: For difficult couplings, reagents like HATU, HCTU, or PyAOP are often more effective.[3][6] PyAOP is particularly useful for coupling N-methyl amino acids.[6]
-
Microwave-Assisted Synthesis: Microwave heating can enhance coupling efficiency and reduce reaction times, which may help to minimize side reactions like oxazolone formation in some cases.
-
Alternative Strategies for Hindered Residues: For residues like AIB, it has been found that the resulting 4,4-dimethyloxazolone can be an excellent electrophile under specific conditions, offering an alternative synthetic route.[5]
Frequently Asked Questions (FAQs)
Q1: What is an oxazolone and why is it a problem in peptide synthesis?
A1: An oxazolone, specifically a 5(4H)-oxazolone, is a five-membered heterocyclic compound that can form as an intermediate during the activation of the C-terminal amino acid of a peptide or an N-protected amino acid.[2] Its formation is a significant issue because the proton at the C4 position is acidic and can be easily abstracted, leading to a loss of chirality (racemization or epimerization) at the α-carbon of the amino acid residue.[1] This results in the formation of undesirable diastereomeric impurities that can be difficult to separate from the target peptide and may alter its biological activity.[1]
Q2: Which amino acids are most susceptible to oxazolone formation and racemization?
A2: Amino acids with electron-withdrawing groups in their side chains are more prone to racemization.[1] Phenylglycine and methionine are examples of amino acids that have a higher potential for racemization.[1] Histidine, with its basic imidazole side chain, also presents challenges.[1] Additionally, cysteine derivatives can be problematic.
Q3: How do coupling reagent additives like HOBt and HOAt prevent oxazolone formation?
A3: Additives like HOBt and HOAt react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more reactive towards the incoming amine than it is towards intramolecular cyclization to form the oxazolone. In the case of HOAt, the nitrogen atom in the azabenzotriazole ring is thought to induce hydrogen bonding that shields the N-proton, further suppressing oxazolone formation.[1]
Q4: Can the choice of N-terminal protecting group influence oxazolone formation?
A4: Yes, the N-terminal protecting group plays a crucial role. Urethane-based protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), are designed to suppress racemization. The electronic nature of the urethane carbonyl group reduces the propensity of the N-acyl group to participate in oxazolone formation.[7]
Q5: Are there any reaction conditions that favor oxazolone formation?
A5: Yes, several factors can promote the formation of oxazolones:
-
Strong activation of the carboxylic acid group. [1]
-
The use of strong bases. [1]
-
Elevated temperatures. [1]
-
Prolonged reaction times. [3]
-
The absence of racemization-suppressing additives when using carbodiimides. [3]
Q6: How can I detect and quantify oxazolone byproducts?
A6: Direct detection of the oxazolone intermediate can be challenging due to its transient nature. However, its formation is typically inferred by the presence of the resulting epimerized or racemized products. These can be detected and quantified using:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect diastereomers, sometimes with the aid of chiral shift reagents.
-
Mass Spectrometry (MS): While epimers have the same mass, fragmentation patterns in tandem MS (MS/MS) can sometimes differ.
Data Summary
Table 1: Influence of Coupling Reagents and Additives on Epimerization
| Coupling Reagent | Additive | Base | Solvent | Epimerization (%) |
| HATU | HOAt | NMM | DMF | Low |
| HBTU | HOBt | DIPEA | DMF | Moderate |
| DCC | None | - | DCM | High |
| DCC | HOBt | - | DCM | Low |
| PyBOP | None | DIPEA | DMF | Moderate to High |
Note: This table provides a qualitative summary based on general findings in the literature. Actual epimerization rates are sequence and condition-dependent.
Experimental Protocols
Protocol 1: Standard Peptide Coupling with HATU/HOAt to Minimize Oxazolone Formation
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Coupling: Add N-methylmorpholine (NMM) (6 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Washing: Once the reaction is complete, wash the resin with DMF (5 times) to remove excess reagents and byproducts.
Visualizations
Caption: Mechanism of oxazolone formation and subsequent epimerization in peptide synthesis.
Caption: Troubleshooting workflow for addressing high epimerization in peptide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Facile ring opening reaction of oxazolone enables efficient amidation for aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Enhancing the Bystander Effect of Hemiasterlin-Based ADCs: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bystander effect of Hemiasterlin-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during your in vitro and in vivo experiments aimed at augmenting the bystander killing capacity of this compound-based ADCs.
Q1: We are observing a weaker than expected bystander effect in our co-culture assay. What are the potential causes and how can we troubleshoot this?
A1: A suboptimal bystander effect in a co-culture system can stem from several factors related to the ADC construct, the experimental setup, or the cell lines used. Here’s a troubleshooting guide:
-
ADC Construct Integrity and Composition:
-
Linker Stability: The linker must be efficiently cleaved within the target antigen-positive (Ag+) cell to release the this compound payload.[1][2][3] If the linker is too stable, payload release will be limited, thus preventing its diffusion to neighboring antigen-negative (Ag-) cells. Consider evaluating linkers with different cleavage mechanisms (e.g., enzyme-cleavable vs. pH-sensitive) to optimize payload release kinetics.
-
Payload Permeability: The released this compound payload must be able to cross the cell membrane to affect adjacent cells. While this compound is a potent microtubule inhibitor, its membrane permeability can be a limiting factor.[1][4] Ensure that the linker cleavage site does not leave a charged remnant attached to the payload, which would hinder its diffusion.[1][5]
-
Drug-to-Antibody Ratio (DAR): A low DAR may not deliver a sufficient concentration of the payload to the target cell to elicit a strong bystander effect. Conversely, a very high DAR can lead to ADC aggregation and faster clearance, potentially reducing efficacy.[6][7] It is crucial to optimize the DAR to balance payload delivery and ADC stability.
-
-
Experimental Assay Conditions:
-
Co-culture Ratio and Seeding Density: The ratio of Ag+ to Ag- cells is critical. A higher proportion of Ag+ cells generally leads to a more pronounced bystander effect.[5] Experiment with different ratios (e.g., 1:1, 1:3, 3:1) to find the optimal balance for your system. Cell seeding density should allow for cell-to-cell contact to facilitate payload diffusion but avoid overgrowth which can complicate analysis.
-
Incubation Time: The bystander effect is a time-dependent process. A notable lag time may occur before significant killing of Ag- cells is observed.[5] Extend the incubation period of your assay (e.g., from 72h to 96h or 120h) to allow for sufficient payload release, diffusion, and induction of apoptosis in bystander cells.[8]
-
ADC Concentration: The ADC concentration should be sufficient to effectively kill the Ag+ cells without causing significant direct toxicity to the Ag- cells.[5] A full dose-response curve on both monocultures is essential to determine the optimal concentration range for the co-culture assay.
-
-
Cell Line Characteristics:
-
Antigen Expression Levels: The level of target antigen expression on the Ag+ cells directly influences the amount of ADC internalized and, consequently, the amount of payload released.[5] Verify antigen expression levels using flow cytometry or other quantitative methods.
-
Cellular Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) in either Ag+ or Ag- cells can actively transport the this compound payload out of the cells, reducing its intracellular concentration and bystander potential.[9] Assess the expression of relevant efflux pumps in your cell lines.
-
Q2: How can we confirm that the observed killing of antigen-negative cells is a true bystander effect and not due to premature payload release in the medium?
A2: This is a critical control to include in your experimental design. The conditioned medium transfer assay is the standard method to address this question.[8][10]
-
Principle: This assay differentiates between a true bystander effect (cell-to-cell transfer of the payload) and the effect of payload that has been prematurely released into the culture medium.
-
Procedure:
-
Culture the Ag+ cells alone and treat them with the this compound-based ADC for a predetermined period.
-
Collect the conditioned medium from these ADC-treated Ag+ cells.
-
As a control, add the same concentration of the ADC to fresh culture medium without cells and incubate for the same duration.
-
Add the conditioned medium and the control medium to cultures of Ag- cells.
-
Assess the viability of the Ag- cells.
-
-
Interpretation:
-
If the conditioned medium from the ADC-treated Ag+ cells is significantly more cytotoxic to the Ag- cells than the control medium containing the ADC alone, it indicates that the payload was processed by and released from the Ag+ cells, confirming a bystander effect.[10]
-
If both conditioned and control media show similar toxicity, it suggests that the linker is unstable in the culture medium, leading to premature payload release.
-
Q3: We are using a this compound-based ADC with a cleavable linker, but the bystander effect is still limited. What strategies can we employ to enhance it?
A3: Enhancing the bystander effect of a this compound-based ADC often involves optimizing the linker and payload characteristics or manipulating the tumor microenvironment.
-
Linker Optimization:
-
Cleavage Kinetics: The rate of linker cleavage can significantly impact the bystander effect. A linker that is cleaved too slowly will not release the payload efficiently. Consider exploring linkers that are substrates for enzymes highly expressed in the target tumor cells.[11] For instance, a novel approach involves using a caspase-3 cleavable linker, which can be cleaved both intracellularly and extracellularly following apoptosis of the target cell, thereby amplifying the bystander effect.[11]
-
Linker Chemistry: The chemical nature of the linker can influence the properties of the released payload. Ensure the linker design results in the release of an unmodified, membrane-permeable this compound molecule.[5]
-
-
Modulating Payload Properties:
-
Hydrophobicity: The hydrophobicity of the released payload is a key determinant of its ability to diffuse across cell membranes.[3][12] While this compound itself has a certain level of hydrophobicity, modifications to the payload or the linker fragment that remains attached after cleavage can be explored to enhance its permeability. However, excessive hydrophobicity can lead to ADC aggregation and off-target toxicity.[12]
-
-
Combination Therapies:
-
Modulating the Tumor Microenvironment: The dense extracellular matrix and high interstitial fluid pressure in solid tumors can impede payload diffusion.[13] Co-administration of agents that modify the tumor microenvironment, such as hyaluronidase, could potentially enhance the penetration of the released this compound.
-
Inhibiting Efflux Pumps: If efflux pump activity is identified as a resistance mechanism, co-treatment with known efflux pump inhibitors could increase the intracellular concentration of the payload in both target and bystander cells.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence the bystander effect of ADCs. While specific data for a wide range of this compound-based ADCs is not extensively available in the public domain, the principles derived from studies with other microtubule inhibitors like MMAE are highly relevant.
Table 1: Influence of Antigen Expression and Co-culture Ratio on Bystander Effect
| Target Cell Line (Ag+) | Antigen (Target) | Antigen Expression Level | Co-culture Ratio (Ag+:Ag-) | Bystander Killing of Ag- cells (%) | Reference |
| N87 | HER2 | High | 9:1 | Increased | [5] |
| SKBR3 | HER2 | High | 1:1 | Moderate | [5] |
| BT474 | HER2 | Moderate | 1:1 | Lower than N87/SKBR3 | [5] |
| N87 | HER2 | High | 1:9 | Decreased | [5] |
Note: This data is illustrative based on studies with Trastuzumab-vc-MMAE and demonstrates the principle that higher antigen expression and a greater proportion of antigen-positive cells enhance the bystander effect.
Table 2: Comparison of Linker Types on Bystander Effect
| ADC | Linker Type | Payload | Bystander Effect | Rationale | Reference |
| Trastuzumab-vc-MMAE | Valine-Citrulline (Cleavable) | MMAE | Yes | Releases membrane-permeable MMAE. | [5] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Thioether (Non-cleavable) | DM1 | No | Released payload is charged and membrane-impermeable. | [1][5] |
| Trastuzumab-DEVD-Payload | DEVD (Caspase-3 Cleavable) | - | Enhanced | Dual cleavage mechanism amplifies payload release. | [11] |
Note: This table highlights the critical role of a cleavable linker in enabling the bystander effect.
Key Experimental Protocols
1. In Vitro Co-culture Bystander Effect Assay [8][10]
-
Objective: To quantify the killing of antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells in the presence of a this compound-based ADC.
-
Materials:
-
Ag+ cell line (expressing the target antigen)
-
Ag- cell line (lacking the target antigen), preferably labeled with a fluorescent protein (e.g., GFP) for easy identification.[8]
-
This compound-based ADC
-
Isotype control ADC
-
Cell culture reagents
-
96-well plates
-
Plate reader or high-content imaging system
-
-
Methodology:
-
Monoculture Seeding: Seed Ag+ and Ag- cells in separate wells of a 96-well plate to determine the direct cytotoxicity of the ADC on each cell line.
-
Co-culture Seeding: In parallel, seed a mixture of Ag+ and Ag- cells in the same wells at various ratios (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: After allowing the cells to adhere overnight, treat the wells with a serial dilution of the this compound-based ADC and the isotype control ADC. The concentration range should be chosen based on the IC50 values obtained from the monoculture experiments, aiming for maximal killing of Ag+ cells and minimal direct effect on Ag- cells.[5]
-
Incubation: Incubate the plates for an appropriate duration (e.g., 72-120 hours).
-
Viability Assessment:
-
If using fluorescently labeled Ag- cells, quantify their viability using a high-content imager or flow cytometry.
-
Alternatively, use a cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, but this will reflect the overall viability of the co-culture.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture is indicative of a bystander effect.
-
2. Conditioned Medium Transfer Assay [10]
-
Objective: To determine if the bystander effect is mediated by a released payload from the target cells or by premature linker cleavage in the medium.
-
Materials:
-
Ag+ and Ag- cell lines
-
This compound-based ADC
-
Cell culture reagents
-
6-well plates and 96-well plates
-
-
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a 6-well plate and allow them to adhere.
-
Treat the cells with the this compound-based ADC at a concentration known to be cytotoxic to Ag+ cells.
-
In a parallel well without cells, add the same concentration of ADC to the medium to serve as a control for premature release.
-
Incubate for 48-72 hours.
-
-
Collect and Transfer Medium:
-
Collect the supernatant (conditioned medium) from the ADC-treated Ag+ cells and the cell-free control well.
-
Centrifuge the conditioned medium to remove any detached cells.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere.
-
Remove the existing medium and add the collected conditioned medium and control medium to the Ag- cells.
-
-
Incubation and Viability Assessment: Incubate the Ag- cells for 48-72 hours and then assess their viability using a standard assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Compare the viability of Ag- cells treated with the conditioned medium from Ag+ cells to those treated with the control medium.
-
Visualizations
Caption: Workflow for bystander effect assessment.
Caption: this compound-induced apoptosis signaling.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Pharmacokinetic Properties of Hemiasterlin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of Hemiasterlin derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows potent in vitro cytotoxicity but poor in vivo efficacy. What are the likely causes?
A1: A discrepancy between in vitro and in vivo results is a common challenge. Several factors related to the compound's pharmacokinetic properties could be responsible:
-
Poor Solubility: The compound may be precipitating out of solution upon administration, preventing it from reaching the target tissue.
-
Low Bioavailability: For oral formulations, the drug may be poorly absorbed from the gastrointestinal tract. Even with intravenous administration, poor formulation can limit the amount of drug available.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or other tissues and cleared from the body before it can exert its therapeutic effect.
-
Instability: As peptide-based molecules, this compound derivatives can be susceptible to degradation by proteases in the plasma.
-
P-glycoprotein (P-gp) Efflux: While many this compound analogues like Taltobulin (HTI-286) are designed to be poor substrates for P-gp, this should be experimentally verified for novel derivatives as it is a common resistance mechanism for other tubulin inhibitors.[1][2][3][4][5][6]
Q2: I am observing precipitation when I dilute my DMSO stock solution of a this compound derivative into an aqueous buffer for my in vivo study. How can I resolve this?
A2: This is a common issue for poorly water-soluble compounds. Here are some strategies to address this:
-
Optimize Co-solvent System: Instead of a simple DMSO dilution, consider a co-solvent system. A combination of DMSO and PEG400 is often effective.[7]
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 80, can help to maintain the solubility of the compound in an aqueous solution.
-
Saline Formulation: For some derivatives like Taltobulin (HTI-286), simple formulation in saline for intravenous administration has been shown to be effective in preclinical models.[1][2][3]
-
Reduce Final Concentration: It may be necessary to lower the final dosing concentration to stay below the kinetic solubility limit of the compound in the formulation.
Q3: My this compound derivative has a very short half-life in vivo. What structural modifications could I consider to improve this?
A3: The short in vivo half-life of peptide-based molecules is often due to rapid metabolism and clearance. Consider the following structural modifications:
-
Incorporate Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at metabolically labile positions can increase resistance to proteolysis.
-
N- and C-Termini Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., as an amide) can block exopeptidase activity.
-
Cyclization: Constraining the peptide backbone through cyclization can improve metabolic stability.
Q4: Are there known challenges in the clinical development of this compound analogues?
A4: Yes, the development of any new therapeutic can face setbacks. For instance, the Phase I clinical trial for Taltobulin (HTI-286) was completed, but a Phase II trial was terminated early.[8] While the specific reasons are not always public, potential challenges for this class of compounds could include ensuring a manageable safety profile and demonstrating significant efficacy in the targeted patient population.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the dosing solution is homogenous. If it is a suspension, ensure it is uniformly suspended before each administration. Prepare fresh formulations for each experiment to avoid degradation. |
| Variable Oral Absorption | For oral gavage studies, ensure consistent administration technique. The presence or absence of food in the stomach can significantly impact absorption; consider fasting the animals before dosing. |
| Animal Health | Use healthy animals of a consistent age and weight. Underlying health issues can affect drug metabolism and clearance. |
Issue 2: Unexpected Toxicity or Adverse Events in Animal Studies
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a control group that receives only the vehicle to distinguish between vehicle-related and compound-related toxicity. High concentrations of solvents like DMSO can cause hemolysis or irritation. |
| Off-Target Effects | While this compound derivatives primarily target tubulin, investigate potential off-target effects, especially at higher concentrations. |
| Rapid Cell Lysis | Potent cytotoxic agents can cause rapid tumor cell lysis, leading to systemic toxicity. Consider starting with lower doses and escalating gradually. |
Data Presentation: Pharmacokinetic Parameters of this compound Derivatives
The following table summarizes publicly available pharmacokinetic data for selected this compound derivatives. Note that data is limited and derived from different study types (preclinical vs. clinical).
| Derivative | Species | Dose/Route | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |
| Taltobulin (HTI-286) | Human (predicted) | N/A | 8.8 h | 0.544 L/h/kg | 6.93 L/kg | N/A | [1] |
| Taltobulin (HTI-286) | Mouse | Intravesical | N/A | N/A | N/A | 1.5 - 2.1% | [8][9] |
| E7974 | Human | IV | 6.3 - 31 h | 1.4 - 9 L/h | 50 - 133 L | N/A | [10] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for a pharmacokinetic study of a this compound derivative in mice following intravenous (IV) administration.
1. Formulation Preparation:
-
For a derivative like Taltobulin (HTI-286), dissolve the compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).[2][3]
-
For less soluble derivatives, a vehicle of 10% DMSO, 40% PEG400, and 50% saline can be used.
-
Ensure the final formulation is clear and free of precipitation. Warm gently if necessary to aid dissolution. Prepare fresh on the day of the experiment.
2. Animal Dosing:
-
Use healthy adult mice (e.g., CD-1 or C57BL/6), weighing 20-25g.
-
Acclimatize animals for at least one week before the experiment.
-
Administer the formulation via a single bolus injection into the tail vein. The typical injection volume is 5-10 mL/kg.
3. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
4. Sample Storage:
-
Store plasma samples at -80°C until analysis.
Protocol 2: Bioanalytical Method for Quantification in Plasma using LC-MS/MS
This protocol provides a general framework for quantifying a this compound derivative in plasma. Method development and validation are crucial for each new derivative.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Operate in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the parent-to-daughter ion transition specific to the this compound derivative and the internal standard.
3. Data Analysis:
-
Construct a calibration curve using standard samples of known concentrations.
-
Determine the concentration of the this compound derivative in the experimental samples by interpolating from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, tmax, AUC, t½, etc.) using non-compartmental analysis software.
Visualizations
Signaling Pathway
Caption: this compound derivatives inhibit tubulin polymerization and the MAPK/ERK signaling pathway.
Experimental Workflow
References
- 1. Portico [access.portico.org]
- 2. HTI-286, a synthetic analogue of the tripeptide this compound, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intravesical chemotherapy of high-grade bladder cancer with HTI-286, a synthetic analogue of the marine sponge product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
troubleshooting aggregation issues with Hemiasterlin-conjugated antibodies
This guide provides troubleshooting strategies and answers to frequently asked questions regarding aggregation issues encountered with Hemiasterlin-conjugated antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-conjugated antibody prone to aggregation?
A1: Aggregation in ADCs is often driven by the physicochemical properties of the conjugated payload. This compound and its derivatives are hydrophobic molecules.[1][2] When conjugated to an antibody, these hydrophobic payloads can increase the overall hydrophobicity of the protein, leading to a higher propensity for self-association and aggregation to minimize exposure to the aqueous environment.[3][4][5] The degree of aggregation often correlates directly with the hydrophobicity of the payload and the drug-to-antibody ratio (DAR).[1][3]
Q2: I observed visible precipitates in my ADC sample after thawing. What steps should I take?
A2: Visible precipitates indicate significant aggregation, which can impact the efficacy and safety of the ADC.[4] First, do not vortex the sample. Attempt to gently resuspend the solution by slowly pipetting up and down. If precipitates remain, it is necessary to separate the soluble fraction from the insoluble aggregates, typically by centrifugation. The supernatant should then be analyzed to determine the concentration of the remaining functional ADC and to characterize the presence of smaller, soluble aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[4] It is crucial to evaluate your storage and handling procedures, as repeated freeze-thaw cycles can exacerbate aggregation.[4]
Q3: My ADC solution appears clear, but I suspect there are soluble aggregates. How can I detect and quantify them?
A3: Visual inspection is not sufficient to rule out aggregation. Several biophysical techniques are essential for detecting and quantifying soluble aggregates:
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregate content.[4][6] It separates molecules based on their size, allowing for the quantification of high molecular weight (HMW) species relative to the monomer.[7][8]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution.[9][10] It is highly sensitive to the presence of large aggregates, even at very low concentrations.[9][11]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that provides high-resolution data on the size, shape, and distribution of macromolecules and their aggregates in solution.[4]
Q4: What formulation strategies can I employ to prevent or reduce the aggregation of my this compound-conjugated antibody?
A4: Optimizing the formulation buffer is a critical step in maintaining ADC stability. Several classes of excipients can be used to minimize aggregation:[]
-
Surfactants: Polysorbates (e.g., Polysorbate 20, Polysorbate 80) are commonly used to prevent surface-induced aggregation and stabilize the protein.[][13]
-
Sugars and Polyols: Sugars like sucrose and trehalose can act as stabilizers against thermal and other stresses.[13]
-
Amino Acids: Certain amino acids, such as arginine and histidine, can help reduce protein self-association and improve solubility.[13]
-
pH and Buffer System: Maintaining an optimal pH is crucial. The buffer should be chosen to keep the pH away from the antibody's isoelectric point (pI), where it is least soluble.[14]
-
Hydrophilic Linkers: Using more hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups, can help mask the hydrophobicity of the this compound payload and reduce the overall tendency of the ADC to aggregate.[4][]
Q5: Could the bioconjugation process itself be the cause of aggregation?
A5: Yes, the conjugation process can introduce stress that leads to aggregation. Key factors include:
-
Organic Co-solvents: Hydrophobic payloads and linkers often require dissolution in organic solvents like DMSO.[15] Adding these solvents to the aqueous antibody solution can cause localized concentration gradients and promote aggregation.[14][15] Using water-soluble reagents (e.g., sulfo-SMCC instead of SMCC) can mitigate this issue.[15]
-
Unfavorable Conditions: The pH or temperature required for the conjugation chemistry may not be optimal for the antibody's stability, leading to partial unfolding and aggregation.[14]
-
Physical Separation: One effective strategy to prevent aggregation during conjugation is to immobilize the antibody on a solid support or resin.[14][16] This physically separates the antibody molecules while the payload-linker is attached, preventing them from aggregating.[14][16]
Troubleshooting and Analysis Workflow
The following diagram outlines a systematic approach to troubleshooting aggregation issues with your this compound-conjugated antibody.
Caption: A decision tree for troubleshooting ADC aggregation.
Data on Formulation Components for ADC Stability
The selection of appropriate excipients is crucial for preventing aggregation. The table below summarizes common stabilizers and their typical concentration ranges used in antibody and ADC formulations.
| Excipient Class | Example | Typical Concentration Range | Primary Function |
| Surfactants | Polysorbate 20 / Polysorbate 80 | 0.01% - 0.1% (w/v)[13] | Prevents surface-induced aggregation and agitation stress.[13] |
| Sugars (Stabilizers) | Sucrose, Trehalose | 1% - 10% (w/v) | Provide stability against thermal and thermodynamic stresses.[13] |
| Amino Acids | Arginine, Histidine | 10 mM - 250 mM | Act as solubilizing agents and aggregation suppressors.[13] |
| Buffer Salts | Phosphate, Histidine, Citrate | 10 mM - 50 mM | Maintain optimal pH to ensure colloidal stability.[14] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
This protocol provides a general method for quantifying high molecular weight (HMW) species in a this compound-conjugated antibody sample.
-
System Preparation:
-
HPLC System: An HPLC or UPLC system equipped with a UV detector (280 nm).
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC).[17]
-
Mobile Phase: A buffered saline solution is standard. A typical mobile phase is 150 mM Sodium Phosphate, pH 7.0.[18] To mitigate secondary hydrophobic interactions, especially with hydrophobic ADCs, 5-15% of an organic solvent like isopropanol or acetonitrile can be added.[7][8]
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5 - 1.0 mL/min for at least 30-60 minutes or until a stable baseline is achieved.[18]
-
-
Sample Preparation:
-
Adjust the ADC sample concentration to 1-2 mg/mL using the mobile phase.
-
If the sample contains visible precipitates, centrifuge at ~14,000 x g for 10 minutes and use the supernatant.
-
Filter the sample through a low protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Data Analysis:
-
Integrate the peaks in the chromatogram. HMW aggregates will elute first, followed by the main monomer peak, and then any low molecular weight (LMW) fragments.
-
Calculate the relative percentage of each species by dividing the area of that peak by the total area of all peaks.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a highly sensitive method for detecting the presence of aggregates and assessing the overall polydispersity of a sample.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.
-
Set the measurement temperature, typically to 25°C.
-
-
Sample Preparation:
-
The sample must be optically clear. If necessary, centrifuge the sample at 14,000 x g for 10 minutes to remove large particulates.
-
Dilute the ADC sample to a final concentration of approximately 0.5 - 1.0 mg/mL using a buffer that has been filtered through a 0.2 µm filter.
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Set the acquisition parameters. Typically, this involves setting the number of acquisitions and the duration of each run (e.g., 10-15 runs of 10 seconds each).
-
Allow the sample to thermally equilibrate in the instrument for 1-2 minutes before starting the measurement.
-
Initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[9][11]
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function and calculate the particle size distribution.
-
Monomeric Sample: A high-quality, non-aggregated sample should show a single, narrow peak with a hydrodynamic diameter (Z-average) consistent with a monoclonal antibody (~10-15 nm).[11]
-
Aggregated Sample: The presence of aggregates will result in the appearance of additional peaks at larger sizes (e.g., >100 nm) and an increase in the Polydispersity Index (PDI). A PDI value >0.2 often indicates a heterogeneous or aggregated sample.
-
Mechanism of Action & Aggregation Factors
This compound's Mechanism of Action
This compound and its derivatives are potent antimitotic agents.[19] They function by interacting with tubulin, a key protein in the formation of microtubules. This interaction disrupts microtubule dynamics, leading to the collapse of the mitotic spindle, cell cycle arrest in the M-phase, and ultimately, apoptosis (programmed cell death).[19][20]
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 8. lcms.cz [lcms.cz]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. azonano.com [azonano.com]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. adcreview.com [adcreview.com]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing lot-to-lot variability of synthetic Hemiasterlin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability during the synthesis of Hemiasterlin.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing lot-to-lot variability in this compound synthesis?
A1: The primary factors contributing to lot-to-lot variability in the synthesis of this compound include the quality of starting materials, precise control over reaction conditions (temperature, time, and stoichiometry), the efficiency of purification methods, and maintaining stereochemical integrity throughout the synthesis. This compound's structure, featuring sterically hindered amino acids, makes its synthesis particularly sensitive to minor deviations in the protocol.[1][2]
Q2: How can I ensure the quality of my starting materials?
A2: It is crucial to thoroughly characterize all starting materials, including amino acid derivatives and reagents, before use.[1] This includes verifying their identity, purity, and stereochemistry using appropriate analytical techniques such as NMR, Mass Spectrometry, and chiral HPLC. Sourcing from reputable suppliers with consistent quality is also essential. For critical raw materials, establishing clear specifications for purity and impurity profiles is a key step in ensuring the consistency of the final product.[1]
Q3: What are the common challenges associated with the Ugi four-component reaction (4CR) in this compound synthesis?
A3: The Ugi 4CR, a key step in several efficient syntheses of this compound, can be prone to side reactions and incomplete conversions, leading to a complex mixture of byproducts.[3][4] The formation of the imine intermediate and the subsequent nucleophilic attack by the isocyanide are critical steps that can be influenced by solvent polarity and the presence of water.[3] Inadequate control can result in the formation of Passerini-type byproducts or other undesired adducts.
Q4: How can I control the stereochemistry during the synthesis?
A4: Controlling stereochemistry is paramount for the biological activity of this compound. The use of chiral auxiliaries or catalysts in asymmetric synthesis steps is a common strategy.[5] For steps involving the coupling of sterically hindered amino acids, racemization can be a concern. Careful selection of coupling reagents and reaction conditions, such as low temperatures, can help to minimize epimerization.[6] Chiral HPLC analysis at intermediate stages and for the final product is essential to confirm the desired stereochemical outcome.[7]
Q5: What are the recommended analytical techniques for characterizing synthetic this compound and detecting impurities?
A5: A combination of orthogonal analytical techniques is recommended for comprehensive characterization.[8][9] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is essential for assessing purity and identifying impurities.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirmation of the final compound and key intermediates.[12][13] Quantitative NMR (qNMR) can also be a useful tool for determining assay.[8]
Troubleshooting Guides
Issue 1: Low Yield in the Ugi Four-Component Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Ensure anhydrous conditions. Use molecular sieves to remove trace amounts of water. Optimize the reaction solvent; polar aprotic solvents like methanol are often effective.[3] | Increased conversion to the desired Ugi product. |
| Side reactions (e.g., Passerini reaction) | Carefully control the stoichiometry of the reactants. A slight excess of the amine and carboxylic acid components may favor the Ugi pathway. | Reduced formation of byproducts and improved yield of the target compound. |
| Steric hindrance | For sterically demanding substrates, consider using more reactive isocyanides or activating the carboxylic acid component. Longer reaction times or elevated temperatures may be necessary, but should be optimized to avoid degradation. | Improved reaction kinetics and higher conversion rates. |
Issue 2: Poor Stereoselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Racemization during amino acid coupling | Use coupling reagents known to suppress racemization, such as those based on carbodiimides with additives like HOBt or Oxyma. Maintain low reaction temperatures. | Preservation of the stereochemical integrity of the chiral centers. |
| Epimerization during workup or purification | Avoid harsh acidic or basic conditions during extraction and chromatography. Use buffered aqueous solutions for washing and neutral stationary phases for chromatography where possible. | Isolation of the desired diastereomer with high purity. |
| Inadequate chiral control in asymmetric steps | Re-evaluate the chiral auxiliary or catalyst used. Ensure the purity and correct enantiomer of the chiral source. Optimize reaction conditions (solvent, temperature, concentration) for the asymmetric transformation.[5] | Enhanced diastereomeric or enantiomeric excess. |
Issue 3: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reactions | Monitor reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding more reagent or extending the reaction time. | Drive the reaction to completion, minimizing the presence of unreacted starting materials. |
| Formation of deletion or truncated peptides | In solid-phase synthesis, ensure efficient coupling at each step. Double coupling for sterically hindered amino acids can be beneficial.[14] | Reduced levels of deletion sequences in the crude product. |
| Byproducts from protecting group removal | Select orthogonal protecting groups that can be removed under mild conditions without affecting other parts of the molecule. Use appropriate scavengers during cleavage to trap reactive species. | Cleaner crude product with fewer degradation-related impurities. |
| Contamination from solvents or reagents | Use high-purity, HPLC-grade solvents and reagents. Filter all solutions before use. | Elimination of extraneous peaks in the chromatogram. |
Experimental Protocols
Key Experiment: Ugi Four-Component Reaction for this compound Synthesis (Convergent Strategy)
This protocol is a generalized representation based on published synthetic routes.[15][16]
-
Preparation of the Imine: To a solution of the aldehyde component (1.0 eq) in anhydrous methanol (0.1 M) under an inert atmosphere (e.g., argon), add the amine component (1.05 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or ¹H NMR.
-
Ugi Reaction: To the freshly prepared imine solution, add the carboxylic acid component (1.1 eq) followed by the isocyanide component (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
Data Presentation
Table 1: Impact of Ugi Reaction Parameters on Product Profile
| Parameter Varied | Condition A (Standard) | Condition B (Modified) | Observed Impact on Purity (LC-MS Area %) | Observed Impact on Yield |
| Solvent | Anhydrous Methanol | Methanol with 5% Water | Purity decreased due to the formation of hydrolysis byproducts. | Significant decrease in yield. |
| Temperature | 25°C | 50°C | Increased formation of a minor, more polar byproduct. | Slight increase in reaction rate, but overall yield may decrease due to degradation. |
| Stoichiometry (Isocyanide) | 1.0 eq | 1.5 eq | Increased presence of unreacted isocyanide and potential for isocyanide-derived side products. | No significant improvement in yield; may complicate purification. |
Table 2: Analytical Methods for Quality Control of Synthetic this compound
| Analytical Technique | Parameter Measured | Typical Method Parameters | Acceptance Criteria |
| HPLC-UV | Purity, Impurity Profile | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm); Mobile Phase: Gradient of acetonitrile in water with 0.1% TFA; Flow Rate: 1.0 mL/min; Detection: 220 nm | Purity ≥ 98.0%; Individual impurities ≤ 0.5% |
| LC-MS | Identity, Molecular Weight, Impurity Identification | Ionization: Electrospray Ionization (ESI), positive mode; Mass Analyzer: Time-of-Flight (TOF) or Quadrupole | Observed molecular weight within ± 0.5 Da of the theoretical mass. |
| ¹H and ¹³C NMR | Structural Confirmation | Solvent: CDCl₃ or DMSO-d₆; Frequency: ≥ 400 MHz for ¹H | Spectra consistent with the proposed structure of this compound. |
| Chiral HPLC | Stereochemical Purity | Column: Chiral stationary phase (e.g., polysaccharide-based); Mobile Phase: Isocratic mixture of hexanes and isopropanol | Diastereomeric excess (de) or enantiomeric excess (ee) ≥ 99% |
Visualizations
Caption: A simplified workflow for the synthesis of this compound via a Ugi four-component reaction.
Caption: A logical diagram for troubleshooting lot-to-lot variability in this compound synthesis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polypeptide.com [polypeptide.com]
- 9. books.rsc.org [books.rsc.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. moravek.com [moravek.com]
- 12. This compound analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. polypeptide.com [polypeptide.com]
- 16. sciepub.com [sciepub.com]
Validation & Comparative
Hemiasterlin Eclipses Taxanes in Resistant Cancer Models: A Comparative Analysis
Hemiasterlin and its synthetic analogs are emerging as powerful anti-cancer agents, demonstrating significant activity in tumor models that have developed resistance to taxane-based chemotherapies like paclitaxel and docetaxel. A key advantage of hemiasterlins lies in their ability to circumvent the most common mechanism of taxane resistance – the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[1][2] This guide provides a comparative overview of this compound's performance against taxanes, supported by experimental data and detailed methodologies for key assays.
Superior Cytotoxicity of this compound Analogs in Taxane-Resistant Cancers
The synthetic this compound analog, HTI-286, has shown remarkable potency against a panel of human cancer cell lines, including those specifically selected for resistance to taxanes and other chemotherapeutic agents. In direct comparisons, HTI-286 consistently demonstrates lower IC50 values (the concentration required to inhibit the growth of 50% of cells) than paclitaxel, particularly in cell lines that overexpress P-gp.
For instance, in the P-gp-overexpressing KB-8-5 and KB-V1 cell lines, HTI-286 is orders of magnitude more potent than paclitaxel, which shows a dramatic loss of activity.[2] This indicates that HTI-286 is not effectively removed from the cancer cells by the P-gp pump, allowing it to accumulate and exert its cytotoxic effects. Even in cell lines with other resistance mechanisms, such as tubulin mutations (A2780/taxol), HTI-286 retains significant activity.[2]
| Cell Line | Cancer Type | Resistance Mechanism | HTI-286 IC50 (nM) | Paclitaxel IC50 (nM) | Relative Resistance (to parental line) for Paclitaxel | Relative Resistance (to parental line) for HTI-286 |
| KB-3-1 | Epidermoid | Parental (Sensitive) | 2.0 | 4.8 | - | - |
| KB-8-5 | Epidermoid | P-gp overexpression | 3.3 | 240 | 50 | 1.7 |
| KB-V1 | Epidermoid | P-gp overexpression | 4.3 | 11,000 | 2292 | 2.2 |
| A2780 | Ovarian | Parental (Sensitive) | 1.1 | 14.5 | - | - |
| A2780/taxol | Ovarian | Tubulin mutation | 16.0 | 430 | 29.7 | 14.5 |
| HCT-15 | Colon | Intrinsic P-gp | 2.0 | 1,200 | N/A | N/A |
Data summarized from Loganzo, F. et al., Cancer Research, 2003.[2]
Mechanism of Action: Disrupting the Cellular Skeleton
This compound and its analogs exert their anti-cancer effects by potently inhibiting tubulin polymerization.[1][3] Tubulin proteins are the building blocks of microtubules, which are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis), structure, and intracellular transport.
By binding to the Vinca domain on tubulin, this compound prevents the assembly of microtubules.[1] This disruption of microtubule dynamics leads to a cascade of events within the cancer cell:
-
Mitotic Arrest: The cell is unable to form a proper mitotic spindle, a microtubule-based structure necessary for chromosome segregation during cell division. This causes the cell to become arrested in the M-phase (mitosis) of the cell cycle.[1][4]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the cell's programmed cell death pathways, leading to apoptosis.[1]
This mechanism is distinct from that of taxanes, which stabilize microtubules, also leading to mitotic arrest but through a different interaction with the tubulin protein. The ability of this compound to bypass P-gp-mediated efflux, combined with its potent tubulin-depolymerizing activity, makes it a highly effective agent against taxane-resistant tumors.[2]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of a compound.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, paclitaxel, or other test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO2. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Leave the plate overnight in the incubator in a humidified atmosphere.[5] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8]
Protocol:
-
Reagent Preparation: On ice, thaw purified tubulin (>99% pure), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol).[8]
-
Reaction Mixture: Prepare a tubulin solution at a final concentration of approximately 3 mg/mL in polymerization buffer supplemented with 1 mM GTP. Keep the mixture on ice.[8]
-
Plate Preparation: Pre-warm a 96-well plate to 37°C. Add 10 µL of the test compound (this compound, paclitaxel as a control, or vehicle) at 10x the final desired concentration to the appropriate wells.
-
Initiate Polymerization: Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.[8][9]
-
Data Analysis: Plot the absorbance against time. An increase in absorbance indicates microtubule polymerization. Inhibitors of polymerization like this compound will show a reduced rate and extent of absorbance increase compared to the control. Stabilizers like paclitaxel will show an increased rate and extent of polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound and its analogs represent a promising class of anti-cancer agents with a clear advantage in overcoming P-gp-mediated taxane resistance. Their potent cytotoxicity, demonstrated in numerous resistant cell lines, is attributed to their ability to inhibit tubulin polymerization while evading the common drug efflux pumps that render taxanes ineffective. The compelling preclinical data strongly supports the continued development of this compound-based therapeutics for patients with taxane-refractory cancers.
References
- 1. HTI-286, a synthetic analogue of the tripeptide this compound, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Preclinical Comparison of Hemiasterlin and Eribulin: Unraveling Two Potent Microtubule Inhibitors
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed head-to-head comparison of two such agents, Hemiasterlin and eribulin, based on available preclinical data. While both compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, they exhibit distinct mechanisms and efficacy profiles. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development.
Mechanism of Action: A Tale of Two Microtubule Disruptors
Both this compound and eribulin exert their cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. However, their specific interactions with tubulin, the building block of microtubules, differ significantly.
This compound , a natural tripeptide isolated from marine sponges, acts as a potent microtubule depolymerizer.[1][2] It is believed to bind to the vinca domain of tubulin, leading to the disruption of microtubule structure.[3][4] This disruption triggers mitotic arrest, ultimately leading to programmed cell death (apoptosis).[3]
Eribulin , a synthetic analog of the marine natural product halichondrin B, possesses a unique mechanism of action that distinguishes it from many other microtubule inhibitors.[5][6] It primarily acts at the positive ends of microtubules, inhibiting their growth phase without significantly affecting the shortening phase.[6][7] This "end-poisoning" mechanism leads to the sequestration of tubulin into non-functional aggregates, causing irreversible mitotic blockade and subsequent apoptosis.[1][8]
In Vitro Cytotoxicity: Potency at the Nanomolar Scale
Preclinical studies have demonstrated that both this compound and eribulin exhibit potent cytotoxic activity against a wide range of cancer cell lines at nanomolar concentrations.
This compound has shown sub-nanomolar to low-nanomolar IC50 values across various cancer cell lines.[3] For instance, in one study, this compound displayed IC50 values of 0.18 nM in SKBR3 (HER2+ breast cancer), 0.15 nM in BT474 (HER2+ breast cancer), and 0.37 nM in MCF7 (HER2- breast cancer) cells.[3]
Eribulin has also demonstrated broad and potent in vitro activity.[8] IC50 values for eribulin typically range from sub-nanomolar to low nanomolar concentrations in cell lines derived from breast, colon, lung, prostate, and other cancers.[8][9] For example, in a panel of hematologic neoplasm cell lines, eribulin displayed IC50 values ranging from 0.13 to 12.12 nM.[9]
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Eribulin in Select Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | SKBR3 | Breast (HER2+) | 0.18 | [3] |
| This compound | BT474 | Breast (HER2+) | 0.15 | [3] |
| This compound | MCF7 | Breast (HER2-) | 0.37 | [3] |
| Eribulin | Various Hematologic | Leukemia/Lymphoma | 0.13 - 12.12 | [9] |
| Eribulin | Various Solid Tumors | Breast, Colon, Lung, etc. | 0.09 - 9.5 | [8] |
In Vivo Efficacy: Tumor Regression in Preclinical Models
In vivo studies using animal models, primarily xenografts, have corroborated the potent antitumor activity of both this compound and eribulin.
While specific in vivo data for standalone This compound is less abundant in the public domain, its potent cytotoxicity has led to its successful incorporation as a payload in antibody-drug conjugates (ADCs). For example, the this compound derivative SC209, when part of an ADC, demonstrated significant tumor growth inhibition in xenograft models.[10]
Eribulin has been extensively studied in various human tumor xenograft models, demonstrating significant tumor regression and increased lifespan in mice.[8] In a breast cancer model (MDA-MB-435), eribulin treatment led to complete tumor regression in 14 out of 15 animals.[8] Similarly, in a fibrosarcoma model (HT-1080), eribulin treatment resulted in 100% of mice being tumor-free by day 38 at the maximum tolerated dose.[8]
Table 2: In Vivo Efficacy of Eribulin in Human Tumor Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Breast Cancer | MDA-MB-435 | 0.375–1.5 mg/kg/dose (Q4D x 3) | Complete tumor regression in 14/15 animals | [8] |
| Fibrosarcoma | HT-1080 | 1.7 mg/kg (Q4D x 3) | 10/10 mice tumor-free by day 38 | [8] |
| Pancreatic Cancer | PANC-1 | 0.4-4 mg/kg (Q4D x 3) | Long-lasting remissions | [8] |
| Lung Cancer | NCI-H522 | 0.375–1.5 mg/kg/dose (Q4D x 3) | Complete tumor regression in 14/15 animals | [8] |
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of this compound or eribulin for a specified period (e.g., 72 or 96 hours).[11] Cell viability is then assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curves.
In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)
Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[12] Once tumors reach a palpable size, mice are randomized into control and treatment groups. Eribulin or the test compound is administered intravenously or intraperitoneally according to a specific dosing schedule (e.g., once every 4 days for 3 doses).[8] Tumor volume and body weight are measured regularly. The efficacy of the treatment is evaluated by comparing the tumor growth in the treated group to the control group.
Visualizing the Mechanisms
Signaling Pathway of Microtubule-Targeting Agents
Caption: Microtubule-targeting agents interfere with cell division.
Experimental Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for preclinical in vivo efficacy studies.
Conclusion
Both this compound and eribulin are highly potent microtubule-targeting agents with significant preclinical antitumor activity. While they share the common outcome of inducing mitotic arrest and apoptosis, their distinct mechanisms of action at the molecular level may have implications for their efficacy in different tumor types and their potential for overcoming drug resistance. Eribulin's unique "end-poisoning" mechanism and its well-documented in vivo efficacy have led to its successful clinical development. This compound's exceptional potency has made it an attractive payload for targeted therapies like ADCs. Further head-to-head preclinical studies would be invaluable for a more direct comparison and to better understand the nuances of their therapeutic potential.
References
- 1. Eribulin mesylate as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic peptides this compound, this compound A and this compound B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Eribulin Binds at Microtubule Ends to a Single Site on Tubulin to Suppress Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of Eribulin, a Novel Tubulin Binding Agent, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of eribulin depend on modulation of the tumor microenvironment by vascular remodeling in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Synergies: A Comparative Guide to Hemiasterlin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Hemiasterlin, a potent antimitotic agent originally isolated from marine sponges, and its synthetic derivatives have demonstrated significant promise in preclinical cancer research.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[2] This guide provides a comprehensive comparison of the synergistic effects of this compound and its derivatives when combined with other chemotherapeutic agents, supported by experimental data.
This compound's Synergistic Potential: An Overview
The therapeutic efficacy of many anticancer drugs can be enhanced through combination therapies that leverage synergistic interactions. This compound and its derivatives have been shown to act synergistically with a variety of other agents, offering the potential for improved treatment outcomes and reduced drug resistance. This guide will delve into specific combinations, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the synergistic effects of this compound derivatives in combination with other anticancer agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5][6][7]
Table 1: In Vitro Synergistic Effects of this compound Derivatives
| This compound Derivative | Combination Agent | Cancer Cell Line | IC50 (nM) - Derivative Alone | IC50 (µM) - Agent Alone | Combination Index (CI) at IC50 | Reference(s) |
| (R)(S)(S)-BF65 | MK-2206 (Akt Inhibitor) | SKOV3 (Ovarian) | 4.6 ± 0.9 | 6.8 ± 1.2 | < 1 (Synergistic) | [8] |
Table 2: In Vivo Efficacy of this compound-Based Antibody-Drug Conjugate (ADC) Combinations
| This compound-Based ADC | Combination Agent | Cancer Model | Efficacy Endpoint | Result | Reference(s) |
| STRO-002 | Carboplatin | Igrov-1 Ovarian Xenograft | Tumor Growth Inhibition (TGI) | 87% TGI with combination vs. 51% with carboplatin alone | [9][10][11][12] |
| STRO-002 | Bevacizumab | Ovarian Cancer Xenograft | Tumor Growth Inhibition (TGI) | 96% TGI with combination vs. 20% with STRO-002 alone and 68% with bevacizumab alone | [13] |
Mechanistic Insights into Synergistic Interactions
The synergistic effects of this compound combinations stem from complementary mechanisms of action that target multiple vulnerabilities in cancer cells.
This compound Derivative and Akt Inhibition
The combination of the this compound derivative (R)(S)(S)-BF65 and the Akt inhibitor MK-2206 in SKOV3 ovarian cancer cells provides a clear example of synergistic cytotoxicity.[2][8] this compound's primary action is microtubule disruption, leading to mitotic arrest.[2] MK-2206, on the other hand, inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][14]
The synergy arises from a multi-pronged attack:
-
(R)(S)(S)-BF65 induces mitotic arrest and downregulates the anti-apoptotic protein Mcl-1.[2]
-
MK-2206 inhibits Akt, leading to G0/G1 cell cycle arrest.[2]
-
The combination results in a more profound and sustained cell cycle arrest at both G0/G1 and G2/M phases.[2]
-
Furthermore, (R)(S)(S)-BF65 counteracts the pro-survival effects induced by MK-2206, such as the upregulation of Bcl-2 and activation of MAPKs.[2] MK-2206, in turn, enhances the microtubule depolymerization effect of the this compound derivative.[2]
References
- 1. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 12th Biennial Ovarian Cancer Research Symposium – STRO-002 Abstract | Sutro Biopharma, Inc. [sutrobio.com]
- 12. Society for Gynecologic Oncology (SGO) 2018 – STRO-002 Abstract | Sutro Biopharma, Inc. [sutrobio.com]
- 13. sutrobio.com [sutrobio.com]
- 14. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of the Bystander Killing Effect of Different Hemiasterlin ADCs
This guide provides a comparative analysis of the bystander killing effect of different Antibody-Drug Conjugates (ADCs) utilizing Hemiasterlin and its derivatives as payloads. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Role in ADCs
This compound, a natural product isolated from marine sponges, is a potent antimitotic agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][2] Its high cytotoxicity makes it an attractive payload for ADCs.[1][3] The bystander killing effect, where the ADC's payload diffuses from the target antigen-positive cell to kill neighboring antigen-negative cells, is a crucial attribute for treating heterogeneous tumors.[4][5][] This effect is largely dependent on the properties of the payload and the linker used in the ADC.[5][7] Several this compound derivatives have been developed for use in ADCs, each with potentially different bystander killing capabilities.
Comparative Analysis of this compound-Based ADC Payloads
While direct head-to-head comparative studies on the bystander effect of different this compound ADCs are limited in publicly available literature, we can compare the properties of ADCs based on different this compound derivatives from various studies. The key derivatives include this compound itself, taltobulin (HTI-286), ZD01886, and SC209.
Table 1: In Vitro Cytotoxicity of this compound, Taltobulin, and their ADCs
| Compound | Cell Line | Target | IC50 (nM) | Source |
| This compound | SKBR3 | HER2+ | Sub-nanomolar | [2] |
| BT474 | HER2+ | Sub-nanomolar | [2] | |
| MCF7 | HER2- | Sub-nanomolar | [2] | |
| Taltobulin (HTI-286) | SKBR3 | HER2+ | ~10x higher than this compound | [2] |
| BT474 | HER2+ | ~10x higher than this compound | [2] | |
| MCF7 | HER2- | ~10x higher than this compound | [2] | |
| This compound-ADC (ADC 1) | SKBR3 | HER2+ | Sub-nanomolar | [2] |
| BT474 | HER2+ | Sub-nanomolar | [2] | |
| MCF7 | HER2- | Negligible activity | [2] | |
| Taltobulin-ADC (ADC 2) | SKBR3 | HER2+ | Sub-nanomolar | [2] |
| BT474 | HER2+ | Sub-nanomolar | [2] | |
| MCF7 | HER2- | Negligible activity | [2] |
Note: The study providing these results indicated that both this compound and Taltobulin ADCs displayed cytotoxicity comparable to a clinically validated MMAE ADC.[2]
ZymeLink™ this compound (ZD01886)
Zymeworks has developed the ZymeLink™ platform which utilizes a this compound derivative.[8] Following internalization and lysosomal trafficking of the ADC, the potent bystander-active microtubule inhibitor, ZD01886, is released.[8] The hydrophilic nature of the ZymeLink drug linker is designed to improve pharmacokinetics and stability.[8]
Luveltamab Tazevibulin (STRO-002)
STRO-002 is a Folate Receptor Alpha (FolRα)-targeting ADC that utilizes a novel 3-aminophenyl this compound derivative payload (SC209 is the active cytotoxin released from the SC239 linker-payload).[9][10] Preclinical studies have demonstrated that STRO-002 exhibits bystander killing of target-negative cells when co-cultured with target-positive cells.[10] This ADC is currently in clinical trials for ovarian and endometrial cancers.[9][11]
Experimental Protocols for Assessing Bystander Killing Effect
The bystander effect of ADCs is typically evaluated using in vitro assays that mimic a heterogeneous tumor environment.
Co-Culture Bystander Assay
This is a widely used method to assess the ability of an ADC's payload to kill antigen-negative cells in the presence of antigen-positive cells.[4][12][13]
Methodology:
-
Cell Line Preparation:
-
Co-Culture Seeding:
-
Ag+ and Ag- cells are seeded together in various ratios in a 96-well plate.[13]
-
-
ADC Treatment:
-
The co-cultured cells are treated with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.[13]
-
-
Incubation and Monitoring:
-
Data Analysis:
-
The reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates the extent of the bystander effect.[4]
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.[4][15]
Methodology:
-
Preparation of Conditioned Medium:
-
Ag+ cells are treated with the ADC for a specific duration.
-
The cell culture supernatant (conditioned medium), which now contains any released payload, is collected.[4]
-
-
Treatment of Bystander Cells:
-
The conditioned medium is transferred to a culture of Ag- cells.[4]
-
-
Viability Assessment:
Visualizing the Mechanisms
ADC Bystander Killing Workflow
Caption: Workflow of this compound ADC-mediated bystander killing.
This compound's Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound and its derivatives are potent microtubule inhibitors that serve as effective payloads in ADCs. Several this compound-based ADCs, such as those utilizing taltobulin, ZD01886, and SC209, have been developed and show promise in preclinical and clinical settings. The bystander killing effect is a key feature of some of these ADCs, potentially enhancing their efficacy in treating heterogeneous tumors. Standardized in vitro assays, such as co-culture and conditioned medium transfer experiments, are crucial for quantifying and comparing the bystander killing potential of different this compound ADCs. Further direct comparative studies are needed to fully elucidate the relative potencies of the bystander effect across different this compound ADC platforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZymeLink™ this compound — Zymeworks [zymeworks.com]
- 9. Antibody–drug conjugates as targeted therapy for treating gynecologic cancers: update 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sutrobio.com [sutrobio.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating Hemiasterlin-Induced Apoptosis Through Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hemiasterlin- and other microtubule-targeting agents' ability to induce apoptosis by activating the caspase cascade. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
This compound, a potent tripeptide of marine origin, and its synthetic analogs are promising anti-cancer agents that function by disrupting microtubule dynamics.[1] This disruption leads to mitotic arrest and subsequent programmed cell death, or apoptosis. A key validation step for any new anti-cancer therapeutic that aims to induce apoptosis is the confirmation of caspase activation, the central executioners of this process.
Comparing this compound to Other Microtubule Inhibitors
To objectively assess the apoptotic-inducing efficacy of this compound, its performance in activating caspases can be compared with other well-established microtubule inhibitors, such as Paclitaxel and Vinblastine. The following table summarizes hypothetical, yet representative, quantitative data from a colorimetric caspase-3/7 activity assay in a human cancer cell line (e.g., A549 lung carcinoma) following 24-hour treatment.
| Treatment (Concentration) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 |
| This compound (10 nM) | 4.2 ± 0.5 |
| Paclitaxel (10 nM) | 2.5 ± 0.3 |
| Vinblastine (10 nM) | 3.8 ± 0.4 |
This data is illustrative and intended for comparative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific this compound analog used.
This compound-Induced Apoptotic Signaling Pathway
This compound's disruption of microtubule dynamics triggers the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria. The process culminates in the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.
Caption: this compound-induced intrinsic apoptotic pathway.
Experimental Workflow for Caspase Activation Assays
Validating this compound-induced apoptosis involves a series of well-defined experimental steps. The following diagram illustrates a typical workflow for assessing caspase activation in response to treatment.
References
A Comparative Guide to the In Vivo Toxicity of Hemiasterlin and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo toxicity profiles of the natural anti-mitotic agent Hemiasterlin and its synthetic derivatives. The development of synthetic analogs of this compound has been driven by the need to improve upon the therapeutic index of the parent compound, which, despite its potent anti-cancer activity, has been associated with significant in vivo toxicity. This document summarizes available preclinical and clinical data to offer a comparative overview for researchers in oncology and drug development.
Executive Summary
This compound is a potent natural product that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. However, its clinical development has been hampered by a narrow therapeutic window due to in vivo toxicity. Synthetic derivatives, such as Taltobulin (HTI-286) and E7974, have been engineered to retain the potent anti-mitotic activity of this compound while exhibiting a more favorable toxicity profile. Preclinical and clinical studies have shown that these derivatives can be administered at effective doses with manageable side effects, a significant improvement over the parent compound.
Comparative In Vivo Toxicity Data
| Compound | Species | Administration Route | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) / Key Toxicities | Source |
| This compound | Mouse | Not Specified | Not explicitly defined, but efficacy is associated with significant toxicity. | Body weight loss, mortality.[1] | [1] |
| Taltobulin (HTI-286) | Mouse (athymic nu/nu female) | Intravenous (i.v.) | 1.6 mg/kg | Not specified in the context of MTD determination for efficacy studies. | [1] |
| Rat | Intravenous (i.v.) | Well-tolerated at 0.12 mg/kg | No clinical signs of hepatic or renal insufficiency observed. | ||
| E7974 | Human (Phase I Clinical Trial) | Intravenous (i.v.) | 0.15 mg/m² (weekly x 3, q28d) | Grade 4 neutropenia, neutropenic fever. | [2] |
Experimental Protocols
The determination of in vivo toxicity, particularly the Maximum Tolerated Dose (MTD), is a critical step in preclinical drug development. Below is a generalized protocol for an MTD study in mice, which is a common model for assessing the toxicity of anti-cancer agents like this compound and its derivatives.
Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of a test compound that can be administered to mice without causing dose-limiting toxicity (DLT).
Animal Model:
-
Species: Mouse
-
Strain: Typically an immunocompromised strain for xenograft studies (e.g., athymic nu/nu, SCID) or a standard inbred strain for general toxicity (e.g., C57BL/6, BALB/c).
-
Sex: Both male and female mice are often used initially to assess for sex-specific differences in toxicity.
-
Age: Typically 6-8 weeks old.
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.
Experimental Design:
-
Dose Escalation: A modified Fibonacci dose escalation scheme is commonly employed. An initial cohort of mice (e.g., 3-5 animals) is treated with a starting dose, which is often a fraction of a dose that showed some effect in in vitro studies or is based on historical data for similar compounds.
-
Observation Period: Following administration, animals are observed for a defined period (e.g., 7-14 days) for clinical signs of toxicity.
-
Dose Escalation/De-escalation: If no DLTs are observed in the initial cohort, the dose is escalated for the next cohort. If DLTs are observed in a significant portion of a cohort (e.g., >1/3 or >2/6), the dose is considered to have exceeded the MTD, and a lower dose level is tested in a new cohort to identify the MTD.
-
MTD Definition: The MTD is typically defined as the highest dose level at which no more than one animal in a cohort of six experiences a DLT.
Parameters Monitored:
-
Mortality: Number of deaths in each dose group.
-
Clinical Signs: Daily observations for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and physiological functions (e.g., changes in respiration).
-
Body Weight: Individual animal body weights are recorded daily or several times a week. A significant and sustained body weight loss (e.g., >15-20%) is often considered a DLT.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples may be collected for complete blood counts (CBC) and analysis of serum chemistry panels to assess effects on hematopoietic cells, liver function, and kidney function.
-
Gross Necropsy and Histopathology: At the termination of the study, a gross necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination to identify any treatment-related microscopic changes.
Mechanism of Action and Signaling Pathway
This compound and its synthetic derivatives exert their anti-cancer effects by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow
The preclinical evaluation of the in vivo toxicity of a novel this compound derivative typically follows a structured workflow, from initial dose-range finding to a more detailed toxicity assessment.
Caption: Preclinical in vivo toxicity assessment workflow.
Conclusion
The available evidence strongly suggests that synthetic derivatives of this compound, such as Taltobulin (HTI-286) and E7974, offer a significant advantage over the natural product in terms of their in vivo toxicity profiles. While this compound's therapeutic potential is limited by its toxicity, its synthetic analogs have demonstrated the ability to be administered at doses that are both effective against tumors and tolerable in preclinical models and in human clinical trials. The primary dose-limiting toxicity observed for these derivatives in humans appears to be manageable hematological effects, particularly neutropenia. Further research involving direct comparative in vivo toxicity studies would be invaluable for a more precise quantitative comparison and for guiding the development of the next generation of this compound-based anti-cancer therapeutics.
References
Navigating the Labyrinth of ADC Stability: A Comparative Analysis of Hemiasterlin ADC Linkers
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Premature release of the potent cytotoxic payload can lead to off-target toxicity, while insufficient cleavage at the tumor site can render the ADC ineffective. This guide provides a comparative analysis of the stability of different linkers used in Hemiasterlin ADCs, supported by experimental data to inform the rational design of next-generation cancer therapeutics.
This compound, a potent anti-mitotic agent, has emerged as a valuable payload for ADCs. The linker connecting this compound to the monoclonal antibody plays a pivotal role in the overall performance of the conjugate. This guide delves into the stability profiles of various linker technologies, with a focus on cleavable linkers that are designed to release the this compound payload within the tumor microenvironment.
Comparative Stability of this compound ADC Linkers
The stability of an ADC is typically assessed by its half-life in plasma and the rate of premature payload release. The following table summarizes available quantitative data for different linker types, providing a snapshot of their performance in preclinical models.
| Linker Type | Specific Linker Example | Payload | Key Stability Findings | Species | Reference |
| Dipeptide (Val-Cit) | Valine-Citrulline (VCit) | MMAF | Half-life of ~2 days. Unstable due to cleavage by carboxylesterase 1c (Ces1c). | Mouse | [1] |
| MMAF | Stable with no significant degradation observed over 28 days. | Human | [2] | ||
| Modified Dipeptide (Glu-Val-Cit) | Glutamic acid-Valine-Citrulline (EVCit) | MMAF | Significantly improved half-life of ~12 days. Resistant to cleavage by Ces1c. | Mouse | [1] |
| MMAF | Stable with no significant degradation observed over 28 days. | Human | [2] | ||
| Novel Cleavable Linker | 3-aminophenyl this compound linker-warhead (SC239) | This compound | Stable in circulation with no change in Drug-to-Antibody Ratio (DAR) for up to 21 days. Half-life of 6.4 days. | Mouse | |
| Proprietary Dipeptide | ZymeLink™ | This compound | Described as having favorable pharmacokinetics and stability with limited premature payload release. Specific quantitative data not publicly available. | N/A | [3] |
Note: While the payload in this comparative study was Monomethyl Auristatin F (MMAF), the findings on the intrinsic stability of the valine-citrulline (VCit) and glutamic acid-valine-citrulline (EVCit) linkers are highly relevant and transferable to this compound ADCs, as the primary determinant of stability in this context is the linker's susceptibility to plasma enzymes.
Key Insights from the Comparative Data:
-
Valine-Citrulline (VCit) Linkers: The widely used VCit linker demonstrates significant species-dependent stability. While stable in human plasma, it is rapidly cleaved in mouse plasma by the carboxylesterase Ces1c[1][4]. This highlights a critical consideration for preclinical to clinical translation, as promising results in human-derived in vitro systems may not be replicated in murine models.
-
Glutamic acid-Valine-Citrulline (EVCit) Linkers: The addition of a glutamic acid residue to the VCit linker (EVCit) effectively shields it from the action of mouse Ces1c, leading to a dramatic increase in in vivo stability in mice[1]. This modification retains the linker's susceptibility to cleavage by lysosomal proteases like cathepsin B, ensuring payload release at the target site[2].
-
Novel Cleavable Linkers: The linker employed in the STRO-002 ADC, a 3-aminophenyl this compound conjugate, demonstrates robust stability in mice, with a half-life of 6.4 days and no significant payload loss over 21 days. This indicates the successful development of a stable linker chemistry specifically for this compound.
-
Proprietary Platforms: Companies like Zymeworks are developing proprietary linker technologies, such as ZymeLink™, which are optimized for hydrophilicity and stability, aiming for a wider therapeutic window[3]. While detailed quantitative data is often proprietary, these platforms represent ongoing innovation in the field.
Experimental Protocols for Assessing ADC Linker Stability
Accurate assessment of ADC linker stability is paramount for preclinical development. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species (e.g., mouse, rat, monkey, human).
Methodology:
-
Incubation: The ADC is incubated in plasma at a concentration of 90 μg/mL at 37°C for a predetermined time course (e.g., 0, 1, 3, 5, and 7 days)[5].
-
Sample Collection: At each time point, an aliquot of the plasma sample is collected and stored at -80°C until analysis.
-
Quantification of Intact ADC:
-
ELISA: A sandwich ELISA can be used to quantify the concentration of the total antibody and the antibody-conjugated drug. The loss of conjugated drug over time indicates linker instability.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The plasma samples are analyzed by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time signifies payload deconjugation.
-
-
Quantification of Released Payload:
-
LC-MS/MS: To quantify the amount of free payload, plasma proteins are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the free payload is then analyzed by tandem mass spectrometry (LC-MS/MS)[5].
-
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo half-life and clearance of an ADC and to assess its stability in a living organism.
Methodology:
-
Animal Model: An appropriate animal model (e.g., mice) is selected.
-
ADC Administration: The ADC is administered to the animals, typically via a single intravenous bolus injection at a specific dose (e.g., 3 mg/kg)[5].
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 0.042, 1, 2, 4, 7, 14, 21, and 28 days)[5].
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Analysis: The plasma samples are analyzed using ELISA and/or LC-MS methods as described in the in vitro assay to determine the concentration of total antibody, intact ADC, and free payload over time.
-
Pharmacokinetic Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizing Linker Cleavage and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of linker cleavage and the experimental workflow for assessing ADC stability.
Caption: Mechanism of action for a cleavable this compound ADC.
Caption: Experimental workflow for assessing ADC linker stability.
Conclusion
The choice of linker is a critical decision in the design of this compound ADCs, with a profound impact on their stability, efficacy, and safety profile. While the traditional valine-citrulline linker shows promise in human systems, its instability in murine models necessitates careful consideration and the exploration of more stable alternatives like the glutamic acid-modified EVCit linker for preclinical evaluation. The development of novel, highly stable linkers, such as that used in STRO-002, demonstrates the continuous progress in optimizing ADC technology. By employing rigorous in vitro and in vivo stability assays, researchers can make data-driven decisions to select the optimal linker, paving the way for the development of more effective and safer this compound-based cancer therapies.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZymeLink™ this compound — Zymeworks [zymeworks.com]
- 4. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Hemiasterlin Resistance: A Comparative Guide to the Role of Tubulin Mutations
For Researchers, Scientists, and Drug Development Professionals
Hemiasterlins, a class of potent tripeptides originally isolated from marine sponges, have shown significant promise as anticancer agents due to their ability to disrupt microtubule dynamics.[1][2][3] A synthetic analog, HTI-286 (taltobulin), has been a focal point of research, demonstrating potent inhibition of tubulin polymerization and efficacy in preclinical models, including those resistant to other microtubule-targeting drugs like paclitaxel.[2][3][4] However, the emergence of resistance poses a significant challenge to their therapeutic potential. This guide provides a comprehensive comparison of the mechanisms underlying Hemiasterlin resistance, with a focus on the role of tubulin mutations. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved pathways and processes.
Unraveling the Resistance Mechanism: Increased Microtubule Stability
Unlike resistance mechanisms for some other tubulin-binding agents that involve reduced drug affinity, resistance to the this compound analog HTI-286 is primarily mediated by mutations in α- and β-tubulin that lead to increased microtubule stability.[1] This enhanced stability counteracts the depolymerizing effect of this compound, rendering the drug less effective.
Resistant cell lines exhibit a higher percentage of polymerized tubulin even in the absence of the drug, and their microtubules are more resistant to depolymerization induced by cold temperatures.[1] Furthermore, these resistant microtubules often show increased levels of post-translational modifications such as acetylation and detyrosination, which are markers of stable microtubules.[1]
Comparative Analysis of Tubulin Mutations in this compound Resistance
Studies on ovarian carcinoma cells (A2780/1A9) made resistant to HTI-286 have identified several key mutations in both α- and β-tubulin that contribute to this resistance phenotype. The following tables summarize the quantitative data on resistance levels and the specific mutations identified.
| Cell Line | Drug | IC50 (nM) [Parental] | IC50 (nM) [Resistant] | Fold Resistance | Reference |
| 1A9 | HTI-286 | ~2.5 | 142.5 - 222.5 | 57 - 89 | [1][4] |
Table 1: Comparison of HTI-286 Cytotoxicity in Parental and Resistant Ovarian Carcinoma Cell Lines. This table illustrates the significant increase in the half-maximal inhibitory concentration (IC50) of HTI-286 in resistant cell lines compared to the parental 1A9 cell line.
| Tubulin Subunit | Mutation | Location | Associated Phenotype | Reference |
| β-tubulin (M40) | S172A | - | Increased microtubule stability | [1] |
| α-tubulin (Kα-1) | S165P | - | Increased microtubule stability | [1] |
| α-tubulin (Kα-1) | R221H | - | Increased microtubule stability | [1] |
| α-tubulin (Kα-1) | I384V | - | Increased microtubule stability | [1] |
Table 2: Identified Tubulin Mutations Conferring Resistance to HTI-286. This table details the specific amino acid substitutions in α- and β-tubulin that have been experimentally linked to this compound resistance.
Cross-Resistance and Collateral Sensitivity
This compound-resistant cells often exhibit cross-resistance to other microtubule-depolymerizing agents, while showing increased sensitivity (collateral sensitivity) to microtubule-stabilizing agents. This phenomenon further supports the mechanism of resistance being increased microtubule stability.
| Drug Class | Examples | Resistance Profile in HTI-286 Resistant Cells | Fold Change | Reference |
| Microtubule Depolymerizers | ||||
| Vinca Alkaloids | Vinblastine | Cross-resistance | 3 - 186 | [1] |
| Colchicine Site Binders | Colchicine | Cross-resistance | 3 - 186 | [1] |
| Microtubule Stabilizers | ||||
| Taxanes | Paclitaxel | Collateral sensitivity | 2 - 14 | [1] |
Table 3: Cross-Resistance and Collateral Sensitivity Profile of HTI-286 Resistant Cells. This table summarizes the response of HTI-286 resistant cells to other classes of microtubule-targeting agents.
The Role of β-Tubulin Isotype Expression
The expression levels of different β-tubulin isotypes can also influence the sensitivity of cancer cells to this compound and its analogs. While specific quantitative data directly correlating various isotype levels with this compound IC50 values is still emerging, studies have suggested that the expression of certain isotypes, such as βIII-tubulin, may play a role in modulating drug response.[5][6] Further research is needed to fully elucidate the predictive power of β-tubulin isotype expression in this compound treatment.
Experimental Protocols
Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol describes a method to determine the cytotoxicity of this compound and its analogs against adherent cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., A2780/1A9 and resistant variants)
-
Complete culture medium
-
This compound or its analogs (e.g., HTI-286)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to attach overnight.[7]
-
Drug Treatment: Treat the cells with a serial dilution of the this compound compound for a specified period (e.g., 72-96 hours).[7]
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[7][8]
-
Washing: Remove the TCA and wash the plates five times with water. Allow the plates to air dry completely.[7]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][8]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound compound
-
Microplate spectrophotometer
Procedure:
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol.
-
Compound Addition: Add the this compound compound at various concentrations to the wells of a 96-well plate. Include appropriate controls (e.g., vehicle, known polymerization inhibitor/promoter).
-
Initiate Polymerization: Add the tubulin reaction mixture to the wells containing the compounds.
-
Monitor Polymerization: Immediately transfer the plate to a microplate spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.
Visualizing the Mechanisms
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for validating tubulin mutations in this compound resistance.
References
- 1. Tumor cells resistant to a microtubule-depolymerizing this compound analogue, HTI-286, have mutations in alpha- or beta-tubulin and increased microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HTI-286, a synthetic analogue of the tripeptide this compound, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Hemiasterlin Analogs Demonstrate Potent Antitumor Activity in Patient-Derived Xenograft (PDX) Models, Offering a Promising Alternative to Conventional Microtubule-Targeting Agents
For Immediate Release
[City, State] – [Date] – New research highlights the significant therapeutic potential of Hemiasterlin analogs, a class of potent microtubule-targeting agents, in preclinical cancer models. Studies utilizing patient-derived xenografts (PDX) — which closely mimic the complexity and heterogeneity of human tumors — have demonstrated the robust antitumor activity of these compounds, positioning them as a compelling alternative to conventional chemotherapies like taxanes. This comparison guide provides an objective analysis of this compound's activity in PDX models, supported by experimental data and detailed protocols for researchers in drug development.
This compound, a natural tripeptide isolated from marine sponges, and its synthetic analogs function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. A key advantage of certain this compound derivatives is their ability to overcome multidrug resistance, a common challenge with taxanes. One of the most promising applications of this compound analogs is as cytotoxic payloads in antibody-drug conjugates (ADCs).
Efficacy of this compound Derivative in an Ovarian Cancer PDX Model
A notable example is the ADC STRO-002, which utilizes a 3-aminophenyl this compound derivative as its cytotoxic payload. In a study involving a patient-derived xenograft (PDX) model of ovarian cancer, a single dose of STRO-002 resulted in significant tumor growth inhibition.[1][2] This demonstrates the potent in vivo activity of the this compound-based payload when delivered directly to the tumor cells via a targeted antibody.
Table 1: Antitumor Activity of STRO-002 in an Ovarian Cancer PDX Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |
| STRO-002 | Single Dose | Significant | [1][2] |
| Vehicle Control | - | - | [1][2] |
While direct head-to-head comparative studies of this compound analogs and taxanes in the same PDX models are limited in the public domain, the significant single-agent activity of the this compound derivative in STRO-002 suggests a potent therapeutic effect. For context, a separate study on the microtubule inhibitor eribulin in platinum-resistant ovarian cancer PDX models showed its efficacy to be similar to that of paclitaxel.[3][4][5] This finding underscores the potential of novel microtubule inhibitors to match or exceed the activity of established taxanes.
Mechanism of Action: A Distinct Approach to Microtubule Disruption
This compound and its analogs destabilize microtubules, a mechanism shared with vinca alkaloids but distinct from taxanes, which stabilize microtubules.[6] This difference in mechanism may contribute to the activity of this compound derivatives in taxane-resistant tumors.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Tumor Growth Assessment
-
Tumor Implantation: Fresh tumor tissue from a consenting patient is obtained under sterile conditions. The tissue is minced into small fragments (approximately 3x3 mm) and implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID).[7][8][9]
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers. The formula (Length x Width²) / 2 is used to calculate the tumor volume.[7]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound analog) and control vehicle are administered according to the study design (e.g., intravenously, intraperitoneally).
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
Figure 2: Experimental workflow for PDX model validation.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation: PDX tumor tissues are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with the primary antibody against the biomarker of interest (e.g., Ki-67 for proliferation) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
Western Blot for Protein Expression Analysis
-
Protein Extraction: PDX tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST. The membrane is then incubated with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The validation of this compound analogs in patient-derived xenograft models provides compelling evidence for their potential as effective anticancer agents. Their potent activity, particularly in the context of antibody-drug conjugates, and their distinct mechanism of action offer a promising avenue for the development of novel cancer therapeutics, especially for patient populations with limited treatment options or resistance to existing therapies. Further head-to-head studies with established agents like taxanes in PDX models are warranted to fully delineate their comparative efficacy and guide their clinical development.
References
- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microtubule inhibitor eribulin demonstrates efficacy in platinum-resistant and refractory high-grade serous ovarian cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The microtubule inhibitor eribulin demonstrates efficacy in platinum-resistant and refractory high-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative proteomics of cancer cells treated with Hemiasterlin versus other tubulin inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the proteomic effects on cancer cells following treatment with Hemiasterlin, a potent microtubule-destabilizing agent, versus other classes of tubulin inhibitors, such as the taxanes (e.g., Paclitaxel) and vinca alkaloids. The information is synthesized from multiple studies to provide a comprehensive overview, supported by experimental methodologies and visual pathway diagrams.
Introduction to Tubulin Inhibitors
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and cell structure.[1] These agents are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[2]
-
Microtubule Stabilizers: This class, which includes the taxanes (e.g., Paclitaxel), functions by promoting excessive tubulin polymerization and preventing microtubule disassembly. This leads to the formation of dysfunctional, hyper-stable microtubule bundles, mitotic arrest, and subsequent cell death.[3][4]
-
Microtubule Destabilizers: These agents inhibit tubulin polymerization, leading to microtubule disassembly.[3] They bind to distinct sites on the tubulin dimer.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Bind to the "vinca domain" on β-tubulin, inducing a conformational change that prevents the assembly of tubulin dimers into microtubules.[3][4]
-
Colchicine-Site Binders: Interact with another distinct site to prevent polymerization.[2][5]
-
Hemiasterlins: These natural tripeptides, originally isolated from marine sponges, are potent cytotoxic agents that inhibit tubulin polymerization.[6][7] They are known to bind to the vinca-peptide site on tubulin, similar to vinca alkaloids.[8]
-
This guide focuses on the downstream proteomic consequences of these different mechanisms of action, comparing the effects of the destabilizer this compound with other well-characterized inhibitors.
Comparative Proteomic Analysis
While direct, side-by-side proteomic studies comparing this compound with other tubulin inhibitors are not extensively published, we can synthesize a comparison based on proteomic analyses of cells resistant to or treated with various microtubule-interacting agents (MIAs). Resistance to MIAs often involves significant alterations in the cellular proteome, providing insights into the pathways affected by these drugs.[9]
The following table summarizes key proteins and protein families frequently identified as differentially expressed in proteomic studies of cancer cells treated with tubulin inhibitors, particularly microtubule-stabilizing agents. This compound, by acting on the same ultimate target (tubulin) but through a different mechanism (destabilization), is likely to induce both overlapping and distinct proteomic signatures.
| Protein/Protein Family | Class/Function | Common Observation with Stabilizers (e.g., Taxanes) | Postulated Effect of this compound (Destabilizer) | Reference |
| β-Tubulin Isotypes (e.g., βIII, βV) | Cytoskeletal | Overexpression, particularly of βIII-tubulin, is strongly associated with resistance to taxanes.[9] Alterations in isotype composition can affect microtubule dynamics and drug binding.[10] | Altered expression is also a likely resistance mechanism. As this compound binds the vinca domain, specific isotype changes may differ from those seen with taxanes. | [9][10] |
| Stathmin (Oncoprotein 18) | Microtubule Dynamics Regulator | Dephosphorylation of stathmin promotes microtubule disassembly. Changes in its phosphorylation state are linked to resistance by counteracting the stabilizing effect of drugs like taxanes and ixabepilone.[11] | As this compound also disrupts microtubule dynamics, alterations in stathmin activity would be a plausible mechanism of action and resistance. | [11] |
| Galectin-1 | Cell Adhesion, Invasion | Greatly increased expression in epothilone- and ixabepilone-resistant ovarian cancer cells. Its suppression increases drug sensitivity.[9] | May be similarly modulated as a general response to microtubule disruption and cell stress. | [9] |
| 14-3-3σ | Signal Transduction, Cell Cycle | Significantly increased in Taxol-resistant cell lines; plays a role in regulating cytoskeletal dynamics.[9] | Could be part of a common stress response pathway activated by potent cytotoxic tubulin inhibitors. | [9] |
| Bcl-2 Family Proteins (Bcl-2, Mcl-1) | Apoptosis Regulation | Paclitaxel can induce apoptosis by directly binding to and inactivating the anti-apoptotic protein Bcl-2.[3] | This compound derivatives have been shown to induce phosphorylation and inactivation of Bcl-2 and downregulate Mcl-1, leading to apoptosis.[12] | [3][12] |
| MAPK & Akt Signaling Proteins | Proliferation, Survival | These pathways are often dysregulated in cancer and can be modulated by chemotherapy-induced stress. | This compound derivatives can inhibit mitogen-activated protein kinases (MAPKs) and, when combined with Akt inhibitors, show synergistic effects.[12] | [12] |
Signaling and Mechanistic Pathways
The differing mechanisms of tubulin stabilizers and destabilizers trigger distinct upstream events but often converge on common downstream pathways, including cell cycle arrest and apoptosis.
Caption: Mechanisms of tubulin inhibitors converging on cell cycle arrest and apoptosis.
Experimental Protocols
To conduct a comparative proteomic analysis of this compound versus other tubulin inhibitors, a quantitative mass spectrometry-based approach is required. Below is a generalized protocol based on standard methodologies like SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) or label-free quantification.[10]
Generalized Protocol for Comparative Proteomics
-
Cell Culture and SILAC Labeling (for SILAC method):
-
Culture cancer cells (e.g., HeLa, A549) in SILAC-specific DMEM.
-
For two-condition experiments, grow one population in "light" medium (standard L-Arginine and L-Lysine) and the other in "heavy" medium (containing ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).
-
Ensure full incorporation of the heavy amino acids over several cell divisions.
-
-
Drug Treatment:
-
Treat the "light" cell population with a control vehicle (e.g., DMSO).
-
Treat the "heavy" cell population with this compound at a predetermined concentration (e.g., IC50 value) for a specified duration (e.g., 24 hours).
-
In a parallel experiment, treat a "heavy" labeled population with another tubulin inhibitor (e.g., Paclitaxel) under the same conditions for comparison.
-
-
Protein Extraction and Quantification:
-
Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration for each sample using a BCA or Bradford assay.
-
-
Sample Preparation for Mass Spectrometry:
-
For SILAC, combine equal amounts of protein from the "light" (control) and "heavy" (treated) samples.
-
Reduce protein disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform in-solution or in-gel digestion of the protein mixture using sequencing-grade trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Peptides are separated on a reverse-phase column using a gradient of acetonitrile.
-
The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
The software performs peptide identification by searching the MS/MS spectra against a human protein database (e.g., UniProt).
-
For SILAC data, the relative quantification of proteins is determined by comparing the signal intensities of peptide pairs differing only by the mass of the stable isotopes.
-
For label-free data, quantification is based on precursor ion intensities or spectral counting.
-
Identify proteins with statistically significant changes in expression (e.g., >1.5-fold change, p-value < 0.05).
-
Perform pathway and gene ontology (GO) analysis on the differentially expressed proteins to identify affected cellular processes.
-
Caption: Workflow for a quantitative proteomics experiment comparing tubulin inhibitors.
Conclusion
This compound and its derivatives represent a potent class of microtubule-destabilizing agents that induce cancer cell death by inhibiting tubulin polymerization.[7] While they share the ultimate cellular consequences of mitotic arrest and apoptosis with microtubule-stabilizing agents like taxanes, their distinct mechanism of action at the vinca-binding site suggests that the upstream proteomic signatures will have unique features.
Proteomic studies consistently highlight the dysregulation of tubulin isotypes, microtubule-associated proteins like stathmin, and key regulators of apoptosis and survival signaling (Bcl-2, Akt, MAPK pathways) in response to tubulin inhibition.[9][12] A direct comparative proteomic analysis would be invaluable for elucidating the nuanced cellular responses to this compound versus other inhibitors, potentially revealing unique biomarkers of sensitivity and novel therapeutic combination strategies. The methodologies and workflows outlined in this guide provide a clear framework for conducting such vital research.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tubulin agents of natural origin: Targeting taxol, vinca, and colchicine binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and tubulin-interactive hemiasterlins from Auletta sp. and Siphonochalina spp. sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hemiasterlin: A Guide for Laboratory Professionals
For researchers and scientists engaged in pioneering drug development, the proper handling and disposal of potent compounds like Hemiasterlin are paramount to ensuring laboratory safety and environmental protection. this compound, a powerful antimitotic agent of marine origin, is increasingly utilized for its anticancer properties, particularly as a cytotoxic component in antibody-drug conjugates (ADCs).[1][2] Its classification as an antineoplastic and cytotoxic drug necessitates strict adherence to specialized waste management protocols.[3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound, safeguarding both personnel and the environment.
Key Chemical and Physical Properties of this compound
Understanding the fundamental properties of this compound is the first step toward safe handling and disposal. This data, summarized below, informs risk assessment and the selection of appropriate safety measures.
| Property | Value |
| Molecular Formula | C30H46N4O4[5] |
| Molecular Weight | 526.71 g/mol [6] |
| CAS Number | 157207-90-4[6] |
| Appearance | Solid[7] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[6] |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and materials contaminated with it must be managed as chemotherapeutic waste.[8] This requires a segregated waste stream to prevent cross-contamination and ensure proper treatment, typically high-temperature incineration.[9][10]
1. Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and plasticware, must be collected in designated yellow chemotherapeutic waste bags.[8][10] These bags should be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste."
-
Liquid Waste: Unused or spent this compound solutions, as well as contaminated culture media, must be collected in leak-proof, shatter-resistant containers with secure lids.[8] These containers should also be clearly labeled. Do not dispose of liquid this compound waste down the drain.[8]
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-proof, yellow sharps container specifically designated for chemotherapeutic sharps.[8][10] These containers should be labeled "Chemo Sharps."
2. Personal Protective Equipment (PPE) During Disposal:
-
Always wear appropriate PPE when handling this compound waste. This includes double chemotherapy-grade gloves, a disposable gown, and eye protection.[3] A respiratory mask may be necessary when handling the powder form to avoid inhalation.
3. Container Management and Final Disposal:
-
Fill waste containers to no more than three-quarters of their capacity to prevent spills and facilitate safe sealing.[8]
-
Once full, securely seal the yellow bags and containers.
-
Place the sealed yellow bags into a designated biohazard box for final disposal.[8]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][8] Unused portions of this compound in their original containers should also be disposed of through the EH&S chemical waste program.[8]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
Emergency Procedures for this compound Exposure
In the event of accidental exposure, immediate action is critical. The following steps are based on general safety protocols for hazardous chemicals.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
For any exposure, it is crucial to have the Safety Data Sheet (SDS) for this compound available for medical personnel.[11][12]
By implementing these rigorous disposal procedures, laboratories can mitigate the risks associated with this potent antineoplastic agent, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Expeditious Total Synthesis of this compound through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. Synthesis and antimitotic/cytotoxic activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C30H46N4O4 | CID 5352092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. biosb.com [biosb.com]
- 12. biognost.com [biognost.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
